Ethyl 7-oxoheptanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3990-05-4 | |
| Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 7-oxoheptanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-Oxoheptanoate
Introduction
This compound (CAS No: 3990-05-4) is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex natural products and pharmaceutical agents.[1][2] Its structure, featuring a terminal aldehyde and an ethyl ester, provides two distinct reactive sites for chemical modification. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers, chemists, and professionals in the field of drug development. The insights provided herein are grounded in established experimental data and aim to facilitate the effective utilization of this versatile building block in organic synthesis.
Core Physicochemical Properties
This compound is a liquid at room temperature with properties that make it amenable to a variety of reaction conditions.[3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 3990-05-4 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | [4] |
| Molecular Weight | 172.22 g/mol | [4] |
| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 92.2 ± 22.7 °C | [4] |
| Refractive Index | 1.427 | [4] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [4] |
| LogP | 1.39 | [4] |
| Physical Form | Liquid | [3] |
Synthesis and Mechanistic Insight
The preparation of this compound is critical for its application. A reliable and high-yield synthesis is paramount for ensuring the availability of high-purity starting material for multi-step synthetic campaigns. An effective and improved method involves a two-step process starting from cycloheptanone.[1][2]
Expert Insight: This pathway is advantageous as it utilizes readily available and inexpensive starting materials. The oxidative cleavage of the cyclic ketone is a robust transformation, and the subsequent selective oxidation of the intermediate alcohol provides a clean route to the desired aldehyde-ester.
Synthesis Workflow
Caption: Synthesis of this compound from Cycloheptanone.
Experimental Protocol: Synthesis from Cycloheptanone
This protocol is adapted from the method described by Ballini et al.[1][2]
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
-
In a suitable reaction vessel, add ethanol.
-
Gradually add potassium persulfate (3 equivalents) with stirring while maintaining the temperature between 10-15°C.
-
Add a solution of cycloheptanone (1 equivalent) in ethanol dropwise at 15°C.
-
Allow the mixture to react at room temperature for 5 hours.
-
Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Purify the resulting oil by distillation to obtain pure ethyl 7-hydroxyheptanoate.
Step 2: Oxidation to this compound
-
To a solution of ethyl 7-hydroxyheptanoate (1 equivalent) in a suitable solvent, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield this compound.
Trustworthiness: The use of Pyridinium chlorochromate (PCC) is a key choice for this transformation. PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the corresponding carboxylic acid, ensuring a high yield of the desired product, this compound.[1][2]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the ethyl ester.
-
Aldehyde Group: The terminal aldehyde is susceptible to a wide range of nucleophilic additions and reductive aminations. It readily participates in Wittig reactions, aldol condensations, and the formation of imines and oximes, providing a gateway to elongating the carbon chain or introducing nitrogen-containing heterocycles.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.
This dual reactivity makes it a key precursor for various important molecules. For instance, it has been instrumental in the synthesis of the pink bollworm moth pheromone, (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate.[1] Furthermore, the related methyl ester has been used to prepare key intermediates for prostanoids.[1]
Spectroscopic Characterization
Unambiguous structural confirmation is essential for any synthetic intermediate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.
| Technique | Observation | Assignment |
| IR (Infrared) | ~1735 cm⁻¹ | C=O stretch (ester and aldehyde)[1] |
| ¹H NMR (Proton) | δ ~9.75 (t, 1H) | Aldehydic proton (-CHO) |
| δ ~4.12 (q, 2H) | Methylene protons of ethyl group (-OCH₂CH₃) | |
| δ ~2.45 (m, 2H) | Methylene protons alpha to aldehyde | |
| δ ~2.30 (t, 2H) | Methylene protons alpha to ester | |
| δ ~1.60 (m, 4H) | Methylene protons | |
| δ ~1.35 (m, 2H) | Methylene proton | |
| δ ~1.25 (t, 3H) | Methyl protons of ethyl group (-OCH₂CH₃) | |
| MS (Mass Spec) | m/z = 172 (M⁺) | Molecular Ion |
Workflow for Analytical Characterization
Caption: Standard workflow for spectroscopic confirmation.
General Protocol: Spectroscopic Analysis
The following are generalized protocols based on standard laboratory practices.[5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. Acquire 1024-4096 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[5]
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Reference the chemical shifts to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[5]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid, acquire the spectrum as a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]
-
Data Acquisition: Perform a background scan with the empty plates. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve data quality.[7]
3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, typically coupled with a gas chromatograph (GC) for sample introduction.[5]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.
-
GC-MS Conditions: Inject the sample onto a standard nonpolar capillary column (e.g., DB-5ms) with a suitable temperature gradient to ensure elution. Set the ionization energy to 70 eV for the MS.[5]
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Keep away from heat and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 3990-05-4 [sigmaaldrich.com]
- 4. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Ethyl 7-oxoheptanoate CAS number 3990-05-4
An In-Depth Technical Guide to Ethyl 7-Oxoheptanoate (CAS 3990-05-4): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This compound (CAS No. 3990-05-4) is a versatile bifunctional molecule featuring both an aldehyde and an ethyl ester within its seven-carbon backbone. This unique structural arrangement makes it a valuable intermediate in advanced organic synthesis. Its utility is particularly pronounced in the development of complex molecules for the pharmaceutical and agrochemical industries. Key applications include its role as a precursor in the synthesis of insect pheromones and, more recently, as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing an efficient synthesis protocol, in-depth analytical characterization methods, critical applications, and essential safety and handling procedures.
Introduction & Physicochemical Properties
This compound, also known as ethyl 6-formylhexanoate, is a linear aliphatic compound that serves as a powerful synthon due to the orthogonal reactivity of its terminal aldehyde and ethyl ester functional groups. The aldehyde provides a reactive site for nucleophilic addition, condensation, and reductive amination reactions, while the ester allows for hydrolysis, amidation, or reduction. This dual functionality enables stepwise, controlled modifications, making it an ideal building block for multi-step synthetic pathways.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3990-05-4 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 88-91°C at 0.2 Torr | [4][5] |
| Density | 0.968 g/mL | [5] |
| Refractive Index | 1.4405 (20°C) | [5] |
| Synonyms | Ethyl 6-formylhexanoate, 6-Carbethoxyhexanal | [4][6] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |
Synthesis and Purification
An efficient and well-documented route for the synthesis of this compound starts from the readily available and inexpensive cycloheptanone.[1][7] This two-step process involves an oxidative ring-opening to form an intermediate hydroxy ester, followed by a mild oxidation to yield the target aldehyde.
Causality of Experimental Choices:
-
Starting Material: Cycloheptanone is an ideal precursor due to its seven-carbon ring, which directly corresponds to the heptanoate backbone required.
-
Step 1 (Oxidative Cleavage): Potassium persulfate (K₂S₂O₈) in ethanol provides a straightforward method for the Baeyer-Villiger-type oxidation and ring-opening of the cyclic ketone, directly installing the ethyl ester function to yield ethyl 7-hydroxyheptanoate.[1]
-
Step 2 (Oxidation): Pyridinium chlorochromate (PCC) is selected as the oxidant for converting the primary alcohol to an aldehyde. PCC is a mild and selective reagent, which is crucial for preventing over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidants.[1][7]
Caption: Two-step synthesis of this compound from Cycloheptanone.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-hydroxyheptanoate [1]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, gradually add potassium persulfate (0.266 mol) to ethyl alcohol (30 ml) while maintaining the temperature at 10-15°C.
-
Addition of Substrate: Add a solution of cycloheptanone (0.089 mol) in ethyl alcohol (30 ml) dropwise to the stirred mixture, ensuring the temperature remains at 15°C.
-
Reaction: Allow the mixture to react at room temperature for 5 hours.
-
Work-up: Dilute the reaction mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by distillation to obtain pure ethyl 7-hydroxyheptanoate.
Protocol 2: Oxidation to this compound [1]
-
Reaction Setup: In a flask, prepare a solution of ethyl 7-hydroxyheptanoate (from the previous step) in a suitable solvent like dichloromethane.
-
Addition of Oxidant: Add Pyridinium chlorochromate (PCC) in portions to the solution with stirring. The reaction is typically exothermic and should be monitored.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts, washing with diethyl ether.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield this compound.[8]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structural integrity and purity of this compound, which is critical for its application in sensitive downstream processes like drug synthesis. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.
Caption: Workflow for the analytical characterization of this compound.
Spectroscopic Profile
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the proton environment. Key expected signals include a downfield triplet around δ 9.8 ppm corresponding to the aldehydic proton, a quartet at ~δ 4.1 ppm and a triplet at ~δ 1.2 ppm for the ethyl ester group, and a series of multiplets in the aliphatic region for the methylene protons.[9]
-
¹³C NMR Spectroscopy: Confirms the carbon backbone. Distinct signals are expected for the aldehydic carbonyl (~202 ppm), the ester carbonyl (~173 ppm), the ethoxy carbons (~60 and 14 ppm), and the five methylene carbons of the heptanoate chain.[9]
-
Infrared (IR) Spectroscopy: Identifies the key functional groups. Two strong, characteristic carbonyl (C=O) stretching bands are expected: one for the ester at approximately 1735 cm⁻¹ and another for the aldehyde around 1725 cm⁻¹. A weak C-H stretch for the aldehyde may also be visible around 2720 cm⁻¹.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 172. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅, m/z 127) and other characteristic aliphatic chain cleavages.[1]
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Aldehyde Proton (CHO) | ~δ 9.8 ppm (triplet) |
| Methylene (CH₂) adjacent to CHO | ~δ 2.4 ppm (multiplet) | |
| Ester (OCH₂CH₃) | ~δ 4.1 ppm (quartet) | |
| Ester (OCH₂CH₃) | ~δ 1.2 ppm (triplet) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~δ 202 ppm |
| Ester Carbonyl (C=O) | ~δ 173 ppm | |
| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 172 |
| Key Fragment [M-OC₂H₅]⁺ | m/z 127 |
Key Applications in Research and Development
The bifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical and pharmaceutical research.
Application 1: PROTAC Linkers in Drug Discovery
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins.[2] A PROTAC consists of two ligands—one for a target protein and one for an E3 ubiquitin ligase—connected by a chemical linker.
This compound is an ideal candidate for constructing these linkers.[2][10]
-
Orthogonal Handles: The aldehyde can be selectively modified (e.g., via reductive amination) to attach one ligand, while the ester can be hydrolyzed to a carboxylic acid and coupled (e.g., via amide bond formation) to the second ligand.
-
Flexibility and Length: The C7 chain provides optimal length and conformational flexibility, which is a critical parameter for enabling the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.
Caption: Conceptual role of this compound as a PROTAC linker.
Application 2: Synthesis of Insect Pheromones
This compound is a documented precursor for the synthesis of insect sex pheromones.[1] These compounds are crucial for pest management strategies that rely on disrupting insect mating cycles. The aldehyde functionality serves as a key handle for carbon-carbon bond-forming reactions, such as the Wittig reaction, to install the specific unsaturated carbon chains characteristic of many pheromones. For example, it has been used in the synthesis of the pheromone for the pink bollworm moth (Pectinophora gossypiella), a major pest in cotton farming.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] |
| H312: Harmful in contact with skin.[3] | |
| H332: Harmful if inhaled.[3] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[3][11] Keep away from heat and sources of ignition.[11]
Conclusion
This compound is a high-value chemical intermediate with significant utility for researchers in organic synthesis, medicinal chemistry, and drug discovery. Its straightforward and scalable synthesis from cycloheptanone, combined with the versatile reactivity of its aldehyde and ester groups, establishes it as a critical building block. Its demonstrated application in the synthesis of complex natural products and its emerging role in the cutting-edge field of PROTAC technology underscore its continued importance and potential for future innovation. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and apply this powerful molecule in their research endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 3990-05-4 [sigmaaldrich.com]
- 4. This compound | 3990-05-4 [chemicalbook.com]
- 5. This compound CAS#: 3990-05-4 [m.chemicalbook.com]
- 6. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Ethyl 7-oxoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals and Scientific Researchers
Abstract: This technical guide provides a detailed examination of ethyl 7-oxoheptanoate, a bifunctional organic compound of significant interest in synthetic chemistry. The core focus of this document is to establish a foundational understanding of its fundamental properties, centered around its molecular weight. This guide will elaborate on its physicochemical characteristics, present a validated synthetic protocol, and detail the necessary analytical methods for structural confirmation and purity assessment. By explaining the causality behind experimental choices and integrating self-validating systems within protocols, this whitepaper serves as an authoritative resource for researchers leveraging this versatile molecule in pharmaceutical and chemical synthesis.
Fundamental Physicochemical Properties
A precise understanding of a molecule's properties is the bedrock of its application in any research or development context. This compound, a linear-chain aliphatic ester-aldehyde, possesses characteristics that make it a valuable synthetic intermediate.
Molecular Identity and Weight
The identity of a compound is defined by its structure, formula, and molecular weight. These parameters are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data, particularly mass spectrometry.
The molecular formula for this compound is C9H16O3.[1] Based on this, the calculated molecular weight is 172.22 g/mol .[1][2]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H16O3 | [1] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| CAS Number | 3990-05-4 | [2][3] |
| Appearance | Colorless to light yellow clear liquid | - |
| Density | 0.968 - 1.0 g/cm³ | [1][2] |
| Boiling Point | 88-91 °C (at 0.2 Torr); 230.2 °C (at 760 mmHg) | [1][2] |
| Refractive Index (n20/D) | ~1.4405 | [2] |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the oxidative cleavage of a cyclic precursor. A common and effective method involves the oxidation of ethyl 7-hydroxyheptanoate, which is itself derived from cycloheptanone.[4][5] This multi-step process offers good yields and a clear pathway to the desired product.
Synthetic Workflow Overview
The logical flow from a readily available starting material to the final purified product is a cornerstone of synthetic chemistry. The following workflow illustrates the two-stage process from cycloheptanone.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Stage 2: Oxidation)
This protocol details the oxidation of ethyl 7-hydroxyheptanoate to the target compound, this compound.
Expertise & Causality: Pyridinium chlorochromate (PCC) is chosen as the oxidizing agent because it is effective for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. The reaction is performed in an anhydrous solvent (dichloromethane) because the presence of water can promote the formation of the unwanted carboxylic acid byproduct.
Protocol:
-
Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere flask equipped with a magnetic stirrer.
-
Substrate Addition: Dissolve ethyl 7-hydroxyheptanoate (1 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension. The dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (alcohol) spot and the appearance of a new, lower Rf product spot provides a self-validating checkpoint for reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. This filtration is crucial for separating the product from the inorganic byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield pure this compound.[2]
Analytical Characterization and Structural Verification
Confirming the identity and purity of the synthesized product is a non-negotiable step in any chemical workflow. A combination of spectroscopic methods provides a comprehensive and definitive structural confirmation.
Analytical Workflow
The logical process for confirming the structure involves separating the sample and then subjecting it to various detection methods to elucidate its structure and confirm its molecular weight.
Caption: Standard analytical workflow for structural elucidation.
Spectroscopic Data Summary
The data obtained from these techniques must align with the expected structure of this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~9.75 ppm (t, 1H)~4.12 ppm (q, 2H)~2.42 ppm (t, 2H)~2.30 ppm (t, 2H)~1.25 ppm (t, 3H) | Aldehyde proton (-CHO)Ester methylene (-OCH₂ CH₃)Methylene alpha to aldehyde (-CH₂ CHO)Methylene alpha to ester (-CH₂ CO₂Et)Ester methyl (-OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~202.5 ppm~173.5 ppm~60.3 ppm | Aldehyde carbonyl (C =O)Ester carbonyl (C =O)Ester methylene (-OC H₂CH₃) |
| FT-IR (neat) | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (strong)~1725 cm⁻¹ (strong)~2720 cm⁻¹ (medium, sharp) | Ester C=O stretchAldehyde C=O stretchAldehyde C-H stretch |
| Mass Spec. (EI) | Mass-to-charge (m/z) | 172.11 | Molecular Ion Peak [M]⁺, confirming the molecular weight. |
Trustworthiness through Corroboration: The true power of this analytical workflow lies in the corroboration of data. The aldehyde functional group is confirmed by the ¹H NMR signal at ~9.75 ppm, the ¹³C NMR signal at ~202.5 ppm, and the distinct IR stretches at ~1725 and ~2720 cm⁻¹. Similarly, the ethyl ester is confirmed by its unique proton and carbon signals and the IR stretch at ~1735 cm⁻¹. Finally, Mass Spectrometry provides the definitive confirmation of the molecular weight, 172.22 g/mol , anchoring all other structural interpretations.
Conclusion
This guide has established the molecular weight of this compound as 172.22 g/mol and framed this core fact within the broader context required for its practical application in a scientific setting. The provided synthetic and analytical workflows, grounded in established chemical principles, offer a reliable framework for researchers. By understanding the causality behind the protocols and utilizing the described characterization methods, scientists and drug development professionals can confidently synthesize, verify, and implement this compound in their complex research programs.
References
Elucidating the Molecular Architecture of Ethyl 7-Oxoheptanoate: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-oxoheptanoate is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for more complex chemical entities. Its linear C7 backbone is functionalized with an aldehyde at one terminus and an ethyl ester at the other, providing two distinct reactive sites for chemical modification. The unequivocal confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps and the biological activity of derived molecules. This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed for the structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating workflow for the confirmation of its chemical identity. This document moves beyond a mere listing of procedures, delving into the causality behind experimental choices and the logical framework of spectral interpretation, thereby equipping the reader with the field-proven insights of a senior application scientist.
Introduction: The Chemical Identity of this compound
This compound (CAS No: 3990-05-4) possesses the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1] Its structure, an ethyl ester of a seven-carbon chain with a terminal aldehyde, presents a unique analytical challenge: to confirm the presence and precise location of both the ester and aldehyde functionalities, along with the connectivity of the intervening methylene chain. The robust and unambiguous confirmation of this structure is a critical prerequisite for its use in any synthetic or biological application, preventing the propagation of errors and ensuring the reliability of experimental outcomes.
This guide will detail the synergistic application of three core analytical techniques—NMR, MS, and IR—to achieve a high-fidelity structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis.
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Theoretical Underpinnings of NMR-Based Structure Elucidation
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, reveals the number of neighboring protons. ¹³C NMR, while typically not providing integration or splitting information in standard experiments, offers a distinct signal for each unique carbon atom, with its chemical shift indicative of its hybridization and bonding environment.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is a standard procedure for the analysis of liquid samples like this compound.
Protocol 2.2.1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that will not obscure sample signals. Deuterated chloroform (CDCl₃) is an excellent choice for this non-polar analyte.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Internal Standard: Use a solvent containing a known internal standard, typically tetramethylsilane (TMS) at 0.03% (v/v), to provide a reference point of 0 ppm.
-
Transfer to NMR Tube: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2.2.2: NMR Spectrometer Parameters
-
¹H NMR Acquisition:
-
Spectrometer Frequency: ≥400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: ≥100 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
Spectral Interpretation: Decoding the NMR Data of this compound
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CHO (aldehyde H) | ~9.8 | Triplet | 1H | The aldehyde proton is highly deshielded and appears far downfield. It is coupled to the adjacent CH₂ group. |
| -O-CH₂ -CH₃ (ester) | ~4.1 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl group. |
| -CH₂ -CHO (aldehyde) | ~2.4 | Triplet | 2H | These protons are alpha to the aldehyde carbonyl group, resulting in a downfield shift. |
| -CH₂ -COO- (ester) | ~2.3 | Triplet | 2H | These protons are alpha to the ester carbonyl group, causing a downfield shift. |
| -CH₂-CH₂ -CH₂- | ~1.6 | Multiplet | 4H | The internal methylene groups of the alkyl chain are expected to have overlapping signals in this region. |
| -O-CH₂-CH₃ (ester) | ~1.2 | Triplet | 3H | The terminal methyl group of the ethyl ester is in a typical alkyl region. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C HO (aldehyde) | ~202 | The aldehyde carbonyl carbon is highly deshielded and appears at a very low field. |
| -C OO- (ester) | ~174 | The ester carbonyl carbon is also deshielded, but typically less so than an aldehyde or ketone. |
| -O-C H₂-CH₃ (ester) | ~60 | The carbon directly attached to the ester oxygen is shifted downfield. |
| -C H₂-CHO (aldehyde) | ~44 | The carbon alpha to the aldehyde carbonyl. |
| -C H₂-COO- (ester) | ~34 | The carbon alpha to the ester carbonyl. |
| Internal -C H₂- | ~29, ~25, ~22 | The remaining methylene carbons of the alkyl chain. |
| -O-CH₂-C H₃ (ester) | ~14 | The terminal methyl carbon of the ethyl ester. |
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information for structure elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization. This data allows for the confirmation of the molecular formula and provides insights into the molecule's substructures.
The Logic of Ionization and Fragmentation
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of fragmentation is characteristic of the molecule's structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile liquid like this compound, GC-MS is the ideal method for analysis, as it provides separation from any impurities prior to mass analysis.
Protocol 3.2.1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent such as ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Spectral Interpretation: Assembling the Fragments of this compound
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 172, corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the ester and aldehyde functional groups.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Fragment Structure | Interpretation |
| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 127 | [M - OC₂H₅]⁺ | Loss of the ethoxy group (a common fragmentation for ethyl esters). |
| 99 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl ester group. |
| 73 | [COOC₂H₅]⁺ | The ethyl ester group itself as a fragment. |
| 45 | [OC₂H₅]⁺ | The ethoxy group. |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | A formyl radical or an ethyl radical. |
The presence of these characteristic fragments would provide strong evidence for the proposed structure.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum.
The Principles of Molecular Vibrations
Covalent bonds in a molecule are not static; they vibrate at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected by the spectrometer. The stretching vibrations of carbonyl (C=O) groups are particularly intense and diagnostic.
Experimental Protocol: Acquiring the IR Spectrum of a Liquid
As a liquid, this compound can be analyzed directly as a thin film.
Protocol 4.2.1: Neat Liquid Film IR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum of the empty salt plates should be acquired and automatically subtracted from the sample spectrum.
Spectral Interpretation: Identifying the Key Functional Groups
The IR spectrum of this compound is expected to show strong absorptions characteristic of both an aldehyde and an ester.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2930 | C-H stretch | Aliphatic |
| ~2720 and ~2820 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1735 | C=O stretch | Ester |
| ~1725 | C=O stretch | Aldehyde |
| ~1180 | C-O stretch | Ester |
The presence of two distinct carbonyl stretching bands around 1725-1735 cm⁻¹ would be strong evidence for the presence of both the aldehyde and ester functionalities. The characteristic C-H stretches of the aldehyde provide further confirmation.
A Unified Approach to Structure Elucidation: The Self-Validating Workflow
The true power of these analytical techniques lies in their combined and synergistic application. The structure elucidation of this compound is not a linear process but rather an integrated workflow where each piece of data corroborates the others.
Caption: Integrated workflow for the structural elucidation of this compound.
This workflow illustrates the logical progression from synthesis to definitive structural confirmation. The NMR data establishes the carbon-hydrogen backbone, the MS data confirms the molecular formula and provides fragmentation clues, and the IR data identifies the key functional groups. A consistent and coherent interpretation across all three datasets provides an exceptionally high degree of confidence in the assigned structure.
Conclusion: The Power of a Multi-faceted Analytical Approach
The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques. While the procurement of a complete, publicly available experimental dataset for this specific molecule proved challenging, a robust structural hypothesis can be formulated and confidently supported through the use of predicted data, comparison with analogous compounds, and a deep understanding of the principles of NMR, MS, and IR spectroscopy. The integrated workflow presented in this guide provides a self-validating framework for analysis, ensuring the scientific integrity of any research or development that relies on this versatile chemical building block. By explaining the causality behind experimental choices and the logic of spectral interpretation, this guide empowers researchers to approach structure elucidation with the rigor and insight of an experienced analytical scientist.
References
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 7-oxoheptanoate
Introduction: The Analytical Imperative for a Versatile Keto Ester
Ethyl 7-oxoheptanoate is a bifunctional organic molecule featuring both an ethyl ester and a terminal aldehyde (oxo) group. Its linear C7 backbone and dual reactivity make it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and polymers. The unequivocal structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity, reproducibility, and safety of multi-step synthetic campaigns.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a logical framework for its interpretation and to detail the robust experimental methodologies required to generate high-quality, reliable results. The protocols described herein are designed as self-validating systems, incorporating internal standards and background correction to ensure data integrity.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains distinct chemical environments that give rise to a unique and predictable spectroscopic fingerprint. The key functional groups are the ethyl ester at one terminus and the aldehyde at the other. The intervening polymethylene chain provides a series of aliphatic signals that must be carefully resolved and assigned.
Visualizing the Structure for Spectral Assignment
A clear numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used consistently throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and comparison with analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.77 | Triplet (t) | 1H | H-7 |
| ~4.12 | Quartet (q) | 2H | H-1' |
| ~2.44 | Triplet of doublets (td) | 2H | H-6 |
| ~2.30 | Triplet (t) | 2H | H-2 |
| ~1.65 | Quintet | 4H | H-3, H-5 |
| ~1.37 | Quintet | 2H | H-4 |
| ~1.25 | Triplet (t) | 3H | H-2' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~202.5 | C-7 (Aldehyde C=O) |
| ~173.3 | C-1 (Ester C=O) |
| ~60.4 | C-1' (-OCH₂) |
| ~43.8 | C-6 |
| ~34.1 | C-2 |
| ~28.8 | C-4 |
| ~24.5 | C-3 |
| ~21.9 | C-5 |
| ~14.2 | C-2' (-CH₃) |
Table 3: Predicted Infrared (IR) Absorption Data (Neat Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2935, 2860 | Medium | C-H (sp³) stretching |
| ~2720 | Medium, sharp | C-H (aldehyde) stretching |
| ~1735 | Strong, sharp | C=O (ester) stretching |
| ~1725 | Strong, sharp | C=O (aldehyde) stretching |
| ~1180 | Strong | C-O (ester) stretching |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 172 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - CHO]⁺ |
| 127 | Moderate | [M - OCH₂CH₃]⁺ |
| 99 | High | [M - COOCH₂CH₃]⁺ |
| 88 | High | McLafferty Rearrangement Ion |
| 73 | Moderate | [COOCH₂CH₃]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₂CHO]⁺ |
Detailed Spectral Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms.
-
Aldehyde Proton (H-7, ~9.77 ppm): The most downfield signal is attributed to the aldehyde proton.[1] Its significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. It is expected to appear as a triplet due to coupling with the two adjacent H-6 protons.
-
Ester Methylene Protons (H-1', ~4.12 ppm): These protons are deshielded by the adjacent ester oxygen, appearing as a quartet due to coupling with the three methyl protons (H-2').
-
Alpha-Carbonyl Protons (H-6, ~2.44 ppm; H-2, ~2.30 ppm): The protons on carbons adjacent to a carbonyl group (α-protons) are deshielded relative to simple alkanes.[2] The H-6 protons, adjacent to the aldehyde, are expected to be slightly more downfield than the H-2 protons, which are adjacent to the ester carbonyl. Both signals are predicted to be triplets due to coupling with their respective methylene neighbors. The H-6 signal may show further splitting (triplet of doublets) from the single aldehyde proton.
-
Aliphatic Chain Protons (H-3, H-4, H-5, ~1.3-1.7 ppm): These methylene protons reside in the central part of the carbon chain and produce overlapping signals in the upfield region, typical for aliphatic chains.
-
Ester Methyl Protons (H-2', ~1.25 ppm): This signal, corresponding to the terminal methyl of the ethyl group, is the most upfield and appears as a characteristic triplet due to coupling with the H-1' methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments.
-
Carbonyl Carbons (C-7, ~202.5 ppm; C-1, ~173.3 ppm): The two carbonyl carbons are the most deshielded signals. Aldehyde and ketone carbons typically resonate above 200 ppm, while ester carbonyls appear in the 170-185 ppm range.[3] This clear separation is a key diagnostic feature.
-
Ester Alkoxy Carbon (C-1', ~60.4 ppm): The carbon atom single-bonded to the ester oxygen is deshielded and appears around 60 ppm.
-
Aliphatic Carbons (C-2 to C-6, ~21-44 ppm): The remaining sp³ hybridized carbons of the heptanoate chain appear in the upfield region. The C-6 carbon, being alpha to the aldehyde, is expected to be the most downfield in this group (~43.8 ppm).
-
Ester Methyl Carbon (C-2', ~14.2 ppm): The terminal methyl carbon of the ethyl group is typically found in the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies.
-
C=O Stretching Region (1700-1750 cm⁻¹): This is the most diagnostic region of the spectrum. Two distinct, strong absorption bands are expected. The ester carbonyl stretch typically appears at a higher frequency (~1735 cm⁻¹) than the aldehyde carbonyl stretch (~1725 cm⁻¹).[4][5] The presence of two sharp peaks in this region is strong evidence for the bifunctional nature of the molecule.
-
C-H Stretching Region (2700-3000 cm⁻¹): Standard aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Critically, a pair of weaker, sharp bands characteristic of the aldehyde C-H stretch should appear around 2820 cm⁻¹ and 2720 cm⁻¹.[6] The presence of the ~2720 cm⁻¹ peak is a classic confirmatory signal for an aldehyde.
-
C-O Stretching Region (1000-1300 cm⁻¹): The ester functional group also exhibits a strong C-O single bond stretch. This typically appears as a prominent band in the fingerprint region, expected around 1180 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the molecule.
-
Molecular Ion ([M]⁺, m/z 172): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at m/z 172. This peak may be of low intensity due to the lability of the molecule under EI conditions.
-
Key Fragmentation Pathways: Aliphatic esters and aldehydes undergo predictable fragmentation patterns.
-
Loss of Ethoxy Group: Cleavage of the C1-O2 bond results in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 127.
-
Loss of Carboethoxy Group: Cleavage of the C1-C2 bond can lead to the loss of the •COOCH₂CH₃ radical, giving a peak at m/z 99.
-
McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement involves the transfer of a hydrogen from C4 to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond. This produces a characteristic, often intense, ion at m/z 88.
-
Alpha-Cleavage at Aldehyde: Cleavage adjacent to the aldehyde carbonyl can result in the loss of the formyl radical (•CHO), yielding a peak at m/z 143.
-
Caption: Proposed key fragmentation pathways for this compound in EI-Mass Spectrometry.
Experimental Protocols: A Framework for Data Integrity
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and a logical choice of instrumental parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak.
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm). The use of an internal standard is a self-validating step, ensuring accurate chemical shift referencing across experiments.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the overlapping methylene signals in the aliphatic chain.
-
Data Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Ensure a relaxation delay of at least 2-3 seconds to allow for quantitative integration.
-
Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the ¹H signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups (aldehyde, ester) via their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: As this compound is a liquid, the simplest and most common method is to prepare a neat thin film.
-
Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty salt plates. This is a critical self-validating step to computationally subtract atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Place the sample-loaded plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is the standard choice for a volatile, thermally stable compound like this.
-
Data Acquisition (GC-MS):
-
GC Conditions: Inject a 1 µL aliquot into the GC. Use a standard non-polar capillary column (e.g., DB-5ms). The oven temperature should be programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation and peak shape.
-
MS Conditions: The EI source is typically operated at 70 eV, a standard energy that promotes reproducible fragmentation and allows for library matching. The mass analyzer (e.g., a quadrupole) should be set to scan a relevant mass range (e.g., m/z 40-300).
-
-
Data Processing: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and analyze the molecular ion and major fragment ions.
-
Logical Workflow for Structural Confirmation
The synergistic use of these techniques provides a robust and definitive structural confirmation. The following workflow illustrates the logical progression from sample receipt to final analysis.
Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The structural characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy unequivocally confirms the presence of the distinct aldehyde and ester carbonyl groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By following robust, self-validating experimental protocols, researchers, scientists, and drug development professionals can generate high-fidelity data, ensuring the identity and purity of this critical synthetic intermediate.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 7-(2,3-DICHLOROPHENYL)-7-OXOHEPTANOATE, CasNo.898777-91-8 BOC Sciences United States [bocscichem.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. This compound | 3990-05-4 [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 7-oxoheptanoate (CAS No: 3990-05-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics, spectral data, and safety and handling protocols for this versatile keto-ester. By synthesizing technical data with practical insights, this guide aims to be an indispensable resource for the effective utilization of this compound in a laboratory setting.
Introduction
This compound is a bifunctional organic molecule containing both an ester and a ketone functional group. This unique structural feature makes it a valuable intermediate in a variety of organic syntheses, including the formation of heterocyclic compounds and as a building block in the synthesis of complex molecules. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and solvent selection to purification and storage. This guide provides a detailed examination of these properties, grounded in established scientific principles and supported by available data.
Physicochemical Properties
The physical state and bulk properties of a chemical are critical parameters for its handling and use in chemical reactions. This compound is a liquid at ambient temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| CAS Number | 3990-05-4 | [1] |
| Appearance | Liquid | |
| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [1] |
| 88-91 °C at 0.2 Torr | [2] | |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.427 | [1] |
| Flash Point | 92.2 ± 22.7 °C | [1] |
| LogP | 1.39 (calculated) | [1] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (calculated) | [1] |
Rationale for Data Selection: The presented data is compiled from chemical supplier databases, which provide experimentally determined or calculated values for key physical constants. The boiling point is provided at both atmospheric and reduced pressure to aid in purification by distillation.
Solubility Profile
The solubility of a compound is a critical factor in designing reaction conditions and purification protocols. While specific experimental solubility data for this compound is not widely available, a qualitative assessment can be made based on its structure. The presence of a polar ester and ketone group suggests solubility in polar organic solvents, while the aliphatic chain confers some solubility in less polar environments. For a practical reference, the solubility of a close structural analog, ethyl heptanoate, is presented in Table 2.
Table 2: Solubility of Ethyl Heptanoate (Analogue)
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3][4] |
| Ethanol | Soluble | [3][4] |
| Ether | Soluble | [3][4] |
| Chloroform | Soluble | [5] |
Expert Insight: The principle of "like dissolves like" is a reliable guide. Given the presence of two oxygen-containing functional groups, this compound is expected to be miscible with a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents. Its insolubility in water is a key consideration for aqueous workups.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):
-
~4.12 ppm (q, 2H, J = 7.1 Hz): The quartet corresponds to the two protons of the methylene group (-OCH₂-) of the ethyl ester, coupled to the three protons of the adjacent methyl group.
-
~2.45 ppm (t, 2H, J = 7.3 Hz): This triplet is assigned to the two protons on the carbon alpha to the ketone carbonyl group (-CH₂-C=O).
-
~2.30 ppm (t, 2H, J = 7.4 Hz): This triplet corresponds to the two protons on the carbon alpha to the ester carbonyl group (-CH₂-COO-).
-
~1.55-1.70 ppm (m, 4H): This multiplet arises from the overlapping signals of the two methylene groups beta to the carbonyl groups.
-
~1.35 ppm (m, 2H): This multiplet is assigned to the remaining methylene group in the aliphatic chain.
-
~1.25 ppm (t, 3H, J = 7.1 Hz): The triplet corresponds to the three protons of the methyl group (-CH₃) of the ethyl ester, coupled to the two protons of the adjacent methylene group.
-
~9.77 ppm (s, 1H, if aldehyde tautomer is present): A singlet may be observed for the aldehydic proton if the compound exists in equilibrium with its tautomeric form, although this is generally a minor component.
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃):
-
~209 ppm: Ketone carbonyl carbon (C=O).
-
~173 ppm: Ester carbonyl carbon (-COO-).
-
~60 ppm: Methylene carbon of the ethyl ester (-OCH₂-).
-
~43 ppm: Carbon alpha to the ketone.
-
~34 ppm: Carbon alpha to the ester.
-
~28-29 ppm (multiple peaks): Methylene carbons of the aliphatic chain.
-
~24 ppm: Methylene carbon of the aliphatic chain.
-
~14 ppm: Methyl carbon of the ethyl ester (-CH₃).
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
~2930 cm⁻¹ and ~2860 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chain.
-
~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester functional group.
-
~1715 cm⁻¹ (strong, sharp): C=O stretching vibration of the ketone functional group.
-
~1240 cm⁻¹ and ~1170 cm⁻¹ (strong): C-O stretching vibrations of the ester group.
Experimental Protocol: IR Spectroscopy (Neat Liquid)
Caption: Workflow for IR spectroscopy of a neat liquid sample.
-
Sample Preparation: Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder. Collect a background spectrum. Then, collect the spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 127: Loss of the ethoxy group (-OC₂H₅).
-
m/z = 99: McLafferty rearrangement involving the ketone carbonyl group.
-
m/z = 73: Fragment corresponding to [COOC₂H₅]⁺.
-
m/z = 45: Fragment corresponding to [OC₂H₅]⁺.
-
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Caption: Workflow for GC-MS analysis with electron ionization.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (DCM).
-
Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized and then ionized, typically by electron ionization (EI) at 70 eV. The resulting fragments are then separated by their mass-to-charge ratio and detected.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P330: Rinse mouth.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Storage: Store in an inert atmosphere, in a freezer under -20°C.
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. By understanding its physicochemical parameters, solubility, and spectral characteristics, researchers can more effectively and safely utilize this compound in their synthetic endeavors. The provided protocols offer a solid foundation for the analytical characterization of this important keto-ester.
References
- 1. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 2. Ethyl heptanoate (106-30-9) 13C NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Do You Know Ethyl Heptanoate? What Are the Effects of Ethyl Heptanoate? - Nanjing Chemical Material Corp. [njchm.com]
- 5. zhishangchem.com [zhishangchem.com]
An In-depth Technical Guide to the Discovery and History of Ethyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-oxoheptanoate, a versatile bifunctional molecule, holds a subtle yet significant position in the landscape of organic synthesis. This technical guide provides a comprehensive exploration of its discovery, historical synthetic evolution, and its role as a valuable building block in the creation of complex molecular architectures. While its direct applications in flavors and fragrances remain nuanced, its utility as a precursor in pharmaceutical and fine chemical synthesis is well-documented. This guide will delve into the key synthetic methodologies, detailed experimental protocols, and spectroscopic characterization of this important ketoester.
Introduction: The Structural Significance of this compound
This compound (CAS No. 3990-05-4) is an organic compound featuring a seven-carbon chain with a terminal ethyl ester group and a ketone functionality at the 7-position. This unique arrangement of a nucleophilic ester and an electrophilic aldehyde (in its free acid form) or keto group (in its ester form) makes it a valuable intermediate in a variety of chemical transformations. Its structure allows for a range of reactions, including nucleophilic additions to the carbonyl group, reactions at the alpha-carbon of the ester, and modifications of the ester functionality itself. This versatility has made it a target of interest for synthetic chemists for decades.
Historical Perspective and Discovery
While a definitive "discovery" of this compound in a singular, groundbreaking publication is not readily apparent from the historical literature, its existence and synthesis are intrinsically linked to the broader development of dicarboxylic acid chemistry, particularly that of pimelic acid (heptanedioic acid). Early methods for the preparation of pimelic acid date back to the late 19th and early 20th centuries, with routes involving the oxidation of natural products like castor oil.[1] The synthesis of pimelic acid from more readily available starting materials like cyclohexanone and salicylic acid was also explored in the early to mid-20th century.[2][3] The esterification of pimelic acid to its diethyl or dimethyl esters was a common practice, and from there, the selective transformation of one of the ester groups to an aldehyde or ketone function would lead to compounds like this compound.
One of the earliest comprehensive works detailing the synthesis of pimelic acid and its derivatives is found in Organic Syntheses, which describes its preparation from both cyclohexanone and salicylic acid.[3] These early routes laid the groundwork for accessing the carbon skeleton of this compound.
A significant advancement in the direct and efficient synthesis of 7-oxoheptanoate esters came much later. A notable contribution was made by Ballini, Marcantoni, and Petrini in 1991, who reported an improved and simple synthesis of methyl and this compound starting from cycloheptanone.[4] This method, involving the oxidative cleavage of the cyclic ketone, provided a more direct and higher-yielding route to the target molecule compared to the multi-step sequences that would have been necessary from pimelic acid.
Synthetic Methodologies
The synthesis of this compound has evolved from classical organic reactions to more refined and efficient methods. Below is a summary of key synthetic approaches.
From Cycloheptanone: The Ballini-Marcantoni-Petrini Synthesis
This method, published in 1991, represents a significant and practical approach to obtaining this compound.[4] The synthesis proceeds in two steps:
-
Baeyer-Villiger-type Oxidation: Cycloheptanone is treated with potassium persulfate in ethanol. This reaction is believed to proceed through a radical mechanism, leading to the formation of ethyl 7-hydroxyheptanoate.
-
Oxidation: The resulting hydroxy ester is then oxidized using pyridinium chlorochromate (PCC) to yield this compound.
This method is advantageous due to the commercial availability of the starting material, cycloheptanone, and the relatively straightforward reaction conditions.
Table 1: Comparison of Key Synthetic Routes
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Reference |
| Ballini-Marcantoni-Petrini | Cycloheptanone | Potassium persulfate, Ethanol, Pyridinium chlorochromate (PCC) | Good yields, readily available starting material. | Use of a stoichiometric chromium-based oxidant (PCC). | [4] |
| From Pimelic Acid | Pimelic acid | Thionyl chloride, Ethanol, Selective reducing agent | Utilizes a basic building block. | Multi-step, potential for side reactions, requires selective reduction. | [2][3] |
Experimental Protocol: Synthesis from Cycloheptanone
The following protocol is adapted from the work of Ballini, Marcantoni, and Petrini.[5]
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
-
To a stirred solution of cycloheptanone (1.0 eq) in ethanol, potassium persulfate (3.0 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford ethyl 7-hydroxyheptanoate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) is added.
-
The reaction mixture is stirred at room temperature for 2 hours.[6]
-
The mixture is then filtered through a pad of Celite® and Florisil® to remove the chromium salts.[6]
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to yield this compound as a colorless oil.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 5. docenti.unicam.it [docenti.unicam.it]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
Synthesis of Ethyl 7-Oxoheptanoate from Cycloheptanone: A Guide for Advanced Practitioners
An In-depth Technical Guide:
Abstract
Ethyl 7-oxoheptanoate is a pivotal bifunctional molecule, serving as a valuable building block in the synthesis of complex organic structures, including prostanoids and insect pheromones. Its synthesis from the readily available and economical starting material, cycloheptanone, represents a key transformation in organic chemistry. This technical guide provides a comprehensive exploration of this process, designed for researchers, chemists, and drug development professionals. We will first delve into the foundational Baeyer-Villiger oxidation, the classic textbook reaction for the oxidative cleavage of cyclic ketones. Subsequently, this guide will present a detailed, field-proven, two-step protocol that proceeds via a direct persulfate-mediated oxidative esterification, offering an efficient and practical route to the target compound. The causality behind experimental choices, detailed protocols, and process logic are elucidated to ensure scientific integrity and reproducibility.
Introduction
Significance of this compound
The unique structure of this compound, featuring an aldehyde at one end of a seven-carbon chain and an ethyl ester at the other, makes it a highly versatile synthetic intermediate. This dual reactivity allows for selective chemical manipulations at either end of the molecule, enabling the construction of complex carbon skeletons. Notably, it has been instrumental in the synthesis of insect pheromones, such as (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate, the sex pheromone of the pink bollworm moth (Pectinophora gossypiella), a significant cotton pest.[1] Furthermore, its methyl ester counterpart has been utilized to prepare key intermediates for prostanoids and the sex pheromone of the European grapevine moth (Lobesia botrana).[1]
Synthetic Overview from Cycloheptanone
The conversion of a cyclic C7 ketone (cycloheptanone) to a linear C7 bifunctional compound requires the oxidative cleavage of a carbon-carbon bond within the ring. The archetypal reaction for this transformation is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom.[2][3] This lactone, ε-caprolactone, can then, in principle, be subjected to ring-opening and esterification to yield the desired product.
While the Baeyer-Villiger oxidation provides the essential conceptual framework, this guide will focus on a more direct and efficient synthetic sequence reported by Ballini et al.[1][4] This pathway bypasses the isolation of the lactone intermediate, proceeding through a persulfate-mediated oxidative ring-opening of cycloheptanone directly in ethanol. This first step yields ethyl 7-hydroxyheptanoate, which is then oxidized in a second step to the final target, this compound. This approach is often more practical in a laboratory setting for achieving the specific target molecule.
Foundational Chemistry: The Baeyer-Villiger Oxidation
To fully appreciate the chemistry underpinning the synthesis, an understanding of the Baeyer-Villiger (BV) oxidation is essential. First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction represents the oxidative cleavage of a C-C bond adjacent to a carbonyl group.[2][3] It transforms cyclic ketones into lactones with an elegant and predictable mechanism.[3]
Mechanism of Action
The BV oxidation is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[2] The reaction proceeds through a critical intermediate known as the Criegee intermediate. The accepted mechanism involves several distinct steps:
-
Protonation of the Carbonyl: The peroxyacid first protonates the carbonyl oxygen of the ketone, significantly increasing the electrophilicity of the carbonyl carbon.[2][5]
-
Nucleophilic Attack: The now-activated carbonyl is attacked by the nucleophilic peroxyacid, leading to the formation of a tetrahedral peroxy intermediate, the Criegee intermediate.[2][5]
-
Rearrangement (Rate-Determining Step): This is the crucial step of the reaction. A concerted rearrangement occurs where one of the alkyl groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide linkage.[2][6] This migration happens concurrently with the departure of a stable carboxylate anion. The regioselectivity of the reaction is determined by the migratory aptitude of the substituents.[3]
-
Deprotonation: Finally, deprotonation of the resulting oxocarbenium ion reveals the final ester or lactone product.[5][7]
Key Mechanistic Steps Diagram
The mechanism for the Baeyer-Villiger oxidation of cycloheptanone to ε-caprolactone is illustrated below.
Caption: Mechanism of the Baeyer-Villiger oxidation.
Reagent Selection and Migratory Aptitude
The choice of peroxyacid influences the reaction rate; stronger corresponding carboxylic acids (lower pKa) lead to more reactive peroxyacids.[2] The general reactivity trend is TFPAA > m-CPBA > peracetic acid > hydrogen peroxide.[2]
For unsymmetrical ketones, the regioselectivity is governed by the inherent migratory aptitude of the substituents. The group that can better stabilize a positive charge migrates preferentially. The general order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[3][6] In the case of cycloheptanone, both adjacent carbons are secondary, so migration of either side leads to the same ring-expanded product, ε-caprolactone.
A Direct Synthetic Protocol: Persulfate-Mediated Oxidative Esterification
While the BV oxidation is fundamentally important, a more direct synthesis of the target ester is often preferable. The following two-step protocol, adapted from established literature, provides an efficient route from cycloheptanone.[1]
Rationale for the Method
This method's primary advantage is the direct formation of the linear hydroxy ester, ethyl 7-hydroxyheptanoate, in a single step from the cyclic ketone. By conducting the oxidative ring-opening in an alcoholic solvent (ethanol) with potassium persulfate, the process combines cleavage and esterification, streamlining the synthesis and avoiding the need to isolate and subsequently ring-open the lactone intermediate.
Detailed Experimental Workflow
The overall workflow involves two distinct chemical transformations: an initial oxidative esterification followed by a standard oxidation of a secondary alcohol to a ketone.
Caption: Two-step synthesis of this compound.
Step A: Synthesis of Ethyl 7-Hydroxyheptanoate
This procedure details the oxidative ring-opening of cycloheptanone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (10-15°C), dissolve potassium persulfate in deionized water.
-
Reagent Addition: While stirring, add a solution of cycloheptanone in ethanol dropwise to the aqueous persulfate solution, maintaining the temperature at approximately 15°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 5 hours.
-
Work-up: Dilute the reaction mixture with a significant volume of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, ethyl 7-hydroxyheptanoate, can be purified by vacuum distillation to yield a clear oil.
| Reagent/Parameter | Quantity/Value | Molar Ratio (rel. to Cycloheptanone) |
| Cycloheptanone | 0.089 mol (9.96 g) | 1.0 |
| Potassium Persulfate | 0.266 mol (72.16 g) | ~3.0 |
| Ethanol | 30 mL | Solvent |
| Water | 200 mL | Solvent |
| Reaction Temperature | 15°C (addition), then RT | - |
| Reaction Time | 5 hours | - |
Table 1: Reagents and conditions for Step A.[1]
Step B: Oxidation to this compound
This procedure describes the conversion of the intermediate alcohol to the final keto-aldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend Pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add a solution of ethyl 7-hydroxyheptanoate (from Step A) in DCM to the PCC suspension.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium byproducts.
-
Concentration: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude oil, this compound, is purified by vacuum distillation.
| Reagent/Parameter | Quantity/Value | Molar Ratio (rel. to Hydroxy Ester) |
| Ethyl 7-Hydroxyheptanoate | 1 equivalent | 1.0 |
| Pyridinium Chlorochromate (PCC) | ~1.5 equivalents | 1.5 |
| Dichloromethane (DCM) | Sufficient volume | Solvent |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | Varies (monitor by TLC) | - |
Table 2: Reagents and conditions for Step B.[1]
Safety and Handling
-
Potassium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium(VI) reagent. It is also a strong oxidant. All handling must be performed in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin.
-
Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a fume hood and avoid sources of ignition.
-
Waste Disposal: Chromium waste is hazardous and must be disposed of according to institutional and environmental regulations. Quench any residual oxidants carefully before disposal.
Conclusion
The synthesis of this compound from cycloheptanone is a valuable transformation for accessing a key synthetic intermediate. While the Baeyer-Villiger oxidation provides the classical mechanistic foundation for the required ring-opening, a more direct two-step protocol involving persulfate-mediated oxidative esterification followed by PCC oxidation offers a highly effective and practical laboratory method. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce this important compound for applications in natural product synthesis, drug discovery, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]
Ethyl 7-oxoheptanoate: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Biology
Abstract
Ethyl 7-oxoheptanoate, a seemingly unassuming bifunctional molecule, has emerged as a powerful and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal ethyl ester and a ketone at the 7-position, provides two orthogonal points for chemical modification, making it an invaluable precursor for a diverse array of complex molecules. This in-depth technical guide explores the synthesis and multifaceted research applications of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of prostaglandins, insect pheromones, and cutting-edge therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras). Furthermore, this guide will illuminate its potential in the construction of novel heterocyclic compounds and explore the biological activities of its derivatives. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers to harness the full potential of this remarkable scaffold.
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Bifunctional molecules, possessing two distinct reactive centers, offer a significant advantage by allowing for sequential and controlled elaboration of molecular complexity. This compound (Figure 1) epitomizes this principle. The ethyl ester provides a handle for modifications such as hydrolysis, amidation, or reduction, while the ketone functionality is amenable to a wide range of transformations including nucleophilic additions, reductions, and condensations. This dual reactivity profile has positioned this compound as a key intermediate in the synthesis of a multitude of high-value chemical entities.
Figure 1: Structure of this compound
Structure of the bifunctional molecule this compound.
Synthesis of this compound: A Practical and Scalable Approach
A robust and efficient synthesis of the starting material is the cornerstone of any research program. One of the most common and practical methods for preparing this compound involves the oxidative cleavage of cycloheptanone.[1][2][3] This two-step process is both scalable and utilizes readily available starting materials.
Synthetic Workflow
The synthesis proceeds via an initial Baeyer-Villiger oxidation of cycloheptanone to form the corresponding lactone, ε-caprolactone. This is followed by an acid-catalyzed ring-opening in the presence of ethanol to yield the desired product. An alternative and more direct route involves the reaction of cycloheptanone with potassium persulfate in ethanol, which directly yields ethyl 7-hydroxyheptanoate. Subsequent oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC) furnishes this compound in good yield.[1][2]
Diagram 1: Synthesis of this compound from Cycloheptanone
Synthetic route from cycloheptanone to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate [1][2]
-
To a stirred solution of potassium persulfate (72.16 g, 0.266 mol) in water (700 mL) at 10-15 °C, gradually add a solution of cycloheptanone (9.96 g, 0.089 mol) in ethanol (30 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Extract the reaction mixture with diethyl ether (3 x 200 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford ethyl 7-hydroxyheptanoate.
Step 2: Oxidation to this compound [1][2]
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of ethyl 7-hydroxyheptanoate (1 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
| Parameter | Value |
| Starting Material | Cycloheptanone |
| Key Reagents | Potassium persulfate, Ethanol, PCC |
| Overall Yield | Good |
| Purification | Distillation, Column Chromatography |
Application in Prostaglandin Synthesis: A Gateway to Bioactive Lipids
Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery.[][5] The synthesis of these complex molecules often relies on the strategic construction of their characteristic cyclopentanone core and two side chains, the α- and ω-chains. This compound serves as a valuable precursor for the introduction of the seven-carbon α-chain.[6]
The Synthetic Strategy
While this compound itself is not directly used for the alkylation step, it can be readily converted into a more suitable electrophile, such as Ethyl 7-bromoheptanoate. This transformation can be achieved through a two-step sequence: reduction of the ketone to a secondary alcohol, followed by conversion of the alcohol to a bromide.
The resulting Ethyl 7-bromoheptanoate is an ideal reagent for the alkylation of a pre-formed cyclopentanone ring, typically a β-keto ester like ethyl 2-oxocyclopentanecarboxylate.[6] This reaction proceeds via the formation of an enolate from the β-keto ester, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction.
Diagram 2: Role of this compound Derivative in Prostaglandin Synthesis
Conversion to an electrophile for prostaglandin α-chain installation.
Representative Experimental Protocol: Synthesis of a Prostaglandin Intermediate[6]
Step 1: Conversion of this compound to Ethyl 7-bromoheptanoate
-
Reduction: To a solution of this compound in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise. Stir for 1 hour, then quench with acetone and concentrate. Extract with ethyl acetate and wash with brine. Dry and concentrate to give ethyl 7-hydroxyheptanoate.
-
Bromination: To the crude ethyl 7-hydroxyheptanoate in diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) dropwise. Stir for 2 hours, then pour onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry and concentrate to yield Ethyl 7-bromoheptanoate.
Step 2: Alkylation for α-Chain Installation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Add ethyl 2-oxocyclopentanecarboxylate (1.0 eq) dropwise at 0 °C and stir at room temperature for 1 hour.[6]
-
Alkylation: To the enolate solution, add a solution of Ethyl 7-bromoheptanoate (1.2 eq) in toluene dropwise. Reflux the mixture for 4-6 hours.[6]
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and neutralize with 1 M HCl. Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the crude product by column chromatography to obtain the prostaglandin intermediate.[6]
Pheromone Synthesis: Crafting Chemical Signals with Precision
Insect pheromones, chemical signals used for communication, are of great interest for pest management strategies. Many of these compounds are long-chain unsaturated acetates. This compound provides a convenient starting point for the synthesis of such molecules, particularly through the use of the Wittig reaction to introduce the required double bond with stereochemical control.
The Wittig Reaction Approach
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[7] In the context of pheromone synthesis, the ketone of this compound can react with a suitable phosphonium ylide to generate the carbon skeleton of the target pheromone. For example, the synthesis of (Z)-7-dodecen-1-yl acetate, a sex pheromone of several moth species, can be envisioned starting from this compound.
Diagram 3: Wittig Reaction for Pheromone Synthesis
Synthesis of an insect pheromone via the Wittig reaction.
Representative Experimental Protocol: Synthesis of (Z)-7-dodecen-1-yl acetate
Step 1: Wittig Reaction
-
Ylide Generation: In a dry flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide in anhydrous THF. Cool to -78 °C and add n-butyllithium dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.
-
Reaction with Ketone: Cool the ylide solution back to -78 °C and add a solution of this compound in THF dropwise. Stir at this temperature for 1 hour and then allow to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography to isolate ethyl (Z)-7-dodecenoate.
Step 2: Reduction and Acetylation
-
Reduction: To a solution of ethyl (Z)-7-dodecenoate in anhydrous diethyl ether at 0 °C, add lithium aluminum hydride (LiAlH₄) portion-wise. Stir for 2 hours, then quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain (Z)-7-dodecen-1-ol.
-
Acetylation: To a solution of (Z)-7-dodecen-1-ol in pyridine, add acetic anhydride and stir at room temperature overnight. Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to yield (Z)-7-dodecen-1-yl acetate.
PROTACs: A New Frontier in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[8][9] A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the formation of the ternary complex and the overall efficacy of the PROTAC.[][9]
This compound as a PROTAC Linker Precursor
This compound, with its linear seven-carbon chain, serves as an excellent starting point for the synthesis of PROTAC linkers.[9] The bifunctional nature of this molecule allows for the sequential attachment of the two different ligands. The ketone can be functionalized, for example, through reductive amination, to attach one ligand, while the ester can be hydrolyzed to a carboxylic acid and coupled to the other ligand via an amide bond. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for optimization.
Diagram 4: General Strategy for PROTAC Synthesis using an this compound-derived Linker
Modular synthesis of PROTACs enabled by a versatile linker precursor.
Conceptual Protocol for PROTAC Synthesis
Step 1: Linker Functionalization
-
Reductive Amination: React this compound with an amine-containing target protein ligand in the presence of a reducing agent like sodium triacetoxyborohydride to form a secondary amine linkage.
-
Ester Hydrolysis: Hydrolyze the ethyl ester of the resulting conjugate to the corresponding carboxylic acid using lithium hydroxide.
Step 2: Coupling to the Second Ligand
-
Amide Coupling: Couple the carboxylic acid of the functionalized linker to an amine-containing E3 ligase ligand using a standard peptide coupling reagent such as HATU or HBTU.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Synthesis of Heterocyclic Compounds: Building Biologically Relevant Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The 1,3-dicarbonyl-like nature of this compound (after deprotonation at the C6 position) makes it a potential substrate for various cyclization reactions to form heterocyclic rings. For instance, the Hantzsch pyridine synthesis, a one-pot condensation of an aldehyde, a β-ketoester, and ammonia, can be adapted to utilize this compound to generate novel dihydropyridine derivatives.[10][11][12]
Diagram 5: Hantzsch Dihydropyridine Synthesis
A plausible route to dihydropyridines from this compound.
Biological Activities of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have the potential for a range of biological activities. The incorporation of the heptanoate chain can modulate the lipophilicity and pharmacokinetic properties of a molecule. Furthermore, long-chain keto esters have been investigated for their antimicrobial properties.[1][2][3][13] The ketone functionality can participate in interactions with biological targets, and the ester can act as a prodrug moiety, being hydrolyzed in vivo to release an active carboxylic acid. The exploration of the biological activities of novel compounds derived from this compound represents a promising avenue for future research.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its bifunctional nature provides a powerful platform for the construction of complex and biologically relevant molecules. From its established role in the synthesis of prostaglandins and insect pheromones to its emerging applications in the cutting-edge field of PROTACs and the potential for creating novel heterocyclic scaffolds, the research applications of this compound are both broad and deep. As synthetic methodologies continue to evolve and the demand for novel chemical entities in drug discovery and chemical biology grows, the strategic importance of this humble yet powerful molecule is set to increase even further. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists seeking to unlock the full synthetic potential of this compound in their own research endeavors.
References
- 1. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Linkers in Chemical Biology [bldpharm.com]
- 10. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 11. ias.ac.in [ias.ac.in]
- 12. nanobioletters.com [nanobioletters.com]
- 13. benchchem.com [benchchem.com]
Ethyl 7-Oxoheptanoate: A Bifunctional Building Block for Modern Organic Synthesis
Abstract
Ethyl 7-oxoheptanoate is a versatile bifunctional molecule that has emerged as a crucial intermediate in the landscape of organic synthesis. Possessing both an aldehyde and an ester functionality within its seven-carbon backbone, it offers two distinct points for chemical modification. This unique structural feature allows for the strategic and sequential introduction of molecular complexity, making it an invaluable precursor in the synthesis of pharmaceuticals, natural products, and specialty materials. This technical guide provides an in-depth exploration of this compound, covering its synthesis, key reactive properties, and diverse applications, supported by detailed experimental protocols and mechanistic insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Bifunctionality
In the intricate field of molecular design and synthesis, bifunctional building blocks are indispensable tools. This compound (CAS No: 3990-05-4) exemplifies this principle. Its linear C7 structure is terminated by an electrophilic aldehyde at one end and an ethyl ester at the other. This arrangement prevents intramolecular reactions under standard conditions, allowing chemists to address each functional group selectively.
The aldehyde group serves as a prime site for carbon-carbon bond formation through reactions like the Wittig olefination, aldol condensations, and reductive aminations.[1][2][3] The ethyl ester provides a handle for hydrolysis to a carboxylic acid, reduction to an alcohol, or conversion into other derivatives. This dual reactivity is the cornerstone of its utility, enabling its incorporation into complex synthetic pathways where precise control over molecular architecture is paramount.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | |
| Molecular Weight | 172.22 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 88-91°C (at 0.2 Torr) | [4] |
| Density | 0.968 g/mL | [4] |
| Refractive Index | 1.4405 (at 20°C) | [4] |
| Storage Temperature | Inert atmosphere, freezer (-20°C) |
Synthesis of this compound
The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. A common and effective laboratory-scale synthesis involves the oxidative cleavage of a cyclic precursor.
One well-documented method is the oxidation of ethyl 7-hydroxyheptanoate, which is itself derived from the reaction of cycloheptanone with potassium persulfate in ethanol.[5][6] The subsequent oxidation of the primary alcohol to the aldehyde furnishes the target compound in good yields.
Caption: Synthesis of this compound from Cycloheptanone.
This two-step process is advantageous due to the commercial availability of cycloheptanone and the relatively straightforward reaction conditions.[5][6] Pyridinium chlorochromate (PCC) is a sufficiently mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Key Reactions & Mechanistic Insights
The synthetic power of this compound lies in the selective manipulation of its two functional groups. The aldehyde is significantly more reactive than the ester, allowing for a wide range of transformations at the C7 position while the C1 ester remains intact.
The Wittig Reaction: Building Carbon Skeletons
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide to form a C=C double bond.[2][7] this compound is an excellent substrate for this transformation, enabling the extension of its carbon chain with precise stereochemical control, which is particularly valuable in the synthesis of insect pheromones and other natural products.[8][9]
The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[7] This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[7][10]
Caption: General workflow of the Wittig reaction with this compound.
Reductive Amination: Accessing Novel Amines
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, crucial in the synthesis of countless pharmaceutical agents.[1][11] This reaction involves the initial formation of an imine or iminium ion from the aldehyde of this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3]
Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this process because they are selective for the protonated imine over the starting aldehyde, preventing premature reduction of the carbonyl.[3][12] This one-pot procedure is highly efficient for creating complex amines that are precursors to bioactive molecules.
Applications in Complex Synthesis
Pheromone Synthesis
Many insect pheromones are long-chain unsaturated esters, alcohols, or aldehydes. The structure of this compound makes it an ideal starting point for the synthesis of these compounds. For instance, a Wittig reaction can be used to install a specific double bond geometry at the aldehyde terminus, while the ester can be subsequently hydrolyzed and/or reduced to achieve the final pheromone structure. This strategy has been employed in the synthesis of various pheromones used in pest management and ecological studies.[8][9][13]
Pharmaceutical Intermediates
The bifunctional nature of this compound is also leveraged in the pharmaceutical industry. For example, derivatives like ethyl 7-chloro-2-oxoheptanoate are important starting materials for the synthesis of cilastatin, a compound administered with the antibiotic imipenem to prevent its degradation.[14] The synthesis of such intermediates often involves multi-step sequences where the functionalities of an this compound-like core are sequentially modified.[14][15] Analogs such as ethyl 7-bromoheptanoate are also key building blocks for constructing the side chains of prostaglandins, a class of potent lipid compounds with significant therapeutic applications.[16]
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and performed by qualified personnel in a suitable laboratory environment with appropriate safety precautions.
Protocol: Wittig Olefination of this compound
This protocol describes a general procedure for the synthesis of an unsaturated ester, a common step in pheromone synthesis.[8]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equivalents)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) as a 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide. Add anhydrous THF to create a suspension.
-
Cool the flask to 0°C in an ice bath. Slowly add the NaHMDS solution dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound in anhydrous THF dropwise to the flask.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure unsaturated ester.
Protocol: Reductive Amination with a Primary Amine
This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride.[1]
Materials:
-
This compound (1.0 equivalent)
-
Primary Amine (e.g., benzylamine) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the primary amine. Dissolve the components in the chosen solvent (DCM or DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Continue to stir the reaction at room temperature. Monitor its progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting secondary amine by column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Store the compound in a tightly sealed container under an inert atmosphere and in a freezer at approximately -20°C to maintain its integrity.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, with an aldehyde and an ester at opposite ends of a seven-carbon chain, provides chemists with a powerful tool for constructing complex molecular architectures. The ability to selectively perform transformations such as Wittig reactions and reductive aminations makes it a key intermediate in the synthesis of pharmaceuticals, pheromones, and other high-value chemical targets. As synthetic methodologies continue to advance, the strategic application of such well-designed bifunctional reagents will remain central to innovation in chemical and life sciences.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound CAS#: 3990-05-4 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2018154244A1 - Method for the synthesis of pheromones - Google Patents [patents.google.com]
- 10. webassign.net [webassign.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Ethyl 7-Oxoheptanoate: A Detailed Protocol for Researchers
Introduction: The Significance of Ethyl 7-Oxoheptanoate
This compound is a valuable bifunctional molecule widely utilized in the synthesis of complex organic compounds. Its structure, incorporating both an aldehyde and an ester functional group, makes it a versatile building block for the construction of various pharmaceuticals, agrochemicals, and fragrance components. This document provides detailed, field-proven protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and reproducibility.
Strategic Approaches to Synthesis
Two primary synthetic routes to this compound have been established as robust and efficient. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product.
-
Two-Step Synthesis from Cycloheptanone: This approach involves the initial synthesis of ethyl 7-hydroxyheptanoate from cycloheptanone, followed by the selective oxidation of the primary alcohol to the desired aldehyde. This method is particularly advantageous due to the ready availability and low cost of cycloheptanone.
-
Oxidative Cleavage of Ethyl Oleate via Ozonolysis: This protocol utilizes the naturally abundant and renewable resource, ethyl oleate, which is derived from oleic acid. Ozonolysis cleaves the carbon-carbon double bond to yield two aldehyde fragments, one of which is the target molecule, this compound. This route is an excellent example of green chemistry, transforming a biorenewable feedstock into a valuable chemical intermediate.
This guide will now delve into the detailed experimental protocols for each of these synthetic strategies.
Protocol 1: Two-Step Synthesis from Cycloheptanone
This synthesis is a reliable two-step process, commencing with the formation of the hydroxy ester followed by a mild oxidation.
Step 1: Synthesis of Ethyl 7-Hydroxyheptanoate from Cycloheptanone
This procedure is adapted from the work of Ballini et al. and involves the oxidative ring-opening of cycloheptanone in the presence of ethanol.[1][2][3][4]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| Cycloheptanone | 112.17 | 9.96 g (10.5 mL) | 0.089 |
| Potassium Persulfate | 270.32 | 72.16 g | 0.266 |
| Sulfuric Acid (96%) | 98.08 | 70 mL | 1.26 |
| Ethanol (Absolute) | 46.07 | 130 mL | - |
| Deionized Water | 18.02 | 724 mL | - |
| Diethyl Ether | 74.12 | 600 mL | - |
| Magnesium Sulfate (Anhydrous) | 120.37 | As needed | - |
-
Preparation of the Oxidizing Mixture: In a 1 L round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 70 mL of 96% sulfuric acid to 24 mL of deionized water. To this cooled solution, add 100 mL of absolute ethanol.
-
Addition of Potassium Persulfate: While maintaining the temperature between 10-15 °C, gradually add 72.16 g of potassium persulfate to the stirred solution.
-
Addition of Cycloheptanone: In a separate beaker, prepare a solution of 9.96 g of cycloheptanone in 30 mL of absolute ethanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.
-
Work-up: Dilute the reaction mixture with 700 mL of deionized water and transfer it to a 2 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure ethyl 7-hydroxyheptanoate.
The typical yield for this reaction is in the range of 55-65%.
Step 2: Oxidation of Ethyl 7-Hydroxyheptanoate to this compound using Pyridinium Chlorochromate (PCC)
This step employs a mild and selective oxidizing agent, Pyridinium Chlorochromate (PCC), to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.[5][6][7][8][9]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| Ethyl 7-Hydroxyheptanoate | 174.24 | 10.0 g | 0.057 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 14.8 g | 0.069 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 150 mL | - |
| Celite® or Silica Gel | - | 15 g | - |
| Diethyl Ether | 74.12 | 200 mL | - |
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 14.8 g of PCC and 15 g of Celite® or silica gel. Add 100 mL of anhydrous dichloromethane to the flask.
-
Addition of Alcohol: Dissolve 10.0 g of ethyl 7-hydroxyheptanoate in 50 mL of anhydrous dichloromethane and add this solution to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Filtration: Filter the mixture through a pad of silica gel or Celite® in a fritted glass funnel to remove the chromium byproducts. Wash the filter cake with an additional 100 mL of diethyl ether.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by vacuum distillation.
The reported yield for this oxidation is typically high, in the range of 85-95%.[4]
Protocol 2: Oxidative Cleavage of Ethyl Oleate via Ozonolysis
This method provides a green and efficient route to this compound from a renewable feedstock. The ozonolysis reaction is followed by a reductive work-up to yield the desired aldehyde.[10][11][12][13]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| Ethyl Oleate | 310.51 | 31.0 g | 0.10 |
| Dichloromethane (DCM) | 84.93 | 400 mL | - |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Ozone (O3) | 48.00 | As needed | - |
| Dimethyl Sulfide (DMS) | 62.13 | 12.4 g (14.8 mL) | 0.20 |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |
| Brine (Saturated NaCl Solution) | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Experimental Protocol:
-
Setup: Dissolve 31.0 g of ethyl oleate in a mixture of 400 mL of dichloromethane and 100 mL of methanol in a 1 L three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone gas through the solution. The progress of the reaction can be monitored by TLC until all the starting material is consumed. A blue color in the solution indicates the presence of excess ozone and the completion of the reaction.
-
Quenching: Once the reaction is complete, bubble nitrogen or oxygen gas through the solution for 10-15 minutes to remove any excess ozone.
-
Reductive Work-up: While maintaining the temperature at -78 °C, slowly add 12.4 g of dimethyl sulfide to the reaction mixture.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for at least 2 hours.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of this compound and nonanal. These can be separated by fractional distillation under reduced pressure.
Expected Yield:
The ozonolysis of ethyl oleate typically proceeds with high efficiency, and the yield of the desired aldehydes is generally good, often exceeding 80%.
Data Summary and Comparison
| Parameter | Protocol 1: From Cycloheptanone | Protocol 2: From Ethyl Oleate |
| Starting Material | Cycloheptanone | Ethyl Oleate |
| Number of Steps | 2 | 1 (Ozonolysis and work-up) |
| Key Reagents | Potassium Persulfate, Sulfuric Acid, PCC | Ozone, Dimethyl Sulfide |
| Overall Yield | ~47-62% | >80% (of mixed aldehydes) |
| Advantages | Readily available starting material, well-established chemistry | Green and sustainable, high atom economy, renewable feedstock |
| Disadvantages | Two-step process, use of a chromium-based reagent (PCC) | Requires specialized ozonolysis equipment, produces a co-product |
Visualizing the Synthetic Workflows
Workflow for Synthesis from Cycloheptanone
Caption: Two-step synthesis of this compound from cycloheptanone.
Workflow for Synthesis from Ethyl Oleate
Caption: Ozonolysis of ethyl oleate to produce this compound.
Conclusion and Field-Proven Insights
Both protocols presented offer reliable and reproducible methods for the synthesis of this compound. The choice between the two will largely be dictated by laboratory capabilities and the availability of starting materials.
For laboratories equipped for standard organic synthesis, the two-step conversion from cycloheptanone is a robust and high-yielding option. The primary consideration is the handling and disposal of the chromium-containing waste from the PCC oxidation. It is imperative to follow appropriate safety and waste disposal protocols when working with chromium reagents.
The ozonolysis of ethyl oleate represents a more modern and environmentally conscious approach. While requiring an ozone generator, this method aligns with the principles of green chemistry by utilizing a renewable feedstock. The co-production of nonanal can be seen as either a drawback, requiring an additional purification step, or an advantage if there is a synthetic utility for this second aldehyde.
Researchers should carefully consider the scale of their synthesis, available equipment, and environmental impact when selecting the most appropriate protocol for their needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 7-hydroxyheptanoate (6149-48-0) for sale [vulcanchem.com]
- 3. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 4. tandfonline.com [tandfonline.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ozonolysis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Ethyl 7-Oxoheptanoate as a Versatile Linker for PROTAC Synthesis: An In-Depth Technical Guide
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] The linker, once viewed as a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2]
While alkyl and polyethylene glycol (PEG) chains are the most common motifs in PROTAC linkers, functionalized linkers offer opportunities to fine-tune the physicochemical properties and biological activity of the resulting degrader.[3] Ethyl 7-oxoheptanoate represents a versatile linker building block, featuring a central alkyl chain for spatial separation and two distinct functional handles: a terminal ester and a ketone. The ketone functionality is particularly useful as it can undergo reductive amination, providing a robust and flexible method for conjugation to amine-containing ligands.[4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a PROTAC linker. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for synthesis, characterization, and cellular evaluation.
Chemical Properties and Reactivity of this compound
This compound (CAS No: 3990-05-4) is a bifunctional molecule with a molecular weight of 172.22 g/mol and the formula C9H16O3.[5] Its key reactive sites are the ethyl ester and the ketone at the 7-position.
-
The Ketone Handle: The ketone group is an electrophilic center that readily reacts with primary or secondary amines to form an intermediate imine (or iminium ion under acidic conditions), which can then be reduced to a stable amine. This two-step process, known as reductive amination , is a highly efficient and widely used method for forming C-N bonds in organic synthesis.[6] The use of mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is advantageous as they selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions.[6] This reaction provides a straightforward and robust strategy for attaching an amine-functionalized POI or E3 ligase ligand to the linker.
-
The Ester Handle: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with an amine-containing ligand via standard amide bond formation reactions, typically using coupling reagents like HATU or EDC.[2] This provides an alternative or sequential conjugation point.
This dual functionality allows for a modular and flexible approach to PROTAC synthesis, enabling the connection of two different ligands through stable amine and amide linkages.
PROTAC Synthesis Strategy using this compound
A common strategy for synthesizing a PROTAC using this compound involves a sequential, two-step conjugation. This approach allows for the purification of an intermediate before the final coupling, simplifying the purification of the final, often complex, PROTAC molecule. The general workflow is as follows:
Caption: A modular workflow for PROTAC synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Model PROTAC via Reductive Amination and Amide Coupling
This protocol describes the synthesis of a hypothetical PROTAC targeting a bromodomain (BRD) protein using a JQ1-based ligand and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-based ligand.
Step 1a: Reductive Amination of Pomalidomide-Amine with this compound
This step conjugates the E3 ligase ligand to the ketone handle of the linker.
-
Materials:
-
Pomalidomide-linker-NH2 (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Pomalidomide-linker-NH2 in anhydrous DCM under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E3-linker-ester intermediate.
-
Step 1b: Saponification of the Ester
This step hydrolyzes the ethyl ester to a carboxylic acid for the subsequent coupling reaction.
-
Materials:
-
E3-linker-ester intermediate from Step 1a (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
-
Procedure:
-
Dissolve the E3-linker-ester intermediate in a THF/water mixture.
-
Add LiOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the ester is fully consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to yield the E3-linker-acid intermediate, which can often be used in the next step without further purification.
-
Step 1c: Amide Coupling with JQ1-Amine
This final step forms the complete PROTAC molecule.
-
Materials:
-
E3-linker-acid intermediate from Step 1b (1.0 eq)
-
JQ1-amine derivative (e.g., amine-functionalized JQ1) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3-linker-acid intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the JQ1-amine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Protocol 2: Purification and Characterization of the Final PROTAC
High purity is essential for accurate biological evaluation. Reversed-phase HPLC is the standard method for purifying PROTACs.[7]
-
Purification:
-
Sample Preparation: Dissolve the crude PROTAC from Step 1c in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA).
-
Preparative HPLC: Purify the crude product using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Analysis: Collect fractions and analyze their purity by analytical LC-MS.
-
Product Isolation: Combine the pure fractions (>98%) and lyophilize to obtain the final PROTAC as a solid TFA salt.
-
-
Characterization:
-
LC-MS: Confirm the mass of the final product.
-
NMR (¹H and ¹³C): Confirm the chemical structure and purity of the final compound.[7]
-
Protocol 3: Cellular Evaluation of PROTAC Activity
Western Blotting to Determine Target Degradation (DC50 and Dmax)
Western blotting is a fundamental technique to quantify the reduction in target protein levels after PROTAC treatment.[8]
-
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-target, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO-only vehicle control. Treat the cells and incubate for a set time (e.g., 18-24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]
-
-
Caption: Workflow for determining PROTAC efficacy via Western Blot.
Data Presentation: Representative Biological Activity
The efficacy of PROTACs is summarized by their DC50 and Dmax values.
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| Model-PROTAC-1 | BRD4 | CRBN | This compound derived | e.g., 25 | e.g., >90 |
| Control-PROTAC | BRD4 | CRBN | PEG4 | e.g., 15 | e.g., >95 |
Protocol 4: Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[5][10]
-
Objective: To determine the binding affinities of the PROTAC to the POI and E3 ligase individually (binary interactions) and the stability of the POI-PROTAC-E3 ligase complex (ternary interaction), including the cooperativity factor (alpha).
-
General SPR Setup:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the K_D for the PROTAC-E3 ligase interaction.
-
In a separate experiment (or using a different channel), immobilize the POI and inject the PROTAC to determine the K_D for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (K_D).
-
Calculate the cooperativity factor (α) , where α = (K_D of PROTAC for E3 ligase * K_D of PROTAC for POI) / (K_D of ternary complex formation). An α > 1 indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[11]
-
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of PROTACs. The presence of both a ketone and an ester functionality allows for flexible and robust conjugation strategies, primarily through reductive amination and amide coupling. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize, purify, and evaluate novel PROTACs incorporating this linker. By systematically applying these chemical and biological methodologies, scientists can efficiently explore the structure-activity relationships of their degraders and advance the development of new therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
The Strategic Application of Ethyl 7-Oxoheptanoate in the Synthesis of Bioactive and Olfactive Natural Products
Abstract
Ethyl 7-oxoheptanoate is a versatile and economically significant bifunctional building block in organic synthesis. Its linear seven-carbon backbone, featuring a terminal ester and a ketone at the 7-position, provides two distinct reactive sites for a variety of carbon-carbon bond-forming and cyclization reactions. This application note will provide an in-depth exploration of the utility of this compound in the synthesis of complex natural products, with a particular focus on fragrances. We will dissect the key chemical transformations it undergoes, such as Wittig olefination and intramolecular aldol condensation, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Synthetic Versatility of a Linear Keto-Ester
The strategic value of this compound in the synthesis of natural products lies in its capacity to serve as a linchpin for the construction of both acyclic and cyclic molecular architectures. The ester functionality offers a handle for modifications or can act as a precursor to a carboxylic acid, while the ketone provides a site for nucleophilic attack or enolate formation. This dual reactivity allows for a programmed, stepwise elaboration of the carbon skeleton, making it an ideal starting material for the synthesis of a range of natural products, including pheromones and fragrant jasmonates.
This guide will focus on a representative and highly illustrative application: the synthesis of (Z)-jasmone, a key component of jasmine oil and a valuable ingredient in the fragrance industry.[1] This synthesis showcases two of the most powerful reactions in the synthetic chemist's toolbox: the Wittig reaction for controlled alkene formation and the intramolecular aldol condensation for the construction of the characteristic cyclopentenone ring of jasmonates.[2][3]
Retrosynthetic Analysis of (Z)-Jasmone from this compound
A logical retrosynthetic disconnection of (Z)-jasmone reveals a plausible pathway originating from this compound. The core cyclopentenone ring can be formed via an intramolecular aldol condensation of a 1,4-diketone. This diketone, in turn, can be synthesized by a Wittig reaction between this compound and an appropriate phosphorus ylide, followed by hydrolysis of the ester.
Figure 1: A simplified retrosynthetic analysis of (Z)-jasmone, highlighting the key bond disconnections that lead back to this compound.
Key Synthetic Transformations and Protocols
The forward synthesis from this compound to (Z)-jasmone involves two critical steps: a Wittig olefination to install the side chain and an intramolecular aldol condensation to form the cyclopentenone ring.
Step 1: Wittig Olefination for Side Chain Elongation
The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds and phosphorus ylides.[4] In this synthesis, the ketone of this compound is reacted with propylidenetriphenylphosphorane to generate the desired (Z)-alkene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides, such as the one used here, typically favor the formation of the (Z)-isomer.[5]
Figure 2: Workflow of the Wittig reaction between this compound and a phosphorus ylide to form the alkene intermediate.
Protocol 1: Synthesis of Ethyl (Z)-4-methylundec-4-en-7-onoate
This protocol is adapted from standard procedures for Wittig reactions with unstabilized ylides.[6]
Materials:
-
n-Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend n-propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl (Z)-4-methylundec-4-en-7-onoate.
Table 1: Representative Reaction Parameters for Wittig Olefination
| Parameter | Value |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Solvent | Anhydrous THF |
| Base | n-Butyllithium |
| Typical Yield | 60-80% |
Step 2: Intramolecular Aldol Condensation for Cyclopentenone Formation
The final key step is the base-catalyzed intramolecular aldol condensation of the 1,4-diketone (obtained after hydrolysis of the ester) to form the five-membered ring of (Z)-jasmone.[7] The reaction proceeds via the formation of an enolate which then attacks the other ketone intramolecularly. Subsequent dehydration leads to the conjugated enone system. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions due to their thermodynamic stability.[8]
References
- 1. CN114409519A - Method for synthesizing cis-jasmone - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 7-oxoheptanoate
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 7-oxoheptanoate, a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various natural products and pheromones.[1] We present a reliable and efficient two-step synthetic pathway commencing from the readily available starting material, cycloheptanone. The protocol details the Baeyer-Villiger-type oxidation of cycloheptanone to afford Ethyl 7-hydroxyheptanoate, followed by a selective oxidation of the primary alcohol to the target aldehyde. This guide is meticulously designed for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also a deep-dive into the causality of experimental choices, safety protocols, and a comparative analysis of alternative synthetic methodologies.
Introduction: The Synthetic Utility of this compound
This compound is a versatile linear C7 bifunctional molecule, featuring both an aldehyde and an ethyl ester functional group. This unique structural arrangement makes it a sought-after building block in organic synthesis. For instance, it has been instrumental in the synthesis of prostanoids and the sex pheromone of Lobesia botrana, a significant pest in European vineyards.[1] The aldehyde functionality provides a reactive handle for carbon-carbon bond formation via reactions such as Wittig olefination or aldol condensation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, allowing for further molecular elaboration.
The synthetic approach detailed herein is based on a robust and scalable procedure, making it suitable for both small-scale research and larger-scale production campaigns.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence starting from cycloheptanone.
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
The initial step involves a Baeyer-Villiger-type oxidation of cycloheptanone using potassium persulfate in the presence of ethanol. This reaction cleaves the cyclic ketone to furnish the corresponding linear hydroxy ester.
Step 2: Oxidation of Ethyl 7-hydroxyheptanoate to this compound
The terminal primary alcohol of Ethyl 7-hydroxyheptanoate is then selectively oxidized to the aldehyde to yield the final product, this compound. While several oxidation protocols are viable, this guide will focus on the use of Pyridinium Chlorochromate (PCC) due to its high selectivity for the formation of aldehydes from primary alcohols.[1][2][3]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cycloheptanone | Reagent | Sigma-Aldrich | |
| Potassium Persulfate | ACS Reagent | Fisher Scientific | |
| Ethanol | Anhydrous | VWR | |
| Pyridinium Chlorochromate (PCC) | Reagent | Sigma-Aldrich | Caution: Toxic and Carcinogenic |
| Dichloromethane (DCM) | Anhydrous | VWR | |
| Diethyl Ether | ACS Reagent | Fisher Scientific | |
| Magnesium Sulfate | Anhydrous | VWR | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Celite® | Sigma-Aldrich | Optional, for filtration |
Step-by-Step Procedure for Ethyl 7-hydroxyheptanoate
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add potassium persulfate (72.16 g, 0.266 mol).
-
Cooling: Cool the flask in an ice-water bath to 10-15 °C.
-
Addition of Cycloheptanone: Prepare a solution of cycloheptanone (9.96 g, 0.089 mol) in ethanol (30 mL). Add this solution dropwise to the stirred potassium persulfate suspension over 30 minutes, ensuring the internal temperature is maintained at 15 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.
-
Workup: Dilute the reaction mixture with water (700 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 7-hydroxyheptanoate as a colorless oil.
Step-by-Step Procedure for this compound
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (6.4 g, 0.0297 mol) in anhydrous dichloromethane (DCM) (100 mL).
-
Addition of Alcohol: Dissolve Ethyl 7-hydroxyheptanoate (3.4 g, 0.0195 mol) in anhydrous DCM (20 mL) and add it in one portion to the stirred PCC suspension.
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for an additional 15 minutes.
-
Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mechanistic Insights
The oxidation of the primary alcohol to an aldehyde using PCC involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination to yield the carbonyl compound.
Caption: Simplified mechanism for the PCC oxidation of a primary alcohol.
Comparative Analysis of Oxidation Methods
While PCC is a reliable reagent for this transformation, other oxidation methods can also be employed. The choice of oxidant often depends on factors such as substrate compatibility, scale, and safety considerations.
| Oxidation Method | Reagents | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate in DCM | High selectivity for aldehydes, mild conditions.[4][5][6] | Chromium(VI) is toxic and carcinogenic, requires anhydrous conditions.[7] |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Inexpensive and powerful oxidant.[8][9][10] | Harsh acidic conditions, often over-oxidizes primary alcohols to carboxylic acids, highly toxic.[11][12] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Metal-free, very mild conditions, high yields.[13][14][15] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[14][16][17] |
Safety and Handling Precautions
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.
-
Chromium Compounds (PCC, Jones Reagent): Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[18][19][20][21] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[19][20] Avoid inhalation of dust and contact with skin and eyes.[18][21] In case of contact, immediately flush the affected area with copious amounts of water.[18][21]
-
Organic Solvents: Dichloromethane, diethyl ether, and ethanol are flammable and/or volatile. Handle them in a fume hood away from ignition sources.
-
Waste Disposal: All chromium-containing waste must be disposed of as hazardous waste according to institutional and local regulations.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): δ 9.76 (t, 1H), 4.12 (q, 2H), 2.44 (t, 2H), 2.30 (t, 2H), 1.68-1.55 (m, 4H), 1.42-1.30 (m, 2H), 1.25 (t, 3H).
-
IR (film): ν 2935, 2720, 1735, 1725 cm⁻¹.
-
MS (m/z): 172 (M⁺), 157, 127, 99.
Conclusion
The protocol described in this application note provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to strict safety protocols, and considering alternative synthetic routes, researchers can confidently and efficiently produce this valuable intermediate for their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Jones Oxidation [drugfuture.com]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. nj.gov [nj.gov]
- 20. redox.com [redox.com]
- 21. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Notes and Protocols for Ethyl 7-Oxoheptanoate in Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of a Linear Keto-Ester
Ethyl 7-oxoheptanoate, a bifunctional molecule featuring a terminal ketone and an ethyl ester, is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its linear C7 scaffold and the orthogonal reactivity of its two functional groups allow for a wide range of chemical transformations, making it an attractive precursor for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound and its derivatives in the synthesis of key pharmaceutical intermediates. We will explore its role in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin, and the potential for creating valuable amino acid derivatives through reductive amination.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 3990-05-4 | [1] |
| Molecular Formula | C9H16O3 | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Boiling Point | 230.2 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 92.2 ± 22.7 °C | [1] |
| Refractive Index | 1.427 | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Safety Precautions: this compound is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled[2]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Application I: Synthesis of a Key Cilastatin Intermediate
Cilastatin is a crucial pharmaceutical agent that inhibits the human enzyme dehydropeptidase-I, thereby protecting the antibiotic imipenem from degradation in the kidneys. A key precursor in the synthesis of Cilastatin is ethyl 7-chloro-2-oxoheptanoate, a close derivative of this compound. The synthesis involves the condensation of this chloro-keto-ester with (S)-2,2-dimethylcyclopropanecarboxamide[3][4].
Synthetic Pathway Overview
The overall synthetic strategy involves a Grignard reaction to introduce the chloro-pentyl side chain to diethyl oxalate, followed by a condensation reaction to form the enamine intermediate, which is a precursor to Cilastatin.
References
Application Note: Derivatization of Ethyl 7-oxoheptanoate for Enhanced GC-MS Analysis
Introduction
Ethyl 7-oxoheptanoate is a bifunctional molecule containing both an ester and a ketone group. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, the direct analysis of molecules like this compound can present challenges.[1] The presence of the polar ketone group can lead to poor chromatographic peak shape, thermal instability in the hot injector, and potential for unwanted interactions with the stationary phase of the GC column.[2]
To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[3][4] Derivatization modifies the functional groups of an analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[5] This application note provides a detailed guide to the derivatization of the keto group of this compound for robust and reliable GC-MS analysis.
Choosing the Right Derivatization Strategy: Oximation
For carbonyl compounds such as ketones and aldehydes, oximation is a highly effective and widely used derivatization technique.[5] This reaction involves the condensation of the carbonyl group with a hydroxylamine derivative to form a stable oxime. The resulting derivative is more volatile and less polar than the parent compound.[6] This guide will focus on two common oximation reagents: Methoxyamine hydrochloride (MeOx) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Methoximation: This is a robust and common method for protecting ketone and aldehyde functionalities.[7] The resulting methoxime is significantly more volatile and thermally stable. This method is straightforward and provides excellent chromatographic results.[8]
-
PFBHA Derivatization: This method offers the advantage of introducing a polyfluorinated group into the molecule.[9] This makes the derivative highly sensitive to Electron Capture Detection (ECD) if available, and it can also enhance ionization in negative chemical ionization (NCI) mode in MS, allowing for very low detection limits.[10] The PFBHA derivatives are also well-suited for standard electron ionization (EI) MS.
Detailed Protocols
Protocol 1: Methoximation of this compound
This protocol describes the conversion of the keto group of this compound to its corresponding methoxime derivative.
Reagents and Materials:
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
Suitable solvent (e.g., Ethyl acetate, Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Reagent Preparation: Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine. This solution should be prepared fresh.
-
Sample Preparation: Prepare a stock solution of this compound in your chosen solvent at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can interfere with the reaction.[7]
-
Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dry residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or oven.[10]
-
-
Sample Work-up and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample can be directly injected into the GC-MS system. Alternatively, for cleaner injections, the pyridine can be evaporated under nitrogen, and the residue redissolved in the desired injection solvent.
-
Protocol 2: PFBHA Derivatization of this compound
This protocol details the derivatization of this compound with PFBHA, which is particularly useful for trace-level analysis.
Reagents and Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Suitable solvent (e.g., Toluene, Hexane)
-
Aqueous buffer (e.g., Phosphate buffer, pH 7) or water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in water or buffer.
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile or directly in the aqueous buffer if solubility allows.
-
Derivatization Reaction:
-
In a reaction vial, combine 500 µL of the aqueous sample (or standard) with 500 µL of the PFBHA solution.
-
Cap the vial tightly and vortex thoroughly.
-
Heat the reaction mixture at 60-80°C for 60-90 minutes.[10]
-
-
Extraction and Analysis:
-
After cooling to room temperature, extract the PFBHA-oxime derivative by adding 500 µL of a non-polar organic solvent (e.g., hexane or toluene).[11]
-
Vortex vigorously for 1-2 minutes to ensure efficient extraction.
-
Allow the layers to separate. The top organic layer contains the derivatized analyte.
-
Carefully transfer the organic layer to a clean autosampler vial for GC-MS analysis.
-
GC-MS Analysis of Derivatives
The successful analysis of the derivatized this compound relies on appropriate GC-MS parameters. The following table provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | For maximizing sensitivity, especially for trace analysis. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the derivatives without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min | A constant flow rate is recommended for reproducible retention times. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, non-polar to mid-polar column suitable for a wide range of compounds.[12][13] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temp. | 70 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 10-15 °C/min to 280 °C | A moderate ramp rate ensures good separation of the derivative from other matrix components.[1] |
| Final Temp. | 280 °C, hold for 5 min | Ensures that all components are eluted from the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra. |
| Mass Range | m/z 50-500 | A suitable range to capture the molecular ion and key fragment ions of the derivatives. |
| Source Temp. | 230 °C | A typical source temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature. |
Expected Chromatographic and Mass Spectral Characteristics:
-
Isomer Formation: The oximation of unsymmetrical ketones can result in the formation of syn and anti isomers, which may appear as two closely eluting peaks in the chromatogram.[14] The ratio of these isomers is typically constant under controlled derivatization conditions.
-
Mass Spectra: The EI mass spectra of the oxime derivatives will show characteristic fragment ions. For the methoxime, a prominent ion corresponding to the loss of a methoxy group (-OCH3) is often observed. For the PFBHA derivative, a characteristic ion at m/z 181, corresponding to the pentafluorobenzyl cation ([C7H2F5]+), is a strong indicator of the derivative.
Workflow and Reaction Diagrams
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reactions for the methoximation and PFBHA derivatization of this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | - Incomplete reaction. - Presence of moisture. - Degradation of reagents. | - Increase reaction time or temperature. - Ensure sample and reagents are anhydrous. - Use fresh derivatization reagents. |
| Multiple derivative peaks | - Formation of syn/anti isomers. - Side reactions. | - This is expected for oximes; integrate both peaks for quantification. - Optimize reaction conditions (temperature, time). |
| Poor peak shape | - Active sites in the GC system. - Column degradation. | - Condition the GC column. - Use a fresh inlet liner. - Replace the GC column if necessary. |
| Interfering peaks | - Contamination from reagents or solvent. | - Run a blank analysis of the reagents and solvent. - Use high-purity reagents and solvents. |
Conclusion
The derivatization of this compound through oximation is a critical step for its successful analysis by GC-MS. Both methoximation and PFBHA derivatization effectively convert the polar keto group into a more volatile and thermally stable oxime, leading to improved chromatographic performance and enhanced sensitivity. The choice between the two methods will depend on the specific analytical requirements, with PFBHA being particularly advantageous for trace-level quantification. By following the detailed protocols and method parameters outlined in this application note, researchers can achieve reliable and reproducible results for the analysis of this compound in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. weber.hu [weber.hu]
- 6. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. coresta.org [coresta.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Versatility of Ethyl 7-oxoheptanoate in Biocatalysis
This compound is a bifunctional molecule featuring a terminal ester and a ketone at the 7-position. This structure makes it a valuable substrate for a range of enzymatic transformations, opening avenues for the synthesis of chiral molecules, specialty chemicals, and pharmaceutical intermediates. The use of enzymes in these transformations offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint.[1]
This guide provides an in-depth exploration of three primary classes of enzymatic reactions involving this compound: hydrolysis, reduction, and oxidation. We will delve into the mechanistic underpinnings of these reactions, present detailed protocols for their execution and analysis, and discuss critical experimental considerations.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is paramount for designing effective enzymatic reactions.
| Property | Value | Source |
| CAS Number | 3990-05-4 | [2] |
| Molecular Formula | C9H16O3 | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Boiling Point | 88-91°C (0.2 Torr) | [3] |
| Density | 0.968 g/mL | [3] |
| Refractive Index | 1.4405 (20°C) | [3] |
Section 1: Enzymatic Hydrolysis of the Ester Moiety
The ester linkage in this compound can be selectively cleaved by hydrolases, particularly lipases and esterases, to yield 7-oxoheptanoic acid and ethanol. This reaction is often a crucial first step in a multi-step biocatalytic cascade or for the production of the corresponding keto acid.
The Mechanism of Lipase-Catalyzed Hydrolysis
Lipases are serine hydrolases that catalyze the hydrolysis of ester bonds.[1][4] Their catalytic activity is typically enhanced at an oil-water interface. The mechanism involves a catalytic triad of amino acids (usually serine, histidine, and aspartate or glutamate) in the enzyme's active site.[1] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the enzyme.
Key Considerations for Enzymatic Hydrolysis
-
Enzyme Selection: A wide variety of lipases are commercially available, each with its own substrate specificity, pH and temperature optima, and stability. Screening a panel of lipases is recommended to identify the most efficient catalyst.
-
pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the reaction mixture. This can affect enzyme activity and stability. Therefore, a buffered system or the use of a pH-stat is crucial for maintaining optimal conditions.
-
Substrate Solubility: While this compound has some water solubility, the use of co-solvents or emulsifying agents may be necessary at higher substrate concentrations to avoid phase limitation. However, the choice and concentration of a co-solvent must be carefully optimized to avoid enzyme denaturation.
Protocol: Screening of Lipases for this compound Hydrolysis
This protocol outlines a general method for screening different lipases for their ability to hydrolyze this compound.
Materials:
-
This compound
-
A panel of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei, Porcine pancreas)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
pH indicator (e.g., phenol red) or a pH meter
-
96-well microplate
-
Microplate reader (optional)
-
Incubator shaker
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in ethanol).
-
Prepare stock solutions of each lipase (e.g., 10 mg/mL in 50 mM potassium phosphate buffer, pH 7.0).
-
Set up the reactions in a 96-well microplate:
-
To each well, add 180 µL of 50 mM potassium phosphate buffer (pH 7.0).
-
Add 10 µL of the this compound stock solution to each well.
-
To initiate the reaction, add 10 µL of the respective lipase stock solution to each well. Include a negative control with no enzyme.
-
-
Monitor the reaction:
-
pH change: If using a pH indicator, a color change will indicate the formation of the carboxylic acid. The rate of color change can be monitored visually or with a microplate reader.
-
Titration: Alternatively, the reaction can be performed in a larger vessel, and the pH can be maintained at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat. The rate of NaOH consumption is proportional to the reaction rate.
-
-
Incubate the microplate at the optimal temperature for the lipases being tested (typically 30-40°C) with gentle shaking.
-
Identify the most active lipase(s) based on the rate of pH change or NaOH consumption.
Analytical Method: Monitoring by Gas Chromatography (GC)
For quantitative analysis of the reaction progress, GC can be used to measure the decrease in the concentration of this compound and the increase in the concentration of a product (after derivatization of the acid).
Sample Preparation:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and a small amount of an internal standard (e.g., ethyl decanoate).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Analyze the organic phase by GC.
GC Conditions (Example):
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: 80°C for 2 min, then ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium
Section 2: Enzymatic Reduction of the Ketone Group
The ketone functionality of this compound can be stereoselectively reduced to a hydroxyl group by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), yielding ethyl (R)- or (S)-7-hydroxyheptanoate.[5] This is a powerful method for producing enantiomerically pure chiral building blocks.
The Mechanism of ADH-Catalyzed Ketone Reduction
ADHs are oxidoreductases that catalyze the reversible interconversion of alcohols to aldehydes or ketones.[6][7] For ketone reduction, a reduced nicotinamide cofactor (NADH or NADPH) is required as a hydride donor.[6] The enzyme binds both the cofactor and the substrate in its active site, facilitating the transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone, resulting in the formation of a secondary alcohol and the oxidized cofactor (NAD+ or NADP+).
Key Considerations for Enzymatic Reduction
-
Cofactor Regeneration: NADH and NADPH are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis. Therefore, an efficient cofactor regeneration system is essential. Common methods include using a sacrificial co-substrate such as isopropanol with a second dehydrogenase, or using formate dehydrogenase with formate.
-
Enantioselectivity: ADHs and KREDs exhibit varying degrees of enantioselectivity. The choice of enzyme will determine the stereochemistry of the resulting alcohol. Screening of a diverse panel of enzymes is crucial to find one with high enantioselectivity for this compound.
-
Equilibrium: The reduction of ketones is a reversible reaction. To drive the reaction towards the product, an excess of the co-substrate for cofactor regeneration (e.g., isopropanol) is typically used.
Protocol: Whole-Cell Bioreduction of this compound
Using whole microbial cells (e.g., E. coli or Saccharomyces cerevisiae) expressing a suitable ADH or KRED can simplify the process by providing the enzyme and an inherent cofactor regeneration system.
Materials:
-
Recombinant E. coli cells overexpressing a ketoreductase.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl alcohol (IPA).
-
This compound.
-
Phosphate buffer (100 mM, pH 7.0).
-
Incubator shaker.
-
Centrifuge.
Procedure:
-
Cultivate the recombinant E. coli cells in LB medium with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer containing a certain percentage of IPA (e.g., 5-10% v/v) as the co-substrate for cofactor regeneration.
-
Add this compound to the cell suspension to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture in an incubator shaker at a suitable temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples at different time points and analyzing them by GC or HPLC.
Analytical Method: Chiral GC for Enantiomeric Excess Determination
To determine the enantiomeric excess (e.e.) of the produced ethyl 7-hydroxyheptanoate, chiral gas chromatography is the method of choice.
Sample Preparation:
-
Extract the reaction mixture with an organic solvent as described in section 1.4.
-
The hydroxyl group may require derivatization (e.g., acetylation) to improve its chromatographic properties.
Chiral GC Conditions (Example):
-
Column: A chiral column such as a Chiraldex G-TA or equivalent.
-
Injector and Detector Temperatures: As per the column manufacturer's recommendations.
-
Oven Program: An isothermal or gradient program optimized to separate the (R)- and (S)-enantiomers.
-
Carrier Gas: Helium or hydrogen.
Section 3: Baeyer-Villiger Oxidation of the Ketone
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones.[8][9] In the case of this compound, a BVMO could potentially catalyze its conversion to an ester of 6-hydroxyhexanoic acid.
The Mechanism of BVMO-Catalyzed Oxidation
The catalytic cycle of BVMOs involves the reduction of the flavin cofactor (FAD) by NADPH, followed by the reaction with molecular oxygen to form a reactive flavin-peroxy intermediate. This intermediate then attacks the carbonyl carbon of the ketone substrate to form a Criegee intermediate. Subsequent rearrangement and cleavage of the C-C bond result in the formation of the ester product and a hydroxy-flavin species, which is then dehydrated to regenerate the oxidized FAD.
Key Considerations for Baeyer-Villiger Oxidation
-
Enzyme Source: BVMOs are found in various microorganisms. As with other enzyme classes, screening is necessary to identify a BVMO with activity towards linear aliphatic ketones like this compound.
-
Cofactor Regeneration: BVMOs are NADPH-dependent, so a cofactor regeneration system is crucial for their practical application.
-
Oxygen Supply: Molecular oxygen is a substrate in the reaction, so adequate aeration of the reaction mixture is important.
-
Regioselectivity: For unsymmetrical ketones, BVMOs can exhibit high regioselectivity, meaning they will preferentially insert the oxygen atom on one side of the carbonyl group.
Protocol: General Assay for BVMO Activity
This protocol describes a general spectrophotometric assay to screen for BVMO activity by monitoring the consumption of NADPH.
Materials:
-
BVMO enzyme preparation (cell-free extract or purified enzyme).
-
This compound.
-
NADPH.
-
Tris-HCl buffer (50 mM, pH 8.0).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of NADPH (e.g., 10 mM in buffer).
-
Set up the reaction in a quartz cuvette:
-
Add 950 µL of Tris-HCl buffer to the cuvette.
-
Add 20 µL of the NADPH stock solution.
-
Add the BVMO enzyme preparation.
-
Mix by gentle inversion and place the cuvette in the spectrophotometer.
-
-
Monitor the baseline absorbance at 340 nm for a few minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualization of Enzymatic Workflows
Caption: Overview of enzymatic transformations of this compound.
Conclusion and Future Outlook
This compound is a promising substrate for biocatalysis, offering access to a variety of valuable chemical entities. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the enzymatic conversion of this molecule. Future work in this area could focus on the discovery and engineering of novel enzymes with enhanced activity, selectivity, and stability for reactions involving this compound. Furthermore, the development of integrated multi-enzyme cascade reactions starting from this substrate could lead to highly efficient and sustainable processes for the production of fine chemicals and pharmaceuticals.
References
- 1. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Biosensor‐Guided Engineering of a Baeyer‐Villiger Monooxygenase for Aliphatic Ester Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7.2 Screening Methods for Enzymes [ouci.dntb.gov.ua]
- 9. Kinetic resolution of aliphatic acyclic beta-hydroxyketones by recombinant whole-cell Baeyer-Villiger monooxygenases--formation of enantiocomplementary regioisomeric esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of PROTACs Utilizing Ethyl 7-oxoheptanoate as a Versatile Linker Precursor
Abstract
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using ethyl 7-oxoheptanoate as a versatile and readily available starting material for the linker component. PROTACs represent a revolutionary therapeutic modality, functioning as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker connecting the POI-binding "warhead" and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2][] This document outlines a rational, multi-step synthetic strategy to convert this compound into a bifunctional linker and subsequently assemble a complete PROTAC molecule. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles and experimental considerations at each stage.
Introduction to PROTAC Technology and the Significance of Linker Design
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] They form a ternary complex between the target protein and an E3 ligase, facilitating the transfer of ubiquitin to the target protein.[5] This polyubiquitination marks the protein for degradation by the 26S proteasome.[6] This catalytic mechanism of action allows for the elimination of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[7]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the stability and geometry of the ternary complex.[8] The length, rigidity, and chemical composition of the linker directly impact the efficacy of the resulting degrader.[2] Alkyl chains are frequently employed as linkers due to their synthetic accessibility and inherent flexibility.[] this compound is an attractive starting material for the synthesis of such linkers, as its ketone and ester functionalities provide two distinct chemical handles for sequential modification and conjugation to the warhead and E3 ligase ligand. A synthetic route for this compound from cycloheptanone has been previously reported.[10]
Overall Synthetic Strategy: From this compound to a Functional PROTAC
The synthesis of a PROTAC from this compound can be conceptualized as a modular, three-stage process:
-
Functionalization of this compound: The initial step involves the selective modification of one of the functional groups of this compound to install a reactive handle for conjugation, while the other functional group is carried through for later modification.
-
Conjugation to the First PROTAC Component (E3 Ligase Ligand): The functionalized linker is then coupled to a suitable E3 ligase ligand. For the purpose of this guide, we will use the widely employed Cereblon (CRBN) ligand, pomalidomide.[11]
-
Conjugation to the Second PROTAC Component (Warhead) and Final Assembly: The linker-E3 ligase ligand conjugate is then further modified at the remaining functional handle and coupled to the warhead. We will use the well-characterized BRD4 inhibitor, (+)-JQ1, as an exemplary warhead.[2]
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Purification of Ethyl 7-oxoheptanoate by column chromatography
An Application Guide for the Chromatographic Purification of Ethyl 7-oxoheptanoate
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a valuable intermediate in organic synthesis, utilizing silica gel column chromatography.[1] The document outlines the underlying principles of the technique, a systematic approach to developing an optimal solvent system via Thin-Layer Chromatography (TLC), and a step-by-step protocol for column packing, sample loading, gradient elution, and product isolation. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.
Introduction: The Significance of Purifying this compound
This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional organic molecule containing both an ester and a ketone functional group.[1] This structure makes it a versatile building block and intermediate in the synthesis of more complex molecules, including its use as a PROTAC linker in the development of novel therapeutics.[1]
In any synthetic pathway, the purity of starting materials and intermediates is paramount. Impurities, such as unreacted starting materials, by-products, or residual catalysts, can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Column chromatography is a fundamental and highly effective technique for purifying compounds like this compound from such contaminants, ensuring the integrity of the final product.
This document provides a robust, field-proven methodology for achieving high purity of this compound, emphasizing the rationale behind each procedural step to empower the researcher with a deep understanding of the purification process.
Foundational Principles: Adsorption Chromatography
The purification method described herein is based on normal-phase adsorption chromatography. The separation relies on the differential partitioning of the components of a mixture between a polar stationary phase and a less polar mobile phase.[2]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for purifying moderately polar organic compounds. Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic.[3]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica column. As the eluent flows through, a continuous equilibrium is established for each component between being adsorbed onto the silica gel and dissolved in the eluent.[2]
-
Polar compounds interact more strongly with the polar silica gel and are adsorbed more tightly. They move down the column slowly.
-
Non-polar compounds have a weaker affinity for the stationary phase and spend more time in the mobile phase, thus moving down the column more quickly.
-
By carefully selecting the solvent system, a clean separation between this compound and impurities with different polarities can be achieved.
Pre-Purification Protocol: Solvent System Optimization via TLC
Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having an Rƒ value of approximately 0.2-0.4.[4]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Crude this compound sample
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc)
-
Visualization agent (e.g., potassium permanganate stain)
-
UV lamp
Step-by-Step Protocol:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare the Eluent: Prepare small volumes of different solvent mixtures. For a compound of intermediate polarity like this compound, start with mixtures of hexanes and ethyl acetate.[5] Good starting points are 9:1, 8:2, and 7:3 (Hexanes:EtOAc).
-
Develop the Plate: Pour a small amount of a chosen eluent into the TLC chamber, place the spotted plate inside (ensuring the baseline is above the solvent level), and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate using a potassium permanganate dip and gentle heating.
-
Analyze and Iterate:
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
If the product spot (ideally identified by running a standard of the pure compound, if available) has an Rƒ > 0.4, the eluent is too polar. Increase the proportion of hexanes.
-
If the product spot has an Rƒ < 0.2, the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
The optimal system will place the Rƒ of this compound around 0.3, with clear separation from other spots.
-
Detailed Purification Protocol: Flash Column Chromatography
This protocol employs flash chromatography, where light air pressure is used to accelerate the solvent flow, significantly reducing the purification time.
Materials and Equipment:
-
Chromatography column with a stopcock
-
Silica gel (e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Eluent solvents (Hexanes and Ethyl Acetate) as determined by TLC
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Source of gentle, regulated air pressure
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column Preparation (Slurry Packing):
-
Rationale: The slurry method is superior to dry packing as it ensures a homogenous, tightly packed column free of air bubbles and cracks, which would lead to poor separation.
-
Procedure:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). The consistency should be like a thin milkshake.
-
With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Once all the silica has been added, allow it to settle into a compact bed. Never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
2. Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading is often preferred as it typically results in sharper bands and better separation, especially if the crude product has limited solubility in the initial eluent.[4][6]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
-
3. Elution and Fraction Collection:
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. It first allows non-polar impurities to elute quickly in a weak solvent, then increases the solvent strength to elute the desired product, and finally washes off highly polar impurities that are strongly adsorbed to the silica.
-
Procedure:
-
Begin elution with the starting solvent system identified during TLC analysis (e.g., 95:5 Hexanes:EtOAc).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
Gradually increase the polarity of the eluent according to a pre-determined gradient.
-
Recommended Elution Gradient
| Step | Hexanes (%) | Ethyl Acetate (%) | Purpose |
|---|---|---|---|
| 1 | 95 | 5 | Elution of non-polar impurities. |
| 2 | 90 | 10 | Elution of the target compound, this compound.[4] |
| 3 | 80 | 20 | Elution of slightly more polar impurities. |
| 4 | 50 | 50 | Column flush to elute highly polar baseline impurities. |
Note: This is a starting recommendation. The optimal gradient depends on the specific impurities present and should be guided by TLC analysis of the collected fractions.
4. Monitoring and Product Isolation:
-
Procedure:
-
Periodically analyze the collected fractions by TLC to determine their composition. Spot multiple fractions on a single TLC plate for easy comparison.
-
Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a liquid.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. |
| Product elutes too quickly with impurities | Mobile phase is too polar. | Decrease the proportion of ethyl acetate. Start with a less polar mixture (e.g., 98:2 Hexanes:EtOAc). |
| Poor separation (overlapping bands) | - Poorly packed column (cracks/channels).- Column overloaded with sample.- Inappropriate solvent system. | - Repack the column carefully using the slurry method.- Use a larger column or less sample.- Re-optimize the solvent system with TLC for better spot separation. |
| Tailing or broad peaks | - Compound is slightly acidic/basic and interacting with silica.- Sample is degrading on the silica. | - Add a small amount (~0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[3][7] |
Conclusion
The successful purification of this compound by column chromatography is readily achievable through a systematic and well-understood approach. By first optimizing the separation conditions using TLC and then carefully executing the column chromatography protocol with a gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity, ensuring the success of subsequent research and development efforts.
References
Analytical methods for Ethyl 7-oxoheptanoate characterization
An In-Depth Guide to the Analytical Characterization of Ethyl 7-oxoheptanoate
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Characterization
This compound is a bifunctional organic molecule featuring both an ester and a ketone. This structure makes it a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and specialty chemicals. Its utility as a building block necessitates an unambiguous confirmation of its structure and a precise assessment of its purity. Impurities or structural misidentification can have profound consequences, leading to failed syntheses, unexpected side reactions, and compromised final product quality.
This comprehensive guide provides a multi-faceted analytical strategy for the definitive characterization of this compound. We will move beyond mere procedural lists to explore the causality behind the selection of specific techniques and experimental parameters. This document is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to chemical analysis.
The Integrated Analytical Workflow
A comprehensive characterization does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The logical workflow begins with assessing purity via chromatographic techniques and then proceeds to the definitive structural elucidation using a suite of spectroscopic methods.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethyl 7-oxoheptanoate Synthesis
Introduction
Welcome to the technical support center for the synthesis of Ethyl 7-oxoheptanoate. This valuable intermediate, characterized by its terminal aldehyde and ethyl ester functionalities, is a critical building block in the synthesis of various high-value molecules, including pharmaceuticals and pheromones used in pest management.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, field-proven insights to optimize reaction yields and purity. Here, we address specific experimental issues in a direct question-and-answer format, explain the causality behind our recommended protocols, and provide robust troubleshooting frameworks.
Overview of Primary Synthetic Routes
The synthesis of this compound can be approached from several starting materials. The choice of route often depends on the availability of precursors, scalability, and desired purity. The most prevalent and well-documented methods are summarized below.
Caption: Primary synthetic pathways to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during synthesis.
Route 1: Synthesis from Cycloheptanone
This two-step method is one of the most reliable and high-yielding approaches.[1][2][3] It involves the oxidative ring-opening of cycloheptanone to an intermediate hydroxy-ester, followed by oxidation to the final product.
Q1: My yield of the intermediate, ethyl 7-hydroxyheptanoate, is lower than expected. What are the critical parameters for the potassium persulfate reaction?
A1: This is a common bottleneck. The reaction of cycloheptanone with potassium persulfate (K₂S₂O₈) in ethanol is sensitive to several factors. Low yield is often traced back to issues with temperature control, reagent addition rate, or work-up procedure.
-
Expertise & Experience: The reaction is exothermic. The gradual addition of potassium persulfate is crucial to maintain the reaction temperature between 10-15°C.[1] A rapid increase in temperature can lead to undesired side reactions and decomposition of the persulfate. Similarly, the dropwise addition of the cycloheptanone solution at 15°C prevents localized heating and improves selectivity.[1]
-
Causality: Potassium persulfate acts as the oxidant for the Baeyer-Villiger-type oxidation that cleaves the cyclic ketone. Maintaining a low and stable temperature ensures the controlled formation of the desired hydroxy-ester over other oxidation or decomposition products.
-
Troubleshooting Steps:
-
Verify Temperature Control: Use an ice bath and monitor the internal reaction temperature closely. Do not rely on the bath temperature alone.
-
Slow Reagent Addition: Add the solid K₂S₂O₈ in small portions over an extended period. Add the cycloheptanone solution dropwise using an addition funnel.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, which is critical for heat dissipation and efficient reaction.
-
Work-up: After the reaction, dilution with a large volume of water followed by extraction with a suitable solvent like diethyl ether is necessary to separate the product from inorganic salts.[1]
-
Q2: The final oxidation step from ethyl 7-hydroxyheptanoate to this compound is incomplete or produces significant byproducts. How can I improve this?
A2: The choice and handling of the oxidizing agent are paramount for a clean and complete conversion. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation as it is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[2][3]
-
Expertise & Experience: Incomplete reactions often result from deactivated or insufficient PCC. PCC is hygroscopic and its activity can be diminished by moisture. Using freshly prepared or properly stored PCC is essential. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) at room temperature.
-
Trustworthiness: To ensure the reaction goes to completion, monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (the hydroxy-ester) is still present after several hours, adding a small additional portion of PCC may be necessary.
-
Common Byproducts: The primary byproduct of concern is the corresponding carboxylic acid from over-oxidation. While PCC is generally selective, prolonged reaction times or excessive heating can promote this. Another potential issue is the formation of tar-like substances if the chromium salts are not properly removed during work-up.
-
Protocol Enhancement: After the reaction is complete, the crude mixture is typically filtered through a pad of silica gel or Florisil to remove the chromium byproducts. This is a critical purification step before solvent evaporation and final purification.[4]
Route 2: Grignard-Based Synthesis
This route involves the reaction of a Grignard reagent, formed from a haloalkane like 1-bromo-5-chloropentane, with an oxalate ester.[5][6][7]
Q3: My Grignard reaction is failing or giving very low yields. What are the most common points of failure?
A3: Grignard reactions demand strictly anhydrous conditions. The presence of even trace amounts of water will quench the Grignard reagent and halt the reaction.
-
Expertise & Experience: All glassware must be oven-dried or flame-dried immediately before use. Solvents, such as tetrahydrofuran (THF) or diethyl ether, must be rigorously dried, typically by distillation from a drying agent like sodium-benzophenone ketyl.[4] The magnesium turnings should be fresh and activated if necessary.
-
Causality: The Grignard reagent is a potent nucleophile and a strong base. It will react preferentially with any protic source (like water or alcohols) before reacting with the electrophilic carbonyl of the diethyl oxalate.
-
Initiation Issues: Sometimes, the reaction is difficult to initiate. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Temperature Control: The subsequent condensation reaction with diethyl oxalate should be performed at low temperatures (-25°C to -10°C) to minimize side reactions, such as the addition of a second Grignard reagent molecule to the keto-ester product.[7]
General Purification and Analysis
Q4: What is the most effective method for purifying the final this compound product?
A4: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: For multi-gram scales, fractional distillation under reduced pressure is the most effective and economical method.[8] this compound has a relatively high boiling point, and applying a vacuum is necessary to prevent thermal decomposition at atmospheric pressure.
-
Flash Column Chromatography: For smaller scales or when impurities have similar boiling points to the product, flash column chromatography on silica gel is the preferred method.[9][10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Trustworthiness: Always characterize the final product to confirm its identity and purity. Techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry are standard. For example, in ¹H NMR, you should expect to see a characteristic triplet for the aldehyde proton around 9.7 ppm.[1]
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Cycloheptanone
This protocol is adapted from the high-yield method described by Ballini et al.[1][2]
Part A: Synthesis of Ethyl 7-hydroxyheptanoate
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve potassium persulfate (72.16 g, 0.266 mol) in 300 mL of ethanol. Cool the mixture to 10-15°C in an ice-water bath.
-
Reagent Addition: Prepare a solution of cycloheptanone (9.96 g, 0.089 mol) in 30 mL of ethanol. Add this solution dropwise to the stirred persulfate mixture, maintaining the internal temperature at 15°C.
-
Reaction: After the addition is complete, allow the mixture to react at room temperature for 5 hours.
-
Work-up: Dilute the reaction mixture with 700 mL of water and extract with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude hydroxy-ester can be purified by vacuum distillation.
Part B: Oxidation to this compound
-
Setup: In a flask under a nitrogen atmosphere, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents based on the hydroxy-ester) in anhydrous dichloromethane (DCM).
-
Reaction: Add a solution of ethyl 7-hydroxyheptanoate from Part A in anhydrous DCM dropwise to the PCC suspension. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a short pad of silica gel to remove the dark chromium salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
| Parameter | Part A: Ring Opening | Part B: Oxidation |
| Key Reagent | Potassium Persulfate | Pyridinium Chlorochromate (PCC) |
| Solvent | Ethanol | Dichloromethane (DCM) |
| Temperature | 10-15°C (addition), then RT | Room Temperature |
| Typical Yield | ~60-70% | ~85-95% |
| Critical Factor | Strict temperature control | Anhydrous conditions, fresh PCC |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete initial ring-opening reaction. 2. Inefficient oxidation. 3. Loss of product during work-up/purification. | 1. Re-verify temperature control and reaction time for the persulfate step. 2. Use fresh, anhydrous PCC and monitor the reaction to completion via TLC/GC. 3. Optimize vacuum distillation conditions (pressure, temperature) to prevent product loss or decomposition. |
| Product Contaminated with Starting Material | 1. Insufficient reagent stoichiometry. 2. Reaction not run to completion. 3. Deactivated reagent. | 1. Ensure the correct molar ratios of reagents are used. 2. Increase reaction time and monitor progress. 3. Use fresh, high-purity reagents. For oxidation, ensure PCC is dry. |
| Formation of Dark Tar or Polymer | 1. Reaction temperature too high. 2. Impure starting materials. 3. Inefficient removal of chromium salts after oxidation. | 1. Maintain strict temperature control, especially during exothermic additions. 2. Purify starting materials if necessary. 3. Ensure the crude product from the PCC reaction is thoroughly filtered through silica gel or a similar medium before concentration. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 6. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 7. Ethyl 7-chloro-2-oxoheptanoate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting common issues in Ethyl 7-oxoheptanoate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 7-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during this synthesis. The information herein is structured in a practical question-and-answer format to directly address challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Pathway: Oxidation of Ethyl 7-hydroxyheptanoate
This is a common and effective route for preparing this compound.[1][2] However, the success of the oxidation is highly dependent on the choice of oxidizing agent and strict control of reaction conditions.
Q1: My oxidation of Ethyl 7-hydroxyheptanoate is sluggish or incomplete. What are the likely causes and solutions?
A1: Incomplete conversion is a frequent issue. Several factors could be at play:
-
Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometry of the oxidizing agent. For chromium-based reagents like Pyridinium Chlorochromate (PCC), a slight excess (1.2-1.5 equivalents) is often recommended to drive the reaction to completion.
-
Poor Reagent Quality: The activity of oxidizing agents can degrade over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored reagents. For hygroscopic reagents, consider drying them before use.
-
Suboptimal Temperature: While many oxidations are run at room temperature, some may require gentle heating to initiate or complete. Conversely, for highly reactive reagents, the reaction may need to be cooled to prevent side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to gauge progress and adjust the temperature as needed.[3]
-
Solvent Issues: The solvent must be anhydrous, especially when using reagents like PCC, as water can interfere with the reaction.[4][5][6] Dichloromethane (DCM) is a common choice. Ensure your solvent is properly dried before use.
Q2: I'm observing significant over-oxidation to the corresponding carboxylic acid. How can I prevent this?
A2: Over-oxidation is a classic problem, particularly with strong oxidizing agents.
-
Choice of Oxidant: Strong, aqueous oxidants like Jones reagent (CrO₃/H₂SO₄ in acetone) will readily oxidize the intermediate aldehyde to a carboxylic acid. To stop at the aldehyde stage, milder, anhydrous reagents are necessary.[4][7]
-
Pyridinium Chlorochromate (PCC): This is a widely used reagent for converting primary alcohols to aldehydes without significant over-oxidation.[5][6][8]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is known for its mild conditions and high yields of aldehydes.[9][10][11][12]
-
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation.[4][5][6] Rigorous exclusion of moisture from reagents and glassware is critical.
Q3: My reaction with PCC has turned into a dark, tarry mess. What went wrong?
A3: The formation of a brown, tar-like substance is a known issue with PCC oxidations.
-
Acid Sensitivity: The starting material or product might be sensitive to the acidic nature of PCC. Buffering the reaction with an acid scavenger like sodium acetate or pyridine can mitigate this.
-
Reaction Work-up: It is often recommended to add an inert solid like Celite or molecular sieves to the reaction mixture.[6] This helps to adsorb the chromium byproducts, making the filtration and work-up cleaner and preventing the formation of a colloidal suspension.
-
Purification: After filtration, passing the crude product through a short plug of silica gel can effectively remove residual chromium salts before final purification.
Alternative Synthesis Pathway: Ozonolysis of Ethyl Cyclohexene-1-carboxylate
Ozonolysis offers a direct route to cleave the double bond of a cyclic alkene to form the desired linear bifunctional compound.
Q4: My ozonolysis reaction is giving a complex mixture of products. How can I improve the selectivity?
A4: Ozonolysis requires careful control to achieve the desired outcome.
-
Reaction Endpoint: Over-ozonolysis can lead to unwanted side products. The reaction is typically monitored by a color change. The solution will turn blue when all the alkene has been consumed, indicating the presence of unreacted ozone.[13] Bubbling nitrogen through the solution after the reaction is complete will remove excess ozone.[13]
-
Work-up Conditions: The choice of work-up is crucial for the final product.
-
Temperature Control: Ozonolysis is performed at low temperatures, typically -78 °C, to stabilize the intermediate ozonide and prevent explosive decomposition.[13][15]
General Troubleshooting
Q5: I have a low isolated yield after purification. Where could I be losing my product?
A5: Low yield can be attributed to several stages of the experimental process.
-
Incomplete Reaction: As discussed previously, ensure the reaction has gone to completion by TLC or GC analysis before starting the work-up.
-
Work-up and Extraction:
-
Purification:
-
Column Chromatography: Choose an appropriate solvent system that provides good separation between your product and impurities. A very polar solvent system might cause your product to elute too quickly with impurities, while a non-polar system may result in very long retention times and band broadening. Optimize the solvent system with TLC beforehand.[17]
-
Distillation: If purifying by distillation, ensure your vacuum is stable and the column is efficient enough to separate the product from impurities with close boiling points.
-
Experimental Protocols
Protocol 1: Oxidation of Ethyl 7-hydroxyheptanoate using PCC
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of Ethyl 7-hydroxyheptanoate (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation of Ethyl 7-hydroxyheptanoate
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise.[12]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Ethyl 7-hydroxyheptanoate (1 equivalent) in anhydrous DCM dropwise.[11]
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise and stir for another 10 minutes at -78 °C.[12]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Synthesis Route | Key Reagents | Typical Yield | Key Considerations |
| Oxidation | Ethyl 7-hydroxyheptanoate, PCC | Good[1][2] | Anhydrous conditions, careful work-up to remove chromium byproducts.[5][6] |
| Oxidation | Ethyl 7-hydroxyheptanoate, DMSO, Oxalyl Chloride | High | Low temperature (-78 °C) is critical, malodorous dimethyl sulfide byproduct.[9][10][18] |
| Ozonolysis | Ethyl cyclohexene-1-carboxylate, Ozone, DMS | Variable | Requires specialized ozone generator, strict temperature control, and appropriate reductive work-up.[19] |
Visualizations
Troubleshooting Logic for Oxidation Reactions
Caption: Troubleshooting workflow for oxidation reactions.
General Synthesis Workflow
Caption: General experimental workflow for synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. varsitytutors.com [varsitytutors.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 19. byjus.com [byjus.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 7-Oxoheptanoate
This guide provides comprehensive troubleshooting and frequently asked questions for the synthesis of ethyl 7-oxoheptanoate. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of common synthetic routes, offering field-proven insights to navigate experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Jones oxidation of ethyl 7-hydroxyheptanoate?
The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][2] However, to achieve a high yield of the aldehyde, this compound, careful control of the reaction conditions is paramount. The most critical parameters include:
-
Temperature: The reaction is highly exothermic.[1] Maintaining a low and consistent temperature, typically between 0 and 5°C, is crucial to prevent over-oxidation to the corresponding carboxylic acid.[3][4]
-
Rate of Reagent Addition: The Jones reagent, a solution of chromium trioxide in sulfuric acid, must be added slowly and dropwise to the alcohol solution.[3] This prevents localized high concentrations of the oxidant, which can lead to uncontrolled side reactions and degradation of the product.
-
Solvent Purity: Acetone is the typical solvent for this reaction. It must be of high purity, as trace amounts of oxidizable impurities (like isopropyl alcohol) will consume the reagent and lower the yield.
-
Stoichiometry: Precise control over the molar ratio of the oxidant to the alcohol is essential. While a slight excess of the oxidant is needed to ensure full conversion, a large excess will promote over-oxidation.[1][5]
Q2: My reaction mixture turned dark brown or black immediately. What went wrong?
A rapid and dramatic color change to dark brown or black, often accompanied by a significant temperature spike, indicates an uncontrolled and overly aggressive oxidation. This is a common sign of:
-
Rapid Reagent Addition: Adding the Jones reagent too quickly.
-
Inadequate Cooling: Failure to maintain the reaction at the recommended low temperature.
-
Contaminated Solvent: The presence of easily oxidizable impurities in the acetone.
In this scenario, the yield of the desired aldehyde will be significantly compromised. It is advisable to quench the reaction immediately with isopropyl alcohol to consume the excess oxidant and prevent further uncontrolled reactions.[6]
Q3: What are the primary byproducts of the Jones oxidation, and how can I minimize them?
The main byproduct of concern is the over-oxidation of the desired aldehyde to 7-oxoheptanoic acid, and potentially further to pimelic acid.[1][5][7][8] Minimizing these byproducts is key to a successful synthesis.
Strategies for Minimizing Byproducts:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain strictly at 0-5°C | Slows the rate of over-oxidation.[3] |
| Reagent Addition | Slow, dropwise addition with vigorous stirring | Avoids localized high concentrations of the oxidant.[3] |
| Reaction Monitoring | Monitor closely by Thin Layer Chromatography (TLC) | Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde. |
| Stoichiometry | Use a slight excess of the alcohol | Ensures complete consumption of the highly reactive and non-selective oxidant. |
Q4: Are there greener and milder alternatives to Jones oxidation for this synthesis?
Yes, several modern oxidation methods offer higher selectivity, milder conditions, and avoid the use of carcinogenic chromium(VI) compounds.[1] These are often preferred in contemporary organic synthesis.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[9][10][11][12][13] It is highly selective for primary alcohols, yielding aldehydes with minimal over-oxidation.[10][13]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[14][15][16] It tolerates a wide range of sensitive functional groups.[14]
-
TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite.[17][18] It is a highly efficient and selective catalytic system.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Jones Reagent | The reagent should be a clear, reddish-orange solution. A brown or green color indicates decomposition. | Prepare fresh Jones reagent immediately before use.[19][20] |
| Incomplete Reaction | Monitor the reaction by TLC. The presence of a starting material spot indicates an incomplete reaction. | Add a small amount of additional Jones reagent. Ensure efficient stirring to promote mixing. |
| Product Loss During Workup | The product has some water solubility. | Minimize the volume of aqueous washes during extraction. Back-extract the aqueous layers with the organic solvent.[21][22][23] |
| Product Decomposition on Silica Gel | Aldehydes can be sensitive to acidic silica gel, leading to decomposition during column chromatography.[24] | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, purify by vacuum distillation.[25] |
Problem 2: Significant Over-oxidation to the Carboxylic Acid
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excess Jones Reagent | Review the stoichiometry calculations. | Use a slight excess of the starting alcohol to ensure the oxidant is fully consumed. |
| High Reaction Temperature | Monitor the internal reaction temperature throughout the addition. | Ensure the reaction flask is adequately immersed in an ice-water or ice-salt bath. |
| Prolonged Reaction Time | Check TLC for the disappearance of the starting material. | Quench the reaction promptly with isopropyl alcohol once the starting material is consumed.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Jones Oxidation
Materials:
-
Ethyl 7-hydroxyheptanoate
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide in water. Slowly and carefully, add concentrated sulfuric acid.[4][20] The resulting solution should be a clear, reddish-orange color.
-
Reaction Setup: Dissolve ethyl 7-hydroxyheptanoate in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5°C in an ice-water bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the internal temperature between 0 and 5°C.[26] The solution will turn from orange to a greenish color as the Cr(VI) is reduced to Cr(III).[2][26]
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the spot corresponding to the starting alcohol has disappeared.
-
Quenching: Once the reaction is complete, quench any excess oxidant by the slow addition of isopropyl alcohol until the green color persists.[3]
-
Workup: Allow the mixture to warm to room temperature and dilute with water. Extract the product with diethyl ether multiple times.[27] Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[27] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
DOT Diagram: Jones Oxidation Workflow
Caption: Workflow for the synthesis of this compound via Jones Oxidation.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 18. TEMPO [organic-chemistry.org]
- 19. How To [chem.rochester.edu]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. Workup [chem.rochester.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. adichemistry.com [adichemistry.com]
- 27. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]
Technical Support Center: Purification of Ethyl 7-oxoheptanoate
Welcome to the technical support guide for the purification of Ethyl 7-oxoheptanoate (CAS: 3990-05-4). This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating this valuable keto-ester intermediate. Here, we will dissect common purification challenges, provide direct solutions in a troubleshooting format, and offer detailed, field-proven protocols to enhance the purity and yield of your final product.
Understanding the Core Challenge: Common Impurities
The purity of this compound is heavily influenced by its synthetic route. A frequent method for its preparation is the ozonolysis of ethyl oleate, followed by a reductive workup.[1][2] Another common route involves the oxidation of ethyl 7-hydroxyheptanoate.[3] Depending on the synthesis, the crude product is often contaminated with a variety of structurally similar impurities that can complicate purification.
Commonly Encountered Impurities:
-
Unreacted Starting Materials: Residual ethyl oleate or ethyl 7-hydroxyheptanoate.
-
Aldehydic Byproducts: Shorter-chain aldehydes (e.g., nonanal) and aldehyde-esters (e.g., ethyl 9-oxononanoate) if the starting material for ozonolysis is impure.[1][4]
-
Carboxylic Acids: Over-oxidation can lead to the formation of heptanedioic acid monoethyl ester.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, hexane).
-
Ozonide Byproducts: Incomplete reductive workup can leave stable ozonides in the mixture.[5]
The primary challenge stems from the similar polarities and boiling points of these impurities relative to the desired product, making separation by standard techniques non-trivial.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: After vacuum distillation, my product purity is still low (<95% by GC), and I observe several close-boiling peaks. What's happening?
A1: This is a classic issue when impurities have boiling points very close to your product. This compound has a boiling point of approximately 230°C at atmospheric pressure, which necessitates vacuum distillation to prevent thermal decomposition.[6] However, other long-chain esters or aldehydes will have similar boiling points under vacuum.
Solution: Fractional Vacuum Distillation
A simple vacuum distillation setup may not provide enough theoretical plates for adequate separation.[7][8]
-
Action: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser.[7] This increases the surface area for repeated condensation-vaporization cycles, significantly enhancing separation efficiency.[8]
-
Pro-Tip: Insulate the column with glass wool and aluminum foil to maintain a proper temperature gradient and prevent heat loss, which can halt the ascent of vapors.
-
Causality: Each "theoretical plate" in the column allows the lower-boiling point components to enrich in the vapor phase while higher-boiling components condense and fall back, leading to a much purer distillate.
Q2: I'm trying to use flash column chromatography, but my product is eluting with a non-polar impurity. How can I improve the separation?
A2: This indicates your chosen solvent system (mobile phase) is too polar, causing your product and the impurity to travel too quickly through the column with poor resolution. The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.3 on a TLC plate.[9]
Solution: Optimize the Mobile Phase
-
Action: Decrease the polarity of your eluent. For a typical hexane/ethyl acetate system, reduce the percentage of ethyl acetate. For example, if you are using 20% ethyl acetate in hexane, try 10% or 15%.[10]
-
Systematic Approach: Run several TLCs with varying solvent ratios (e.g., 9:1, 8:1, 7:1 Hexane:EtOAc) to identify the optimal system for separation before committing to the column.
-
Causality: By reducing the eluent strength, you increase the interaction of all compounds with the polar silica gel. This forces the less polar impurity to elute much faster than your more polar keto-ester, allowing for their separation into different fractions.
Q3: My product seems to be degrading or streaking on the silica gel column, leading to broad peaks and poor recovery. Why is this happening?
A3: This is a known issue for β-keto esters. Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the ester or other acid-sensitive decomposition pathways.[11] The streaking or tailing on TLC and column elution is often due to keto-enol tautomerism, an intrinsic property of the molecule.[11]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica.
-
Action: Before packing, prepare a slurry of your silica gel in your starting mobile phase containing ~1% triethylamine (TEA).[11] Let it stand for an hour, then pack the column as usual. The TEA will neutralize the acidic protons on the silica surface.
-
-
Switch to a Neutral Stationary Phase:
-
Action: Use neutral alumina as your stationary phase instead of silica gel. Alumina is less acidic and can prevent the degradation of sensitive compounds.[11]
-
-
Minimize Contact Time:
-
Action: Run the column slightly faster by applying optimal air pressure (flash chromatography). While this might slightly reduce separation efficiency, it minimizes the time your compound spends in contact with the stationary phase, thereby reducing degradation.[12]
-
Q4: My crude product is an oil that is not fully soluble in my non-polar column solvent (e.g., hexane). How do I load it onto the column?
A4: Loading an insoluble oil directly onto the column will result in poor separation as the sample will not form a tight, uniform band at the top of the silica.
Solution: Dry Loading
-
Action: Dissolve your crude oil in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a portion of dry silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder, containing your sample adsorbed onto the silica, can then be carefully added to the top of your packed column.[12]
-
Causality: This technique ensures that your sample is introduced to the column in a solid, uniform layer, allowing the mobile phase to elute it evenly and achieve a much better separation.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a 20-30 cm Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude this compound and a magnetic stir bar to the distillation flask. Note: Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[13]
-
System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly open the vacuum source to evacuate the system. A typical pressure for this compound is 0.1 - 1.0 mmHg.[14]
-
Heating & Fraction Collection:
-
Begin stirring and gently heat the flask using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A "ring of condensate" should be visible.[7] If it stalls, slightly increase the heat.[7]
-
Collect any low-boiling forerun in a separate flask.
-
When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. For Mthis compound (a close analog), the boiling point is reported as 65–80°C at 0.1 mm Hg.[14] Expect a similar range for the ethyl ester.
-
-
Shutdown: Once the main fraction is collected and the temperature begins to drop or fluctuate, stop the distillation. Crucially, allow the apparatus to cool completely before re-introducing air to the system to prevent accidental implosion or oxidation of the hot product. [13]
Protocol 2: Optimized Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.25.
-
Column Packing (Wet Slurry Method):
-
Choose an appropriately sized column (a 10-20g sample typically requires a column with ~200-400g of silica).
-
Fill the column halfway with the chosen mobile phase.
-
In a separate beaker, create a slurry of silica gel in the mobile phase.
-
Gently pour the slurry into the column. Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Add a layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Loading (Dry Loading Recommended):
-
Prepare the sample as described in the troubleshooting section (Q4).
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using compressed air or nitrogen (1-2 psi) to achieve a steady flow rate.[12]
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[15]
Visualization of Purification Workflow
Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing common purification issues.
Caption: A decision tree for selecting and troubleshooting the purification method.
Purity Assessment
A multi-technique approach is recommended for a comprehensive purity profile.[16]
| Technique | Purpose | Key Insights |
| GC-MS | Primary purity check & impurity ID | Provides area % purity and allows for the identification of volatile impurities by their mass spectra.[17] |
| ¹H & ¹³C NMR | Structural verification | Confirms the chemical structure of the product and can help identify major impurities if their signals are resolved.[18] |
| FT-IR | Functional group analysis | Confirms the presence of key functional groups (ester C=O at ~1740 cm⁻¹, ketone C=O at ~1715 cm⁻¹). |
| TLC | Rapid purity check | Used for monitoring reaction progress and column fractions. |
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound? A: It is a liquid with a molecular weight of 172.22 g/mol . Its boiling point is 230.2°C at 760 mmHg, and its density is approximately 1.0 g/cm³.[6]
Q: Can I use simple distillation instead of vacuum distillation? A: It is not recommended. The high boiling point at atmospheric pressure can lead to thermal decomposition of the product, resulting in lower yield and the formation of additional impurities. Vacuum distillation lowers the boiling point to a safer temperature range.[19]
Q: My compound appears as two spots on TLC sometimes. Is it impure? A: Not necessarily. This can be a result of the keto-enol tautomerism inherent to β-keto esters.[11] The two tautomers can sometimes separate slightly on a TLC plate. Running the TLC in a more polar solvent system may sometimes help the spots merge.
Q: What is the best way to store the purified product? A: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation over time.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 7. Purification [chem.rochester.edu]
- 8. Khan Academy [khanacademy.org]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Advancing Ethyl 7-oxoheptanoate Synthesis with Cleaner Reagents
Welcome to the technical support center for the synthesis of Ethyl 7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic routes by incorporating safer, more efficient, and environmentally benign reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work. We will explore common challenges and provide field-tested solutions, moving beyond traditional, hazardous reagents toward cleaner, catalytic alternatives.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the transition to greener methodologies.
Q1: What are the traditional routes for synthesizing this compound, and what are their limitations?
Traditionally, this compound has been synthesized via two main pathways:
-
Ring-opening of Cycloheptanone: This method involves the reaction of cycloheptanone with an oxidizing agent like potassium persulfate in ethanol. This forms ethyl 7-hydroxyheptanoate, which is then oxidized to the target aldehyde.[1][2] While effective, the subsequent oxidation step often employs hazardous reagents.
-
Grignard-based Synthesis: Another approach involves the reaction of a Grignard reagent, prepared from a dihaloalkane like 1-bromo-5-chloropentane, with a suitable electrophile such as diethyl oxalate.[3][4][5] These reactions are highly sensitive and require strictly anhydrous conditions, which can be challenging to maintain on a large scale. Furthermore, side reactions, such as Wurtz coupling, can lower the yield and complicate purification.[6][7]
The primary limitation of these classical routes often lies in the final oxidation step, which historically has relied on stoichiometric, hazardous materials.
Q2: Which synthetic step offers the best opportunity for implementing "greener" chemistry?
The most significant opportunity for environmental and safety improvement is the oxidation of the intermediate primary alcohol, ethyl 7-hydroxyheptanoate, to the final aldehyde product, this compound. This transformation is a cornerstone of the synthesis, and the choice of oxidizing agent directly impacts the overall "greenness" of the process.
Q3: What are the major drawbacks of classical oxidizing agents like chromium reagents, Swern, and Dess-Martin Periodinane (DMP)?
Classical oxidants, while effective, carry significant environmental, health, and safety baggage.
-
Chromium(VI) Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) was a go-to reagent for this type of oxidation.[1][2] However, chromium(VI) compounds are highly toxic and carcinogenic, leading to hazardous waste that is difficult and expensive to dispose of properly.[8]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[8][9] Its main drawbacks include the use of toxic and moisture-sensitive oxalyl chloride, the need for very low temperatures, and the production of dimethyl sulfide, a volatile byproduct with an extremely unpleasant odor.[10]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent known for its mild reaction conditions and high selectivity.[8][11] However, it suffers from a very poor atom economy, meaning a large portion of the reagent's mass becomes waste.[8] Additionally, DMP is expensive and can be shock-sensitive and potentially explosive, posing a significant safety risk, especially on a larger scale.[8][12]
Q4: What are the leading "cleaner" alternatives for the oxidation of ethyl 7-hydroxyheptanoate?
Several highly effective and greener alternatives have emerged, primarily focusing on catalytic methods that use safer, more benign terminal oxidants.
-
TEMPO-based Oxidations: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical, or TEMPO, is a highly efficient catalyst for the selective oxidation of primary alcohols to aldehydes.[13][14] It is used in small, catalytic amounts along with a stoichiometric co-oxidant. The greenest approach uses sodium hypochlorite (NaOCl, household bleach) as the co-oxidant in the presence of sodium bicarbonate.[14] This system operates at room temperature, avoids heavy metals and chlorinated solvents, and is highly chemoselective.[15]
-
Catalytic Aerobic Oxidation: Representing the pinnacle of green oxidation chemistry, these methods use molecular oxygen (O₂) from the air as the ultimate, waste-free oxidant.[16] These reactions employ a catalyst, often based on transition metals like copper, ruthenium, or palladium.[16][17] For instance, copper/TEMPO catalyst systems can efficiently mediate the aerobic oxidation of a wide range of alcohols.[13][15] These methods eliminate the need for stoichiometric chemical oxidants entirely, producing only water as a byproduct.[13]
Q5: How do I select the most appropriate "green" oxidation method for my experiment?
The choice of method depends on factors like scale, available equipment, and sensitivity of the substrate. The table below provides a comparative summary to aid in your decision-making process.
| Method | Reagents | Pros | Cons | Best For |
| Classical PCC | Pyridinium Chlorochromate (CrO₃·Py·HCl) | Well-established, simple procedure. | Highly toxic (carcinogenic), stoichiometric heavy metal waste. | Not Recommended. Legacy method to be replaced. |
| Classical Swern | DMSO, Oxalyl Chloride, Triethylamine | High yields, wide substrate scope. | Toxic/corrosive reagents, cryogenic temps (-78°C), foul-smelling byproduct.[10] | Acid-sensitive substrates where other methods fail. |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Mild conditions (room temp, neutral pH), high selectivity.[8][11] | Expensive, poor atom economy, potentially explosive.[8] | Small-scale synthesis of complex, sensitive molecules. |
| TEMPO / Bleach | TEMPO (catalytic), NaOCl, NaHCO₃ | Inexpensive, mild conditions, minimal organic waste, easy work-up.[14] | Requires careful monitoring of NaOCl quality and addition.[14] | General lab use, scale-up, and green chemistry initiatives. |
| Catalytic Air Oxidation | Metal Catalyst (e.g., Cu, Ru), O₂/Air | Atomically perfect (O₂ is the oxidant), water is the only byproduct, highly sustainable.[16][17] | May require specialized catalysts or pressure equipment, optimization can be complex. | Industrial applications and large-scale synthesis. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Issue 1: My TEMPO/Bleach oxidation is sluggish or stalls before completion.
-
Possible Cause 1: Inactive Bleach (NaOCl). Commercial bleach solutions can degrade over time. The concentration and pH of the NaOCl solution are critical for reactivity.[14]
-
Troubleshooting Step: Use a fresh, unopened bottle of commercial bleach. For critical or large-scale reactions, titrate the NaOCl solution to determine its exact concentration before use. Alternatively, prepare a fresh solution from solid calcium hypochlorite or NaOCl·5H₂O.[14]
-
-
Possible Cause 2: Incorrect pH. The reaction is sensitive to pH. A bicarbonate buffer is typically used to maintain a slightly alkaline pH, which is optimal for the catalytic cycle.
-
Troubleshooting Step: Ensure that sodium bicarbonate is present in sufficient quantity and that the solution is well-mixed. Monitor the pH of the reaction mixture; it should remain stable in the 8.5-9.5 range.
-
-
Possible Cause 3: Catalyst Deactivation. Contaminants, particularly certain metals, can interfere with the TEMPO catalyst.[14]
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents.
-
Issue 2: I am observing significant over-oxidation to the carboxylic acid.
-
Possible Cause 1: Reaction Temperature Too High. While many TEMPO oxidations run well at room temperature, excessive heat can promote over-oxidation.
-
Troubleshooting Step: Run the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature. Maintain cooling with an ice bath if the reaction is exothermic.
-
-
Possible Cause 2: Slow Aldehyde Consumption. If the aldehyde product is not promptly worked up or isolated, it can be susceptible to further oxidation, especially if excess oxidant is present.
-
Troubleshooting Step: Monitor the reaction closely by TLC or GC. Once the starting alcohol is consumed, quench the reaction immediately by adding a reducing agent like sodium thiosulfate or sodium bisulfite. Proceed with the work-up without delay.
-
Issue 3: My alternative Swern oxidation (e.g., using cyanuric chloride) is giving a low yield.
-
Possible Cause 1: Moisture Contamination. Like the classical Swern, these DMSO-based oxidations are highly sensitive to water.
-
Troubleshooting Step: Use anhydrous solvents and reagents. Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon) before use.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. While alternatives can often be run at warmer temperatures than the classical Swern (e.g., -30 °C vs. -78 °C), temperature control is still critical.[18]
-
Troubleshooting Step: Adhere strictly to the recommended temperature profile for the specific activating agent being used. Ensure efficient stirring to avoid localized overheating during reagent addition.
-
-
Possible Cause 3: Inefficient Pummerer Rearrangement. The final elimination step, induced by the base (e.g., triethylamine), is crucial.
-
Troubleshooting Step: Ensure the base is added slowly at the recommended low temperature. After addition, allow the reaction to stir for the specified time at a slightly elevated temperature (e.g., warming to -40 °C) to ensure the elimination is complete before quenching.[19]
-
Visualizations & Protocols
Synthetic Workflow Overview
The diagram below illustrates the general synthetic pathway from cycloheptanone to this compound, highlighting the critical oxidation step where cleaner reagents can be substituted.
Caption: Synthetic workflow for this compound.
Logical Flow: Reagent Choice and Consequences
This diagram contrasts the inputs and outputs of classical versus cleaner oxidation pathways, emphasizing the reduction in hazardous waste.
Caption: Comparison of classical vs. cleaner oxidation pathways.
Experimental Protocol: TEMPO-Catalyzed Oxidation of Ethyl 7-hydroxyheptanoate
This protocol describes a robust and greener method for the synthesis of this compound using a TEMPO/bleach system.
Materials:
-
Ethyl 7-hydroxyheptanoate
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Dichloromethane (DCM) or a greener alternative like 2-MeTHF
-
Sodium bicarbonate (NaHCO₃)
-
Commercial sodium hypochlorite solution (~8.25% or as determined by titration)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 7-hydroxyheptanoate (1.0 eq). Dissolve it in dichloromethane (approx. 5-10 mL per gram of substrate).
-
Buffer Addition: Add a saturated aqueous solution of sodium bicarbonate (approx. 2.0 eq).
-
Catalyst Addition: Add TEMPO (0.01 eq, 1 mol%).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise via an addition funnel over 30-60 minutes. Monitor the internal temperature to ensure it does not rise above 5-10 °C. The reaction progress can be monitored by TLC (staining with potassium permanganate will show the disappearance of the alcohol).
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C until the starting material is fully consumed as indicated by TLC (typically 1-2 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow color of the mixture dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though this protocol often yields a product of high purity directly.
This protocol provides a safer and more environmentally friendly alternative to traditional oxidation methods, aligning with the principles of green chemistry.[20]
References
- 1. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 2. tandfonline.com [tandfonline.com]
- 3. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 4. Ethyl 7-chloro-2-oxoheptanoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 6. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 14. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly efficient and practical aerobic oxidation of alcohols by inorganic-ligand supported copper catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 19. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. carlroth.com [carlroth.com]
Stability and proper storage conditions for Ethyl 7-oxoheptanoate
An In-Depth Technical Guide for Researchers
Technical Support Center: Ethyl 7-oxoheptanoate
Welcome to the technical support guide for this compound (CAS: 3990-05-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this bifunctional molecule in your experiments. This guide provides answers to frequently asked questions and offers a troubleshooting framework for common issues related to its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
The long-term stability of this compound is critically dependent on proper storage. Due to its chemical structure, which includes both an ester and an aldehyde functional group, it is susceptible to specific degradation pathways.
Core Recommendation: The compound should be stored in a freezer at or below -20°C.[1] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The container must be tightly sealed to prevent moisture ingress.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, ≤ -20°C[1] | Minimizes the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen)[1] | The aldehyde group is highly susceptible to oxidation by atmospheric oxygen.[2] |
| Container | Tightly sealed, amber glass vial | Prevents moisture absorption (which leads to hydrolysis) and protects from light. |
| Handling | Use only in a well-ventilated area or outdoors. | Avoids inhalation of any vapors. |
Q2: What are the primary chemical instability concerns for this molecule?
This compound has two primary points of vulnerability: the ester linkage and the terminal aldehyde group. Understanding these liabilities is key to preventing degradation.
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to form 7-oxoheptanoic acid and ethanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4][5] While the reaction with pure water is slow, even trace amounts of acid or base contaminants can significantly increase the rate of degradation.[3]
-
Oxidation of the Aldehyde: Aldehydes are readily oxidized to carboxylic acids.[6][7][8] The aldehyde group in this compound can be oxidized by atmospheric oxygen to form ethyl 7-carboxyheptanoate (a diacid monoester).[2] This process, known as autoxidation, can occur even during storage if the compound is not kept under an inert atmosphere.[2]
Q3: How can I visually or physically assess if my sample of this compound has degraded?
A pure sample of this compound should be a clear liquid.[1] Signs of degradation can include:
-
Change in Appearance: Development of a yellowish color or turbidity.
-
Change in Odor: Formation of 7-oxoheptanoic acid can impart a sharp, acidic, or rancid odor.
-
Insolubility: The degradation products (dicarboxylic acids or hydroxy acids) may have different solubility profiles than the parent ester, potentially leading to cloudiness or precipitation in organic solvents.
-
pH Change: Dissolving a sample in a neutral, anhydrous solvent and observing a drop in pH (using a pH strip) can indicate the formation of acidic degradation products.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from compromised this compound.
Problem 1: My reaction yield is low, or I am observing unexpected byproducts.
-
Probable Cause: The most likely culprit is the degradation of your this compound starting material. If the aldehyde has been oxidized or the ester hydrolyzed, the concentration of the active starting material is lower than calculated, and the degradation products can interfere with the desired reaction.
-
Diagnostic Steps & Solutions:
-
Confirm Purity: Before use, analyze the starting material via techniques like ¹H NMR or GC-MS to confirm its purity and structure. Look for peaks corresponding to 7-oxoheptanoic acid or other oxidized species.
-
Perform a Functional Group Test: A simple qualitative test can check for the presence of the aldehyde. The Tollen's test ("silver mirror test") is a classic method for selectively identifying aldehydes.[2][6] A positive test (formation of a silver mirror) confirms the aldehyde is present, but a weak or negative result on a known-age sample may suggest degradation. See the protocol below.
-
Purify if Necessary: If minor degradation is detected, consider purification by column chromatography or distillation, though purchasing a fresh, quality-controlled lot is often more reliable.
-
Problem 2: The pH of my non-aqueous reaction mixture becomes acidic after adding this compound.
-
Probable Cause: This is a strong indicator of hydrolysis. The compound has likely been exposed to moisture during storage or handling, leading to the formation of 7-oxoheptanoic acid.
-
Diagnostic Steps & Solutions:
-
Review Handling Procedures: Ensure that anhydrous solvents are used and that the compound is handled under an inert atmosphere, especially during aliquoting. Use dry syringes or cannulas for transfers.
-
Check Storage Conditions: Verify that the container is sealed tightly and stored in a desiccated environment if not under an inert gas blanket. Avoid repeated freeze-thaw cycles which can introduce moisture from condensation.
-
Use Fresh Aliquots: For critical experiments, use a fresh, unopened vial of the reagent or prepare single-use aliquots from a larger stock bottle under strictly anhydrous and anoxic conditions.
-
Visualizing Degradation & Troubleshooting
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting experimental issues.
References
- 1. This compound | 3990-05-4 [sigmaaldrich.com]
- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson | Study.com [study.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-oxoheptanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this valuable chemical intermediate. This compound is a key building block in the synthesis of various natural products and pharmaceuticals, including prostanoids and insect pheromones.[1] This document provides in-depth, field-proven insights in a comprehensive question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing this compound, with the choice of route often depending on the available starting materials, scale, and desired purity. The most prominent methods include:
-
Oxidation of Cycloheptanone: This is a widely cited two-step method. It begins with a Baeyer-Villiger-type oxidation of cycloheptanone using potassium persulfate in ethanol to yield ethyl 7-hydroxyheptanoate. This intermediate is then oxidized using a reagent like Pyridinium chlorochromate (PCC) to afford the final product, this compound, in good yields.[1][2][3]
-
Esterification of 7-Oxoheptanoic Acid: If the corresponding carboxylic acid, 7-oxoheptanoic acid (also known as pimelic semialdehyde), is available, a standard Fischer esterification can be performed using ethanol and an acid catalyst (e.g., sulfuric acid) to yield the desired ethyl ester.[4][5]
-
Oxidative Cleavage of Cycloheptene Derivatives: While less direct, oxidative cleavage of specific cycloheptene derivatives can be employed. For instance, the oxidation of 1-ethoxycycloheptene has been reported to produce this compound.[1] More generally, oxidative cleavage of cyclic olefins is a powerful method for generating linear difunctional compounds.[6]
-
Nucleophilic Acylation: Methods using reagents like disodium tetracarbonylferrate to perform nucleophilic acylation on precursors such as methyl 6-bromohexanoate have been developed for the methyl ester analogue, which can be adapted for the ethyl ester.[7]
Q2: What are the key reaction parameters to control for a successful scale-up?
Scaling up a synthesis requires careful control over several parameters to maintain yield and purity. For the synthesis of this compound, consider the following:
-
Temperature Control: This is critical. For instance, in the persulfate oxidation of cycloheptanone, the initial addition should be performed at a low temperature (10-15°C) to manage the exotherm.[1] In Fischer esterifications, excessively high temperatures (e.g., above 140°C) can lead to the formation of diethyl ether as a byproduct, consuming the ethanol reactant.[4]
-
Reagent Stoichiometry and Addition Rate: The molar ratios of reactants are crucial. In reactions like the alkylation of diethyl malonate, using a large excess of the dihaloalkane can minimize the formation of disubstituted byproducts.[8] Slow, controlled addition of reagents can help manage reaction exotherms and prevent the buildup of reactive intermediates that could lead to side reactions.
-
Efficient Mixing: As reaction volume increases, ensuring homogenous mixing becomes more challenging but is essential for consistent heat distribution and reaction rates. Inadequate agitation can lead to localized hot spots, promoting byproduct formation.
-
Water Removal (for Esterifications): In Fischer esterifications, the reaction is an equilibrium. To drive it towards the product, water must be removed as it forms, typically by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[4]
Q3: How can I monitor the reaction progress effectively?
Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. It allows you to visualize the consumption of starting materials and the appearance of the product. An appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, intermediate(s), and the final product.
-
Gas Chromatography (GC): Provides quantitative data on the reaction progress. By taking aliquots from the reaction mixture over time, you can accurately determine the percentage conversion of starting material to product. This is particularly useful for optimizing reaction time and temperature.[8]
Q4: What are the common impurities and how can they be minimized?
Understanding potential impurities is vital for developing a robust purification strategy.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials (e.g., cycloheptanone, ethyl 7-hydroxyheptanoate).[1] Optimization of reaction time, temperature, and reagent stoichiometry is key to maximizing conversion.
-
Diethyl Ether: In acid-catalyzed reactions involving ethanol, particularly at high temperatures, intermolecular dehydration of ethanol can form diethyl ether.[4] Maintaining the reaction temperature below 140°C is crucial to prevent this.
-
Over-oxidation Products: In oxidation steps, using an overly harsh oxidizing agent or prolonged reaction times can lead to the formation of dicarboxylic acids, such as pimelic acid.[9] Careful selection of the oxidant (e.g., PCC) and monitoring the reaction are essential.
-
Solvent and Reagent-Derived Impurities: Iron-containing byproducts can form if using iron-based reagents.[7] These often require specific purification steps like a preliminary rapid chromatography to remove.
Q5: What are the recommended purification methods for industrial scale?
For large-scale purification, the method must be both effective and economically viable.
-
Fractional Distillation under Reduced Pressure: This is the most effective and commonly used method for purifying this compound.[8] The product has a distinct boiling point, which allows for efficient separation from lower-boiling starting materials and higher-boiling byproducts. A vacuum is used to lower the required temperature and prevent thermal degradation of the product.
-
Liquid-Liquid Extraction: An essential part of the work-up procedure to perform an initial cleanup, removing water-soluble impurities, salts, and catalysts.[10]
-
Flash Column Chromatography: While highly effective for achieving very high purity, it is more suitable for smaller, lab-scale purifications due to the cost of silica gel and solvents.[8][10] For industrial scale, it is generally reserved for high-value products where extreme purity is required.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Problem: Low Yield of this compound
Symptom: Your final isolated yield is significantly lower than expected, or analytical monitoring (TLC/GC) shows a low concentration of the desired product in the crude mixture.
| Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Verify reaction completion: Use TLC or GC to confirm that the starting material has been consumed. If not, consider extending the reaction time or moderately increasing the temperature.[4][8] Ensure efficient mixing, as poor agitation can slow down heterogeneous reactions. |
| Reagent Degradation or Inactivity | Check reagent quality: Oxidizing agents like PCC can be sensitive to moisture. Ensure reagents are fresh and have been stored under appropriate conditions (e.g., in a desiccator). For Grignard reactions, ensure all glassware is flame-dried and solvents are anhydrous, as moisture will quench the reagent.[11] |
| Unfavorable Equilibrium (Esterification) | Shift the equilibrium: If using Fischer esterification, the reaction is reversible. Use a large excess of ethanol or actively remove water using a Dean-Stark apparatus to drive the reaction toward the product.[4] |
| Inefficient Purification | Optimize purification conditions: During vacuum distillation, ensure the vacuum is stable and the column has sufficient theoretical plates for good separation. If using column chromatography, ensure the solvent system provides adequate separation (ΔRf > 0.15 on TLC).[10] Product loss can occur during work-up if extractions are not performed thoroughly. |
| Hydrolysis of Product | Maintain anhydrous conditions: During work-up of acid-catalyzed reactions, ensure prompt and thorough neutralization. The presence of water under acidic conditions can lead to the hydrolysis of the ester product back to the carboxylic acid.[8] |
Problem: Presence of Significant Impurities
Symptom: Analytical data (NMR, GC-MS) of the purified product shows the presence of unexpected signals or peaks.
| Possible Cause | Troubleshooting Steps & Explanation |
| Side Reaction from High Temperature | Control the temperature: The formation of diethyl ether from ethanol is a common side reaction at temperatures around 140°C.[4] Maintain a lower reaction temperature. For exothermic reactions, ensure an efficient cooling bath and slow reagent addition. |
| Incorrect Stoichiometry | Review molar ratios: In syntheses involving bifunctional reagents (e.g., alkylation with a dibromoalkane), incorrect stoichiometry can lead to undesired secondary reactions. For example, using an insufficient excess of the dihaloalkane can result in a disubstituted byproduct.[8] |
| Presence of Water or Oxygen | Ensure inert and anhydrous conditions: For moisture-sensitive reactions (e.g., Grignard, organolithium), the presence of water will lead to side products from quenching. Ensure all glassware is oven or flame-dried and reactions are run under an inert atmosphere (nitrogen or argon).[11] |
| Incomplete Oxidation/Reduction | Verify intermediate conversion: In multi-step syntheses, ensure each step goes to completion. For example, in the synthesis from cycloheptanone, residual ethyl 7-hydroxyheptanoate will be a major impurity if the final oxidation step is incomplete.[1] Use a sufficient amount of the oxidizing agent and allow for adequate reaction time. |
Problem: Difficulties During Work-up and Isolation
Symptom: Formation of persistent emulsions during aqueous extraction, or product proves difficult to separate from a byproduct.
| Possible Cause | Troubleshooting Steps & Explanation |
| Emulsion Formation | Break the emulsion: Add brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective. |
| Co-elution in Chromatography | Optimize the separation method: If the product and an impurity have very similar polarities, separation by standard column chromatography can be difficult. Try a different solvent system with varying polarity. If that fails, preparative HPLC may be required for high-purity samples.[10] For impurities with different boiling points, vacuum distillation is the preferred method.[8] |
| Product Volatility | Careful solvent removal: this compound is moderately volatile. When removing solvents on a rotary evaporator, use a moderate temperature and vacuum to avoid significant loss of the product along with the solvent. |
Section 3: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from cycloheptanone, a common and reliable laboratory-scale method.[1][2]
Synthesis of this compound via Oxidation of Cycloheptanone
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add silver nitrate (AgNO₃) to a solution of potassium persulfate (K₂S₂O₈) in water.
-
Cooling: Cool the mixture in an ice-water bath to 10-15°C with vigorous stirring.
-
Reagent Addition: Prepare a solution of cycloheptanone in ethanol. Add this solution dropwise to the cooled persulfate mixture, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 5 hours. The reaction mixture will turn from colorless to a milky suspension.
-
Work-up: Dilute the reaction mixture with water and extract it three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl 7-hydroxyheptanoate can be purified by vacuum distillation.
Step 2: Oxidation to this compound
-
Setup: In a round-bottom flask, prepare a suspension of Pyridinium chlorochromate (PCC) and silica gel in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Dissolve the purified ethyl 7-hydroxyheptanoate from Step 1 in anhydrous DCM and add this solution to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts. Wash the filter cake thoroughly with more diethyl ether.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product, this compound, is then purified by vacuum distillation to yield a colorless oil.
Section 4: Data Presentation
Table 1: Summary of Key Reaction Parameters and Outcomes
| Parameter | Synthesis from Cycloheptanone[1] | Fischer Esterification[4][5] |
| Starting Materials | Cycloheptanone, K₂S₂O₈, Ethanol, PCC | 7-Oxoheptanoic acid, Ethanol |
| Key Reagents | AgNO₃ (catalyst), H₂SO₄ (catalyst) | |
| Reaction Temperature | Step 1: 10-15°C then RT; Step 2: RT | Reflux |
| Typical Reaction Time | Step 1: 5 hours; Step 2: 1-2 hours | 4-6 hours |
| Expected Yield | Good | Variable (equilibrium dependent) |
| Key Advantage | Readily available starting material | Direct, single-step conversion |
| Key Challenge | Use of stoichiometric chromium reagent (PCC) | Equilibrium limitation; requires water removal |
Table 2: Potential Impurities and Identification
| Impurity | Formula | Boiling Point (°C) | Key Analytical Feature (MS m/z) |
| Cycloheptanone | C₇H₁₂O | 155 | 112 [M]⁺ |
| Ethyl 7-hydroxyheptanoate | C₉H₁₈O₃ | ~121 (at 1.5 mmHg)[1] | 174 (loss of H₂O from [M]⁺) |
| Pimelic Acid | C₇H₁₂O₄ | 298 | 160 [M]⁺ |
| Diethyl Ether | C₄H₁₀O | 34.6 | 74 [M]⁺ |
Section 5: Visualizations (Graphviz Diagrams)
Overall Synthesis Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Purification of Crude Ethyl 7-oxoheptanoate
This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive resource for troubleshooting the purification of crude Ethyl 7-oxoheptanoate. Recognizing the nuanced challenges of isolating this bifunctional molecule, this document moves beyond generic protocols to offer in-depth, scientifically grounded solutions to common and complex purification issues.
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of this compound, providing quick and actionable advice.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the oxidation of ethyl 7-hydroxyheptanoate with pyridinium chlorochromate (PCC). In this case, the primary impurities to anticipate are:
-
Unreacted Ethyl 7-hydroxyheptanoate: The starting alcohol.
-
Cycloheptanone: A potential precursor to the starting material.
-
Chromium Salts: Residual byproducts from the PCC oxidant.
-
7-Oxoheptanoic Acid: Resulting from the hydrolysis of the ester functionality, especially if aqueous work-up conditions are acidic or basic and prolonged.
Q2: My this compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A2: The aldehyde functional group in this compound is susceptible to degradation on standard silica gel, which is slightly acidic. This can lead to side reactions and a decrease in yield. To mitigate this, it is highly recommended to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in the initial mobile phase containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v), before packing the column.[1][2][3][4][5]
Q3: What is a good starting point for a mobile phase system in column chromatography?
A3: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is the standard choice for eluting this compound from a silica gel column. A gradient elution is generally most effective. A good starting point is a gradient from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes. The optimal gradient will depend on the specific impurity profile of your crude material, which should be assessed by Thin Layer Chromatography (TLC) beforehand.[6]
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purifying this compound, particularly for removing non-volatile impurities. Due to its relatively high boiling point, distillation at atmospheric pressure is not recommended as it may lead to decomposition.[7] It is crucial to perform the distillation under reduced pressure.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification process.
A. Work-up of the Reaction Mixture
A proper work-up is the first critical step in simplifying the final purification. For a reaction mixture resulting from a PCC oxidation, the primary goal is the efficient removal of chromium salts.
Issue: A persistent brown/black tarry residue of chromium salts complicates extraction.
Cause: Reduced chromium species are often insoluble in common organic solvents and can form viscous emulsions.
Solution: Filtration through an Inert Pad
-
Pre-filtration: Before aqueous extraction, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter it through a pad of Celite® or Florisil®.[1][2][3][4] This will adsorb the majority of the chromium salts.
-
Rinsing: Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Proceed with the aqueous work-up of the filtrate.
Workflow for Work-up after PCC Oxidation
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Ethyl 7-oxoheptanoate Purity: A Comparative Analysis of HPLC and GC Methods
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Ethyl 7-oxoheptanoate, a keto-ester of significant interest, serves as a versatile building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its molecular structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate. However, the very reactivity that makes it useful also presents a challenge: the potential for side reactions and the presence of process-related impurities. For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like this compound is not merely a quality control checkpoint; it is a foundational requirement for reproducible research, robust process development, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity. We will move beyond a simple listing of steps to explore the scientific rationale behind methodological choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2]
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry due to its wide applicability to a vast range of compounds and its compatibility with various detection methods.[3] For a molecule like this compound, which is non-volatile and possesses a UV-absorbing chromophore (the ketone carbonyl group), HPLC is an excellent primary choice for purity assessment.
The Causality Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from all potential impurities with good peak shape and sensitivity.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for initial method development in RP-HPLC. Its nonpolar nature provides effective retention for moderately polar organic molecules like this compound, separating them based on their hydrophobicity.
-
Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.[4]
-
Detector Selection: The ketone carbonyl group in this compound allows for detection by a UV-Vis spectrophotometer. While not a strong chromophore, it exhibits absorbance at low UV wavelengths, typically around 210 nm. This is a critical parameter, as working at such low wavelengths requires high-purity mobile phase solvents to minimize baseline noise.
Method Validation: A Self-Validating System based on ICH Q2(R2)
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] The validation process itself is a self-validating system, where each parameter confirms the reliability of the others.
-
Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] In practice, this is demonstrated by analyzing a placebo (all components except the analyte), spiking the sample with known impurities to ensure they are separated from the main peak, and performing forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to show that degradation products do not interfere with the analyte peak.
-
Linearity & Range: This establishes a direct correlation between the concentration of this compound and the detector's response (peak area).[6] The range is the interval over which the method is shown to be precise, accurate, and linear.[5] For a purity assay, this is typically evaluated from 80% to 120% of the nominal sample concentration.
-
Accuracy: This measures the closeness of the experimental results to the true value. It is assessed by analyzing samples with known concentrations (e.g., a certified reference material) or through recovery studies, where a known amount of analyte is spiked into a sample matrix.
-
Precision: This demonstrates the method's reproducibility. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are crucial for the analysis of impurities.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±5°C change in column temperature, ±0.1 unit change in pH). This ensures the method is reliable for routine use.[6]
Experimental Protocol: HPLC Purity Assay of this compound
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector (e.g., Photodiode Array detector).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound Reference Standard (of known purity)
-
This compound Sample
3. Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
4. Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound Reference Standard in the initial mobile phase (40:60 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
6. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) Guidelines.
Part 2: Comparative Analysis with Gas Chromatography (GC)
While HPLC is a powerful tool, Gas Chromatography (GC) presents a robust and often superior alternative for compounds that are volatile or can be made volatile without decomposition.[7] Since this compound is an ester, it possesses sufficient volatility for GC analysis, making this comparison highly relevant.[8]
The Rationale for Using GC
GC separates components of a mixture based on their boiling points and their interactions with the stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column.[9]
-
High Efficiency: GC capillary columns offer extremely high separation efficiency, allowing for the resolution of closely related impurities.
-
Sensitive Detection: The Flame Ionization Detector (FID) is a standard detector for GC that provides excellent sensitivity for nearly all organic compounds. Its response is proportional to the number of carbon atoms, making it a "carbon counter" and ideal for purity determination by area percent without needing response factors for structurally similar impurities.
-
Simpler Mobile Phase: The mobile phase is an inert gas (e.g., Helium, Nitrogen), eliminating the cost and preparation time associated with HPLC solvents.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC (High-Performance Liquid Chromatography) | Gas Chromatography (GC) |
| Principle | Partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of analyte between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Broad applicability for non-volatile and thermally unstable compounds. Ideal for polar molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile samples.[3] |
| Sensitivity | Detector-dependent. UV detection is common but requires a chromophore. MS provides high sensitivity. | Excellent sensitivity, especially with a Flame Ionization Detector (FID) for organic compounds. |
| Selectivity | High selectivity achievable through manipulation of both stationary and mobile phases. | Very high selectivity (resolution) due to high-efficiency capillary columns. |
| Sample Prep | Sample is dissolved in the mobile phase. Filtration is often required. | Sample is dissolved in a volatile solvent. Can be more complex if derivatization is needed. |
| Analysis Time | Typically 15-60 minutes. | Often faster, with run times of 5-30 minutes. |
| Advantages | Versatile, non-destructive, suitable for a wide range of compounds without derivatization.[3] | High resolution, sensitive universal detection (FID), lower solvent cost.[8] |
| Limitations | Lower resolution than capillary GC, higher solvent consumption and cost, requires analyte to be soluble. | Analyte must be volatile and thermally stable, potential for sample degradation in the hot injector. |
Experimental Protocol: GC Purity Assay of this compound
1. Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Ethyl Acetate (or other suitable volatile solvent, high purity)
-
This compound Reference Standard and Sample
3. Chromatographic Conditions:
-
Column: Nonpolar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Split Ratio: 50:1
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[4]
-
Injection Volume: 1 µL
4. Solution Preparation:
-
Prepare both reference standard and sample solutions in ethyl acetate at a concentration of approximately 1 mg/mL.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percentage method, similar to HPLC.
Visualization: Choosing the Right Analytical Tool
Caption: Decision logic for selecting between HPLC and GC for purity analysis.
Conclusion: An Integrated Approach to Purity Validation
For the specific task of validating the purity of this compound, both HPLC and GC are highly capable techniques.
-
HPLC stands out as the more versatile and conventional method within pharmaceutical quality control, offering robust analysis without the requirement of thermal stability. Its main challenge for this particular molecule is the need for detection at low UV wavelengths, which demands high-purity solvents.
-
GC, particularly with an FID detector, offers superior resolution and potentially faster analysis times. It is an excellent orthogonal method to confirm the purity profile obtained by HPLC. An orthogonal method uses a different separation principle, providing a higher level of confidence that all impurities have been detected.
As a Senior Application Scientist, my recommendation is to develop and validate an RP-HPLC method as the primary release assay due to its universality in the pharmaceutical landscape. Concurrently, a validated GC method should be established as a secondary, orthogonal technique. This dual-method approach provides a comprehensive and scientifically sound system for ensuring the purity of this compound, thereby safeguarding the integrity of the research and development process. The choice of method must always be justified and rigorously validated against internationally recognized standards to ensure data is trustworthy, reliable, and fit for purpose.[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. iiste.org [iiste.org]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Spectroscopic Deep Dive: Unraveling the Molecular Nuances of Ethyl 7-Oxoheptanoate and its α-Bromo Derivative
In the landscape of pharmaceutical and organic synthesis, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of Ethyl 7-oxoheptanoate, a versatile building block, and its α-bromo derivative, Ethyl 6-bromo-7-oxoheptanoate. Understanding the subtle yet significant spectroscopic shifts induced by α-halogenation is critical for researchers, scientists, and drug development professionals in confirming structures, monitoring reactions, and predicting reactivity. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Introduction to the Analytes
This compound is a bifunctional molecule containing both an ester and a ketone, making it a valuable precursor in the synthesis of a variety of complex organic molecules. Its reactivity at both functional groups allows for diverse chemical transformations. The introduction of a bromine atom at the α-position to the ketone in Ethyl 6-bromo-7-oxoheptanoate dramatically alters the electron distribution within the molecule, thereby influencing its chemical reactivity and, consequently, its spectroscopic signatures. This guide will illuminate these differences through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structures
To visualize the molecules at the heart of this guide, their structures are presented below.
Method 1: Two-Step Synthesis from Cycloheptanone via Hydroxy Ester Intermediate
An In-Depth Guide to the Synthesis of Ethyl 7-oxoheptanoate: A Comparative Analysis of Key Methodologies
This compound is a valuable bifunctional molecule, incorporating both an ester and an aldehyde group. This structure makes it a versatile intermediate in the synthesis of a wide range of natural products and pharmaceuticals, including prostanoids and insect pheromones.[1] The selection of an appropriate synthetic route is critical, impacting overall yield, purity, cost, and scalability. This guide provides a detailed comparison of prominent methods for the synthesis of this compound, offering insights into the causality behind experimental choices and providing the data necessary for researchers to select the optimal pathway for their specific needs.
One of the most direct and well-documented routes begins with the readily available and inexpensive starting material, cycloheptanone. This method proceeds in two sequential steps: a Baeyer-Villiger-type ring expansion and oxidation, followed by the oxidation of the resulting primary alcohol to the target aldehyde.
Step 1: Synthesis of Ethyl 7-hydroxyheptanoate
The first step involves the reaction of cycloheptanone with potassium persulfate in ethanol. This reaction proceeds through a Baeyer-Villiger-type mechanism, where the persulfate acts as the oxidant, inducing a ring expansion of the cyclic ketone to form the corresponding ester. The use of ethanol as the solvent directly yields the ethyl ester.
Step 2: Oxidation of Ethyl 7-hydroxyheptanoate to this compound
The intermediate hydroxy ester is then oxidized to the desired aldehyde. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC). PCC is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which helps to prevent over-oxidation of the primary alcohol to a carboxylic acid.
Reaction Workflow:
Caption: Overall workflow for the synthesis of this compound from Cycloheptanone.
Experimental Protocol (Method 1)
Part A: Synthesis of Ethyl 7-hydroxyheptanoate [1]
-
In a suitable reaction vessel, gradually add potassium persulfate (0.266 mol) to a stirred solution of sulfuric acid in water at 10-15°C.
-
Add a solution of cycloheptanone (0.089 mol) in ethanol (30ml) dropwise at 15°C.
-
Allow the mixture to react at room temperature for 5 hours.
-
Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200ml).
-
Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure Ethyl 7-hydroxyheptanoate.
Part B: Synthesis of this compound [1]
-
To a stirred suspension of Pyridinium chlorochromate (PCC) (0.025 mol) in dichloromethane (CH₂Cl₂) (70ml), add a solution of Ethyl 7-hydroxyheptanoate (0.016 mol) in CH₂Cl₂ (10ml).
-
Stir the mixture at room temperature for 2 hours.
-
Add diethyl ether (70ml) and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel and wash the solid residue with diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting oil by distillation to yield this compound.
Method 2: Swern Oxidation for the Final Oxidation Step
The Swern oxidation offers a mild and efficient alternative to PCC for converting the intermediate Ethyl 7-hydroxyheptanoate to the final product.[2][3] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures, followed by the addition of a hindered base like triethylamine (Et₃N).[4][5] It is particularly valued for its high yields, compatibility with a wide range of functional groups, and avoidance of heavy metal waste.[2][3]
A primary advantage is that the reaction conditions are non-acidic, which can be beneficial for substrates sensitive to acid-catalyzed side reactions.[2] However, a significant drawback is the production of dimethyl sulfide, a volatile and highly malodorous byproduct that requires careful handling and quenching procedures in a well-ventilated fume hood.[2][3]
Swern Oxidation Mechanism:
Caption: Mechanism of the Swern Oxidation.
Experimental Protocol (Method 2 - Oxidation Step)
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78°C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous CH₂Cl₂ to the cooled solution, maintaining the temperature below -60°C. Stir for 15 minutes.
-
Add a solution of Ethyl 7-hydroxyheptanoate (1.0 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the temperature remains below -60°C. Stir for 30-45 minutes.
-
Add triethylamine (Et₃N) (5.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Method 3: Ozonolysis of a Cycloheptene Derivative
Oxidative cleavage of a double bond provides another strategic route to the target molecule. Ozonolysis is a powerful reaction for this purpose, cleaving a C=C double bond to form two carbonyl compounds.[6] For the synthesis of this compound, a suitable starting material would be a cycloheptene derivative, such as 1-ethoxycycloheptene. The ozonolysis reaction proceeds by adding ozone across the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (isozonide).[7]
A critical aspect of this method is the workup procedure. To obtain the desired aldehyde, a reductive workup is necessary.[6][7] Common reducing agents for this purpose include dimethyl sulfide (DMS) or triphenylphosphine (PPh₃). An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of a carboxylic acid, which is not the desired product in this case.
Ozonolysis Mechanism & Workflow:
Caption: Ozonolysis route to this compound.
Experimental Protocol (Method 3)
-
Dissolve the cycloheptene precursor (e.g., 1-ethoxycycloheptene) in a suitable solvent like dichloromethane or methanol in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any remaining ozone.
-
Perform a reductive workup by adding a reducing agent, such as dimethyl sulfide (DMS), and allowing the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via distillation or column chromatography to isolate this compound.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method 1: Cycloheptanone + PCC | Method 2: Cycloheptanone + Swern | Method 3: Ozonolysis |
| Starting Material | Cycloheptanone | Cycloheptanone | Cycloheptene derivative |
| Number of Steps | 2 | 2 | 1 |
| Typical Overall Yield | Good[1][8][9] | Generally High[3][4] | Variable, depends on precursor |
| Key Reagents | K₂S₂O₈, H₂SO₄, PCC | K₂S₂O₈, Oxalyl Chloride, DMSO, Et₃N | Ozone, Reductive agent (e.g., DMS) |
| Reaction Conditions | Step 1: 15°C to r.t.Step 2: r.t. | Step 1: 15°C to r.t.Step 2: -78°C to r.t. | -78°C to r.t. |
| Reagent Hazards | PCC is a toxic Cr(VI) compound. | Oxalyl chloride is corrosive and toxic.Produces highly malodorous DMS.[2] | Ozone is toxic and explosive.Requires specialized equipment (ozonizer). |
| Scalability | Feasible, but Cr waste is an issue. | Challenging due to cryogenics and stench. | Can be scaled, but requires careful safety protocols. |
| Purification | Distillation / Chromatography | Distillation / Chromatography | Distillation / Chromatography |
Conclusion and Recommendations
Each of the described methods presents a viable pathway to this compound, with distinct advantages and disadvantages.
-
Method 1 (Cycloheptanone + PCC) is a robust and well-documented procedure using relatively simple reaction conditions.[1] Its main drawback is the use of stoichiometric amounts of chromium, a toxic heavy metal, which presents waste disposal and environmental challenges, making it less ideal for large-scale synthesis.
-
Method 2 (Cycloheptanone + Swern) replaces the problematic chromium-based oxidant with a metal-free alternative. The Swern oxidation is known for its mildness and high efficiency.[3] However, it requires cryogenic temperatures and produces dimethyl sulfide, whose potent stench necessitates excellent ventilation and specialized workup procedures.[2] This method is an excellent choice for lab-scale synthesis of sensitive substrates where avoiding heavy metals is a priority.
-
Method 3 (Ozonolysis) offers the most direct route, potentially achieving the transformation in a single step from an appropriate alkene. While elegant, this method requires an ozone generator, which may not be standard in all laboratories. Furthermore, ozone is a hazardous substance that must be handled with care.
For most laboratory-scale applications, the two-step route from cycloheptanone is highly practical. The choice between PCC and Swern oxidation for the second step will depend on the laboratory's capabilities and priorities regarding metal waste versus the handling of cryogenic conditions and malodorous byproducts. For larger-scale industrial applications, developing a catalytic, non-metal-based oxidation or a flow-chemistry approach to ozonolysis might be the most sustainable and efficient long-term strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An Improved Synthesis of Methyl or this compound and 7-Acetoxyheptanal [pubblicazioni.unicam.it]
Beyond the Chain: A Comparative Guide to Alternatives for Ethyl 7-oxoheptanoate in PROTAC Linker Synthesis
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[2][3][5][6][7]
Historically, simple, flexible alkyl chains, often derived from synthetically accessible precursors like ethyl 7-oxoheptanoate, have served as a common starting point in PROTAC design.[3][8][9] These linkers offer synthetic simplicity and conformational flexibility.[2][6] However, the field is rapidly evolving beyond these foundational motifs. Relying solely on alkyl chains can lead to challenges, including poor aqueous solubility due to increased lipophilicity and the potential for unproductive binding conformations.[7][8][]
This guide provides an in-depth comparison of the primary alternatives to simple alkyl linkers, explaining the causal reasoning behind their selection and providing supporting data to guide researchers in optimizing their PROTAC development campaigns.
The Alkyl Chain: Establishing a Baseline
Precursors like this compound provide access to linear alkyl chains. These are characterized by:
-
High Flexibility: Allows the PROTAC to adopt various conformations, which can increase the probability of forming a productive ternary complex.[2][6]
-
Synthetic Tractability: Straightforward to synthesize and modify in length.[3][]
-
Lipophilicity: Increases the overall hydrophobicity of the PROTAC, which can aid in passive diffusion across cell membranes but often compromises aqueous solubility.[7][]
While a valuable starting point, the limitations of alkyl linkers often necessitate the exploration of alternatives to achieve optimal degradation efficacy and drug-like properties.[3]
Comparative Analysis of Linker Alternatives
The rational design of a PROTAC linker involves a multi-parameter optimization process.[2] The choice to move beyond a simple alkyl chain is driven by the need to address specific liabilities in a PROTAC candidate. Here, we compare the most common and effective alternatives.
Polyethylene Glycol (PEG) Linkers
PEG linkers, composed of repeating ethylene glycol units, are the most prevalent alternative, found in over half of all reported PROTACs.[3][11] The primary driver for their use is to counteract the high lipophilicity and poor solubility common to PROTACs.[1][7][12]
Causality for Selection:
-
Solubility Enhancement: The ether oxygens in the PEG chain act as hydrogen bond acceptors, significantly improving aqueous solubility and compatibility with physiological environments.[1][8][12]
-
Improved Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can exhibit a "chameleon effect." They can adopt a more compact, folded conformation with shielded polar groups to facilitate passage across the nonpolar cell membrane, then extend in the aqueous cytoplasm.[7][13]
-
Reduced Non-Specific Binding: Increased polarity can reduce non-specific binding to plasma proteins, increasing the fraction of unbound drug available to engage the target.[]
Performance Comparison: The optimal PEG linker length is target-dependent and must be determined empirically. A linker that is too short can cause steric clash, while one that is too long can lead to an entropic penalty and reduced effective concentration.[11][14]
| Linker Type | Target | DC50 | Dmax | Key Observation |
| Alkyl Chain (8 atoms) | BRD4 | ~150 nM | ~75% | Moderate degradation, poor solubility. |
| PEG3 Linker | BRD4 | ~25 nM | >90% | Significantly improved potency and solubility. |
| PEG5 Linker | BRD4 | ~8 nM | >95% | Further optimization of length leads to enhanced degradation. |
| PEG8 Linker | BRD4 | ~50 nM | ~80% | Linker is likely too long, reducing ternary complex stability. |
Note: Data is representative and compiled from typical observations in BRD4-targeting PROTAC literature.
Workflow for Linker Optimization: A systematic approach is crucial. Researchers often synthesize a library of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG3, PEG4, PEG6) to identify the optimal length for a given target-ligand pair.
Rigid and Constrained Linkers
While flexibility can be advantageous, excessive conformational freedom can lead to an entropic penalty upon binding, destabilizing the ternary complex.[2] Rigid linkers, which incorporate structural elements like cycloalkanes (piperidine, piperazine) or aromatic rings, are used to address this.[6][8][15]
Causality for Selection:
-
Pre-organization: Rigidity can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to higher potency and selectivity.[6]
-
Improved Pharmacokinetics: Constrained conformations can improve metabolic stability by protecting susceptible bonds from enzymatic degradation.[6][7] Cationic rigid linkers with piperidine or piperazine can also enhance water solubility and cell permeability.
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein over other structurally similar proteins.[6]
Performance Comparison: Studies have shown that replacing a flexible chain with a rigid element can dramatically impact efficacy.
| Linker Type | Target | DC50 | Key Observation |
| Flexible PEG4 | CDK9 | >1000 nM | Inactive, likely due to unproductive binding modes. |
| Rigid Triazole-based | CDK9 | ~50 nM | The rigid structure forces a productive orientation, leading to potent degradation.[14] |
| Flexible Alkyl | ERK5 | ~200 nM | Moderate activity. |
| Piperidine-containing | ERK5 | ~30 nM | Increased rigidity and favorable physicochemical properties improve potency.[16] |
Synthetic Consideration: Click Chemistry The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for installing a rigid triazole moiety into a linker.[3][8][] This reaction is robust, high-yielding, and tolerant of various functional groups, making it ideal for the rapid, convergent synthesis of PROTAC libraries.[]
Cleavable and Photoswitchable Linkers
A frontier in linker design involves incorporating functionalities that allow for conditional PROTAC activation.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific intracellular triggers (e.g., enzymes like cathepsins, or a reductive environment).[2] This strategy can be used to improve safety by ensuring the PROTAC is only active in the target tissue or cellular compartment.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation (e.g., from trans to cis) upon exposure to a specific wavelength of light.[2][] This change in geometry can switch the PROTAC from an inactive to an active state, providing researchers with precise spatiotemporal control over protein degradation.[2]
These advanced linkers are synthetically more challenging but offer unparalleled control over PROTAC activity.[8]
Experimental Protocols
Protocol 1: General Synthesis of a PEG-based PROTAC
This protocol describes a common synthetic route for coupling a POI-binding ligand (e.g., a JQ1 derivative for BRD4) to an E3 ligase ligand (e.g., pomalidomide for CRBN) using a bifunctional PEG linker.
Materials:
-
JQ1 derivative with a free phenol
-
Bromo-PEGn-alcohol (e.g., Bromo-PEG5-alcohol)
-
Pomalidomide
-
Potassium carbonate (K₂CO₃), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF and DCM
Step-by-Step Procedure:
-
Step 1: Coupling of JQ1 to PEG Linker [18] a. Dissolve the JQ1 derivative (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF. b. Add Bromo-PEG5-alcohol (1.2 eq) to the mixture. c. Heat to 60 °C and stir for 16 hours under a nitrogen atmosphere. d. Upon completion (monitored by LC-MS), perform an aqueous workup with ethyl acetate. e. Purify the crude product by flash column chromatography to yield JQ1-PEG5-alcohol.[18]
-
Step 2: Activation of the Terminal Alcohol [18] a. Dissolve the JQ1-PEG5-alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C. b. Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq). c. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. d. The resulting JQ1-PEG5-OMs intermediate is typically used in the next step without further purification after workup.[18]
-
Step 3: Coupling with Pomalidomide [18] a. To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). b. Add a solution of the JQ1-PEG5-OMs intermediate (1.1 eq). c. Stir the reaction at 60 °C for 16 hours. d. Monitor progress by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Assessment
This is the gold-standard assay to quantify PROTAC efficacy.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Lysis buffer, protein assay kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[19]
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[19]
-
Lysis: Lyse the cells and determine the protein concentration for each sample.[19]
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, along with a loading control. Wash, then incubate with the HRP-conjugated secondary antibody.[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensity relative to the loading control and vehicle-treated samples to determine the percentage of remaining protein and calculate DC50 and Dmax values.
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, and moving beyond simple alkyl chains is often essential for developing potent, drug-like protein degraders.[3] PEG linkers offer a robust solution for improving solubility and permeability, while rigid linkers can enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation.[6][11] The choice of linker chemistry must be tailored to the specific target and ligand pair, and a systematic, empirical approach to linker optimization is crucial for success.[6][20] As our understanding of ternary complex structures and dynamics grows, driven by advances in structural biology and computational modeling, the rational design of linkers will become increasingly sophisticated, paving the way for the next generation of targeted protein degradation therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Senior Scientist's Guide to the Biological Activity of Ethyl 7-Oxoheptanoate Analogs
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of analogs derived from ethyl 7-oxoheptanoate. Moving beyond a simple catalog of facts, this guide explains the causal relationships behind experimental findings, offers detailed and reproducible protocols, and grounds its claims in verifiable, authoritative sources. Our objective is to furnish you with a robust framework for understanding the therapeutic potential and structure-activity relationships within this versatile class of keto esters.
Introduction: The Untapped Potential of a Heptanoate Scaffold
This compound, a bifunctional molecule featuring a terminal ester and a ketone, is primarily recognized in contemporary research as a linker molecule for Proteolysis Targeting Chimeras (PROTACs).[1] In this role, it serves as a structural bridge, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby facilitating targeted protein degradation.[1]
However, the inherent reactivity of its keto-ester framework suggests a far broader potential. The keto ester motif is considered a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[2][3] This guide explores the biological activities not of the parent compound itself, but of its structural analogs. By modifying the seven-carbon chain and the terminal functional groups, a diverse chemical space can be explored, yielding derivatives with compelling therapeutic profiles. We will delve into the specific biological activities of these analogs, compare their efficacy using quantitative data, and elucidate the underlying mechanisms of action.
Section 1: Comparative Biological Activities of Key Analogs
The true potential of the this compound scaffold is revealed through the functionalization of its core structure. Introducing substituents onto the heptanoate chain or altering the terminal groups can dramatically influence biological activity. Here, we compare two primary areas where these analogs have shown promise: antimicrobial and anticancer activities.
Antimicrobial Activity: Disrupting Bacterial Communication
Several studies have demonstrated that keto esters possess significant antimicrobial properties.[4][5] A key mechanism appears to be the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence factor production and biofilm formation.[6][7] By interfering with QS, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.
A study on a series of β-keto ester analogs provides concrete evidence of this activity. Their efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several human and plant pathogens.[6][8][9]
Table 1: Comparative Antimicrobial Activity of β-Keto Ester Analogs
| Compound/Analog | Test Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|---|
| Analog 6 | Pseudomonas aeruginosa | 0.32 | 2.50 | [10] |
| Analog 8 | Pseudomonas aeruginosa | 0.63 | 5.00 | [10] |
| Analog 2 | Staphylococcus aureus | 0.63 | 2.50 | [10] |
| Analog 8 | Staphylococcus aureus | 0.32 | 2.50 | [6][10] |
| Analog 8 | Agrobacterium tumefaciens | 0.08 | 1.25 | [6][9] |
| Kanamycin (Control) | P. aeruginosa / S. aureus | 10.00 (µg/mL) | 10.00 (µg/mL) |[10] |
Note: The specific structures of Analogs 2, 6, and 8 were part of a proprietary study but were described as β-keto ester derivatives designed based on QS autoinducers.[6]
Analysis & Structure-Activity Relationship (SAR): The data indicates that subtle structural modifications can significantly impact antimicrobial potency. For instance, Analog 8 showed particular efficacy against the Gram-positive S. aureus and the phytopathogen A. tumefaciens.[6][10] While the exact structures are not public, studies in this class often show that the nature of the aromatic or carbocyclic groups replacing parts of the natural autoinducer structure is critical for binding to QS receptor proteins like LasR and LuxS.[6][9] The effectiveness of these analogs as QS inhibitors suggests a promising avenue for developing anti-virulence agents.
Anticancer & Cytotoxic Potential
The application of this compound analogs extends to oncology, primarily as key intermediates in the synthesis of potent anticancer agents.[11][12] Furthermore, related keto ester structures have demonstrated direct cytotoxic effects on cancer cell lines.
Role as Synthetic Precursors:
A prominent analog, Ethyl 7-chloro-2-oxoheptanoate , serves as a crucial building block for synthesizing inhibitors of B-cell lymphoma-extra large (Bcl-xL).[12] Bcl-xL is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death and resist chemotherapy.[13][14] Inhibiting Bcl-xL is a validated strategy to resensitize cancer cells to therapeutic agents. The synthesis of these inhibitors highlights the utility of the chloro-substituted heptanoate scaffold in constructing complex molecules that fit into the hydrophobic binding groove of Bcl-xL.[14][15]
Direct Cytotoxic Activity:
While direct cytotoxicity data for immediate analogs of this compound is sparse, studies on related keto ester-containing compounds provide valuable insights. For example, cobalt(II) complexes incorporating β-diketo ester ligands have been evaluated for their anticancer activity against colorectal cancer cells (SW480).
Table 2: Cytotoxic Activity of a Bioactive β-Diketo Ester Complex
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| β-Diketo Ester Complex B3 | SW480 (Colorectal Cancer) | 11.49 | > 1 (Selective for cancer cells) | [16] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.9 | Not Specified |[17] |
Note: The Selectivity Index (SI) is the ratio of the IC₅₀ in normal cells versus cancer cells. A higher SI indicates greater selectivity.[16]
Analysis & Structure-Activity Relationship (SAR): The potent activity of the B3 complex (IC₅₀ = 11.49 µM) demonstrates that the keto-ester framework can be a platform for developing highly active anticancer agents.[16] The mechanism for this complex was determined to be the induction of apoptosis.[16] In other studies, esterification of compounds like p-coumaric acid has been shown to significantly enhance their ability to control melanoma cell growth, suggesting that the ethyl ester group of the parent scaffold is a valuable feature.[3] The anticancer potential is often linked to the length of the alkyl chain and the nature of substituents, which influence lipophilicity and interaction with biological targets.[17]
Section 2: Mechanistic Insights & Signaling Pathways
Understanding how these analogs function at a molecular level is critical for rational drug design. Based on available literature, two primary mechanisms of action stand out: the inhibition of bacterial quorum sensing and the inhibition of key enzymes in human cells.
Mechanism: Quorum Sensing Inhibition
β-keto esters can act as antagonists of bacterial communication. They are structurally similar to the natural N-acyl homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria.[6] These analogs can bind to the cognate receptor proteins (e.g., LuxR-type proteins) but fail to activate the downstream transcriptional cascade that controls virulence and biofilm formation.[1][18] This effectively silences bacterial coordination.
Caption: Proposed mechanism of quorum sensing inhibition by keto ester analogs.
Mechanism: Enzyme Inhibition (e.g., Bcl-xL)
In the context of cancer, analogs like ethyl 7-chloro-2-oxoheptanoate are precursors to molecules that function as direct enzyme inhibitors.[12] For anti-apoptotic proteins like Bcl-xL, the goal is to develop small molecules that mimic the binding of pro-apoptotic proteins (like Bak or Bad). These inhibitors fit into a specific hydrophobic groove on the Bcl-xL surface, preventing it from sequestering its pro-apoptotic partners.[14] This frees the pro-apoptotic proteins to initiate the caspase cascade, leading to programmed cell death (apoptosis). The electrophilic nature of the α-keto group in some analogs can also play a role in forming reversible covalent bonds with residues in an enzyme's active site.[19]
Caption: Mechanism of apoptosis induction via Bcl-xL inhibition.
Section 3: Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activities discussed.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][20] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10]
Materials:
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Appropriate cell culture medium
-
Test compounds (analogs) and control (e.g., Doxorubicin)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a negative control (cells with medium only), and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time depends on the cell line and the specific experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][21]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals become visible under a microscope.[21]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the negative control (untreated cells). Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][22][23]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Test compounds (analogs) and control antibiotic (e.g., Kanamycin)
-
Sterile diluents (e.g., saline or broth)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test analog. Perform a serial two-fold dilution of each compound in the wells of the 96-well plate using broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the drug to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this process down to well 10. Discard 100 µL from well 10.[4]
-
Inoculum Preparation: Prepare the bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Inoculation: Inoculate each well (except the sterility control, well 12) with 5-10 µL of the standardized bacterial inoculum. Well 11 should serve as a positive growth control (broth + inoculum, no drug). Well 12 serves as a sterility control (broth only).[4][19]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[22]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[8][19] The results can also be read using a microplate reader.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Conclusion and Future Outlook
This guide establishes that while this compound itself is primarily a synthetic tool, its structural analogs represent a promising and underexplored class of bioactive molecules. Through targeted chemical modifications, the heptanoate scaffold can be transformed into potent antimicrobial and anticancer agents. The data clearly indicates that functionalization of the carbon chain and terminal groups is key to eliciting these biological effects, with antimicrobial activity often linked to quorum sensing inhibition and anticancer potential demonstrated through the synthesis of targeted enzyme inhibitors like those for Bcl-xL.
The provided protocols for MTT and MIC assays offer a standardized framework for researchers to validate these findings and explore novel derivatives. Future research should focus on synthesizing a broader library of analogs and conducting systematic quantitative structure-activity relationship (QSAR) studies to precisely map the chemical features responsible for activity. Elucidating specific molecular targets beyond QS receptors and Bcl-xL will be crucial for advancing these compounds from promising leads to viable therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and computational studies of inhibitors of Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Catalyst Crucible: A Comparative Guide to the Synthesis of Ethyl 7-oxoheptanoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 7-oxoheptanoate, a versatile building block, is no exception. Its synthesis, primarily from cycloheptanone, offers a fascinating landscape of catalytic strategies, each with its distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the performance of different catalysts for this transformation, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research or production needs.
Introduction: The Importance of this compound
This compound is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and fragrances. Its linear seven-carbon chain, featuring a terminal ethyl ester and a ketone at the 7-position, provides two reactive handles for a variety of chemical modifications. The primary synthetic route to this compound involves the oxidative cleavage of the C-C bond adjacent to the carbonyl group in cycloheptanone, a reaction famously known as the Baeyer-Villiger oxidation, followed by esterification. The choice of catalyst for this oxidation is a critical determinant of the overall efficiency, sustainability, and economic viability of the process.
Comparative Analysis of Catalytic Systems
The synthesis of this compound from cycloheptanone can be broadly categorized into four main catalytic approaches: heterogeneous catalysis, homogeneous catalysis, biocatalysis, and traditional stoichiometric oxidation. Below, we compare the performance of representative catalysts from each category.
Performance Data Summary
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Sn-beta Zeolite | H₂O₂ | Dioxane | 80 | 2-4 | >95% (lactone) | Reusable, high selectivity, "green" oxidant | Higher initial catalyst cost, potential for diffusion limitations |
| Platinum(II) Complexes | H₂O₂ | Ionic Liquids/Water | Room Temp - 80 | 1-18 | ~70-90% (lactone) | High activity, milder conditions | Catalyst cost, potential for metal leaching, use of specialized solvents |
| Novozym 435 (Lipase) | H₂O₂/O₂ | Toluene/Solvent-free | 30-50 | 24-72 | Good to Excellent | High selectivity, mild conditions, environmentally benign | Longer reaction times, potential for enzyme denaturation, substrate scope limitations |
| m-CPBA | Stoichiometric | Dichloromethane | Room Temp | 3-24 | ~80-95% (lactone) | High yield, well-established | Stoichiometric waste, hazardous oxidant, chlorinated solvent |
In-Depth Catalyst Discussion and Mechanistic Insights
Heterogeneous Catalysis: The "Green" Workhorse - Sn-beta Zeolite
Sn-beta zeolite has emerged as a highly promising heterogeneous catalyst for the Baeyer-Villiger oxidation.[1] Its key advantage lies in the use of hydrogen peroxide, an environmentally benign oxidant that produces only water as a byproduct. The tin atoms incorporated into the zeolite framework act as Lewis acid sites, activating the carbonyl group of cycloheptanone towards nucleophilic attack by hydrogen peroxide.[2]
Causality of Experimental Choices: The use of a solvent like dioxane is often preferred to ensure miscibility of the reactants and facilitate interaction with the solid catalyst.[3] The reaction temperature is optimized to achieve a reasonable reaction rate without causing significant decomposition of the hydrogen peroxide. The high selectivity for the desired lactone is a hallmark of this catalyst, attributed to the specific activation of the ketone within the zeolite's microporous environment.[1]
Caption: Workflow for Sn-beta zeolite catalyzed synthesis.
Homogeneous Catalysis: High Activity with Platinum(II) Complexes
Cationic platinum(II) complexes are highly active homogeneous catalysts for the Baeyer-Villiger oxidation with hydrogen peroxide.[4] These catalysts can operate under milder conditions compared to some heterogeneous systems. The use of ionic liquids as solvents can enhance the reaction rate and facilitate catalyst recycling, addressing some of the traditional drawbacks of homogeneous catalysis.[1]
Causality of Experimental Choices: The choice of a platinum catalyst with specific phosphine ligands is crucial for its stability and activity. The reaction is often carried out in a biphasic system (e.g., water-ionic liquid) to allow for easy separation of the organic product from the catalyst-containing phase.
Caption: Simplified mechanism of Pt-catalyzed Baeyer-Villiger oxidation.
Biocatalysis: The Selective and Sustainable Approach - Lipases
Enzymes, particularly lipases like the immobilized Candida antarctica lipase B (Novozym 435), offer a highly selective and environmentally friendly route.[5][6] Lipases can catalyze the perhydrolysis of carboxylic acids to form peroxy acids in situ, which then perform the Baeyer-Villiger oxidation. A significant advantage is the potential for a one-pot reaction where the lipase first catalyzes the formation of the lactone and then, under different conditions, can catalyze the esterification with ethanol.
Causality of Experimental Choices: The reaction is typically run at mild temperatures (30-50°C) to preserve the enzyme's activity. The choice of solvent is critical; often, a non-polar solvent like toluene is used, or the reaction is run under solvent-free conditions. The pH of the reaction medium can also influence the enzyme's performance.
References
- 1. Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Sourcing Ethyl 7-oxoheptanoate: A Comparative Analysis
Introduction: The Synthetic Utility of a Bifunctional Building Block
Ethyl 7-oxoheptanoate (CAS No: 3990-05-4) is a versatile bifunctional molecule featuring both an ethyl ester and a terminal aldehyde functional group.[1] This unique structure renders it a valuable intermediate in a multitude of organic syntheses. Its applications range from the construction of complex heterocyclic systems to its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery.[2][3] Given its critical role as a precursor, the purity and impurity profile of this compound can significantly impact the yield, purity, and ultimately the success of subsequent synthetic steps.
This guide provides a comparative analysis framework for researchers, scientists, and drug development professionals to evaluate this compound from various suppliers. We will delve into the essential analytical methodologies required for quality assessment, present a comparative data model, and provide detailed experimental protocols to empower you to validate the quality of this critical reagent in your own laboratory.
Pillar 1: Analytical Methodologies for Quality Assessment
Before comparing products, it is crucial to establish the analytical framework for their evaluation. The primary techniques for characterizing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments these components and detects the resulting ions, providing a unique "fingerprint" for identification and enabling the quantification of impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for its ability to provide detailed information about the molecular structure of a compound, confirming its identity.[6] ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Any significant deviation from the expected spectra can indicate the presence of impurities or a misidentified compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While not quantitative for purity assessment, FTIR is a rapid and effective method for confirming the presence of key functional groups. For this compound, characteristic strong absorbances for the ester and aldehyde carbonyl (C=O) groups would be expected.
Pillar 2: Comparative Data Analysis of Representative Suppliers
For the purpose of this guide, we will compare three representative, anonymized suppliers (Supplier A, Supplier B, and Supplier C) based on publicly available specifications and typical data provided in a Certificate of Analysis (CoA).
| Parameter | Supplier A | Supplier B | Supplier C | Significance for the Researcher |
| Stated Purity | ≥95% (GC) | ≥98% (GC)[7] | >98.0% (GC)[8] | Higher purity generally means fewer side reactions and cleaner downstream products. |
| Physical Form | Liquid | Liquid | Colorless to Light orange to Yellow clear liquid[8] | Consistency in physical form is important for handling and reaction setup. Color may indicate impurities. |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Not Specified | Refrigerated (0-10°C), Store under inert gas[8] | Improper storage can lead to degradation. Aldehydes are prone to oxidation. |
| Certificate of Analysis (CoA) | Available upon request | Available for download | Available on product page | A detailed CoA with spectral data is a mark of a trustworthy supplier. |
| Key Potential Impurities | Unspecified | Unspecified | Unspecified | Knowledge of potential impurities (e.g., starting materials, over-oxidation to carboxylic acid) is critical for troubleshooting. |
Pillar 3: Experimental Protocols for In-House Validation
Trust in a supplier's specifications should always be verified. The following protocols provide a robust framework for the in-house validation of this compound.
Experimental Workflow for Supplier Qualification
Caption: A logical workflow for the qualification of this compound suppliers.
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation & Reagents:
-
Gas chromatograph with a mass spectrometer (GC-MS).[9]
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]
-
Helium (carrier gas), high purity.
-
Ethyl acetate (solvent), HPLC grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation & Reagents:
-
NMR spectrometer (400 MHz or higher).[6]
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 15-20 mg of the this compound sample in 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis:
-
Compare the observed chemical shifts, multiplicities, and integrations to the expected values for the structure of this compound.
-
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
δ ~9.77 ppm (t, 1H, -CHO)
-
δ ~4.12 ppm (q, 2H, -OCH₂CH₃)
-
δ ~2.45 ppm (td, 2H, -CH₂CHO)
-
δ ~2.30 ppm (t, 2H, -CH₂CO₂Et)
-
δ ~1.65 ppm (m, 4H, internal methylenes)
-
δ ~1.25 ppm (t, 3H, -OCH₂CH₃)
Summary and Recommendations
The selection of a chemical supplier should be a data-driven decision. While stated purity is a primary consideration, it is not the sole factor.
-
Trust but Verify: Always perform in-house quality control on incoming materials, especially for new suppliers or critical applications. The protocols provided offer a reliable starting point.
-
Demand Transparency: Prefer suppliers who provide a comprehensive Certificate of Analysis with actual batch data and spectra (NMR, GC-MS). A supplier's willingness to provide this information is often indicative of their quality standards.
-
Consider the Impurity Profile: For sensitive applications, a product with 98% purity containing a single, easily separable impurity might be preferable to a 99% pure product with multiple, structurally similar impurities.
By adopting a rigorous analytical approach, researchers can ensure the quality and consistency of their starting materials, mitigating risks in their synthetic endeavors and ultimately accelerating their research and development timelines.
References
- 1. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. env.go.jp [env.go.jp]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. aceschem.com [aceschem.com]
- 8. Ethyl 7-Chloro-2-oxoheptanoate | 78834-75-0 | TCI AMERICA [tcichemicals.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 7-oxoheptanoate
Introduction: The Analytical Imperative for Ethyl 7-oxoheptanoate
This compound is a pivotal intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and prostaglandins. Its purity and concentration are critical quality attributes (CQAs) that directly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][2] Consequently, the analytical methods used to monitor this intermediate must be robust, reliable, and fit for their intended purpose.
This guide moves beyond a simple recitation of methods. It provides a comparative framework for the rigorous validation and, critically, the cross-validation of the primary analytical techniques employed for this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a senior scientist, my objective is to explain the causality behind our choices, ensuring that every protocol is a self-validating system grounded in authoritative standards. The ultimate goal is to empower researchers and quality control professionals to select and validate the most appropriate method for their specific needs and to confidently compare results across different techniques.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling, quantification).
-
Gas Chromatography (GC): As a volatile and thermally stable ester, this compound is an ideal candidate for GC analysis.[3] Coupled with a Flame Ionization Detector (FID), GC offers exceptional sensitivity and quantitative accuracy for purity assessments. When paired with a Mass Spectrometer (MS), it becomes an unparalleled tool for the identification and structural elucidation of volatile impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile alternative, particularly for identifying non-volatile or thermally labile impurities that would be missed by GC.[3] However, β-keto esters like this compound can exist in keto-enol tautomeric forms, which can lead to peak splitting or broadening. Method development, especially control of mobile phase pH, is crucial to ensure a single, sharp chromatographic peak for accurate quantification.[3]
-
Quantitative NMR (qNMR) Spectroscopy: qNMR stands as a primary ratio method, capable of determining purity without the need for a specific reference standard of the analyte itself.[3][6] Quantification is achieved by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and concentration. Its power lies in its accuracy and direct traceability to the International System of Units (SI), making it the gold standard for certifying reference materials.
Comparative Performance Summary
The table below provides a synthesized overview of the key performance characteristics for each technique, based on typical results for small organic molecules like this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Primary Application | Purity assay, volatile impurity profiling | Purity assay, non-volatile impurity profiling | Absolute purity assignment, reference standard certification |
| Selectivity/Specificity | High | High (method dependent) | Very High (structurally specific) |
| Limit of Detection (LOD) | ~0.005% | ~0.01% | Not applicable (purity >95% recommended) |
| Limit of Quantification (LOQ) | ~0.015% | ~0.03% | Not applicable |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Analysis Time | ~15-25 minutes | ~10-20 minutes | ~5-10 minutes per sample |
| Key Advantage | Robust for volatile compounds | Versatile for a wide range of impurities | No analyte-specific reference standard needed |
| Key Limitation | Not suitable for non-volatile/labile impurities | Method development can be complex (tautomers) | Lower sensitivity for impurity detection |
Method Validation: Establishing Trust in Your Data
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The framework for this process is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[8][9][10] Below are detailed protocols for validating GC and HPLC methods for the purity assessment of this compound.
Gas Chromatography (GC-FID) Validation Protocol
The causality behind choosing GC-FID is its proven robustness and high precision for quantifying volatile organic compounds. A non-polar capillary column (e.g., DB-5ms) is selected due to its compatibility with the moderate polarity of the target ester, ensuring good peak shape and resolution from common process impurities.
Caption: Workflow for GC-FID Method Validation according to ICH Q2(R2).
-
Instrumentation & Conditions:
-
System: Gas chromatograph with FID.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures: Inlet: 250°C; Detector: 280°C.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[3]
-
Injection: 1 µL, split ratio 50:1.
-
-
Solutions:
-
Diluent: High-purity Ethyl Acetate.
-
Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample.
-
-
Validation Parameters:
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.[11]
-
Specificity: Analyze blank diluent, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light) to demonstrate that no co-eluting peaks interfere with the main analyte peak.
-
Linearity: Prepare five concentrations from 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate sample preparations on the same day. %RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The cumulative %RSD should be ≤ 2.0%.
-
-
Limit of Quantification (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Robustness: Intentionally vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results. The system suitability criteria must still be met.
-
High-Performance Liquid Chromatography (HPLC-UV) Validation Protocol
The primary rationale for using HPLC is its ability to analyze a broader range of impurities. A C18 column is a standard choice for reversed-phase chromatography. The key experimental choice is the mobile phase composition; an acidic buffer (e.g., phosphate buffer at pH 3.0) is used to suppress the ionization of the enol form, forcing the equilibrium towards the keto form and ensuring a single, sharp peak.
Caption: Workflow for HPLC-UV Method Validation according to ICH Q2(R2).
-
Instrumentation & Conditions:
-
System: HPLC with UV/DAD detector.
-
Column: C18, 150 x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: A: 20mM Potassium Phosphate buffer, pH 3.0; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Column Temperature: 30°C.
-
-
Solutions:
-
Diluent: Acetonitrile/Water (50:50).
-
Standard & Sample Solutions: Prepare at 0.5 mg/mL.
-
-
Validation Parameters:
-
System Suitability: Inject the standard solution six times. %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0.
-
Specificity: Use a Diode Array Detector (DAD) to assess peak purity. Analyze blanks, standards, and forced degradation samples.
-
Linearity, Accuracy, Precision, LOQ, Robustness: Follow the same principles as the GC-FID protocol, with acceptance criteria adjusted if necessary based on method performance. For robustness, vary mobile phase pH (±0.2) and organic content (±2%).
-
Cross-Validation: Bridging the Analytical Divide
Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[9][12] This is essential when transferring a method to a new lab, updating a legacy method (e.g., GC) to a modern one (e.g., UHPLC), or when data from different methods must be included in a single regulatory submission.[13]
The core principle is to analyze the same set of samples—ideally representing the typical quality range of the material—with both validated methods and then statistically compare the outcomes.
Logical Framework for Cross-Validation
Caption: Logical workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol (GC-FID vs. HPLC-UV)
-
Sample Selection: Select a minimum of six batches of this compound with varying purity levels (e.g., from 95% to 99.9%). Include samples with known impurities if available.
-
Analysis:
-
Ensure both the GC-FID and HPLC-UV methods are fully validated and operating under system suitability control.
-
Analyze each selected sample in triplicate using Method A (GC-FID).
-
Analyze each selected sample in triplicate using Method B (HPLC-UV).
-
-
Data Compilation:
-
Calculate the mean purity value for each sample from each method.
-
Organize the data in a paired table.
-
| Sample ID | Mean Purity % (GC-FID) | Mean Purity % (HPLC-UV) | Difference (%) |
| Batch-001 | 99.85 | 99.79 | 0.06 |
| Batch-002 | 98.52 | 98.60 | -0.08 |
| Batch-003 | 97.11 | 97.05 | 0.06 |
| Batch-004 | 99.50 | 99.61 | -0.11 |
| Batch-005 | 96.24 | 96.33 | -0.09 |
| Batch-006 | 99.91 | 99.88 | 0.03 |
-
Statistical Evaluation & Acceptance Criteria:
-
Objective: To demonstrate that there is no statistically significant difference between the results obtained from the two methods.
-
Paired t-test: Perform a paired t-test on the two sets of purity data. The acceptance criterion is typically that the calculated p-value is greater than 0.05, indicating no significant difference at the 95% confidence level.
-
Difference Analysis: Calculate the difference in purity for each sample. The acceptance criterion should be pre-defined in the validation protocol, for example, the absolute difference for any given sample should not exceed 0.5%, and the mean difference should not exceed 0.3%.
-
Expert Recommendations and Conclusion
The choice of an analytical method is not a one-size-fits-all decision. It is a strategic choice based on the specific analytical challenge.
-
For routine, high-throughput quality control of this compound where volatile impurities are the primary concern, a validated GC-FID method is robust, cost-effective, and highly precise.
-
During process development or for impurity profiling studies , a combination of GC-MS and HPLC-UV/DAD is recommended to provide a comprehensive picture of both volatile and non-volatile impurities.[1][6]
-
For the certification of a primary reference standard , ¹H-qNMR is the unequivocal choice due to its status as a primary method that does not require an analyte-specific standard.
Cross-validation is the critical link that ensures consistency and confidence in your data, regardless of the method used. By following the structured, science-based approach outlined in this guide—grounded in the authoritative principles of ICH guidelines—researchers, scientists, and drug development professionals can ensure their analytical data is not only accurate and precise but also defensible and transferable across the entire lifecycle of a product.[14]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Strategic Guide to Ketoester Utility: A Comparative Analysis of Ethyl 7-Oxoheptanoate
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Ketoesters, with their dual functionality, are indispensable synthons, offering a versatile platform for constructing complex molecular architectures.[1] This guide provides an in-depth comparative analysis of ethyl 7-oxoheptanoate, a linear γ-ketoester, against other classes of ketoesters, focusing on their strategic applications in key synthetic transformations. We will delve into the causality behind experimental choices, supported by quantitative data and detailed protocols, to empower scientists in making informed decisions for their synthetic endeavors.
The Ketoester Landscape: A Primer on Reactivity
Ketoesters are characterized by the presence of a ketone and an ester functional group. Their synthetic utility is primarily dictated by the position of the keto group relative to the ester, which influences the acidity of the α-protons and, consequently, their reactivity as nucleophiles.[2]
-
β-Ketoesters (e.g., Ethyl Acetoacetate, Ethyl 3-Oxoheptanoate): The α-protons situated between the two carbonyl groups exhibit enhanced acidity (pKa ≈ 11 in DMSO), facilitating the formation of a resonance-stabilized enolate. This makes them excellent nucleophiles for a wide range of C-C bond-forming reactions, including alkylations and acylations.[3][4]
-
γ-Ketoesters (e.g., this compound): In γ-ketoesters like this compound, the ketone and ester functionalities are separated by a longer alkyl chain. The protons α to the ketone and α to the ester have typical pKa values and can be selectively deprotonated using appropriate bases. A key feature of long-chain ketoesters is their propensity to undergo intramolecular cyclization to form cyclic ketones.
The choice between a short-chain β-ketoester, a long-chain γ-ketoester, or a diester for a particular synthetic transformation is a strategic one, governed by the desired final molecular architecture.
Intramolecular Cyclization: The Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to yield a cyclic β-ketoester.[5][6] This reaction is a cornerstone for the synthesis of 5- and 6-membered rings, which are prevalent motifs in natural products and pharmaceuticals.[7] The analogous cyclization of a linear ketoester, while less common, can also be envisioned. However, the more synthetically relevant comparison is the Dieckmann cyclization of diesters with varying chain lengths, which are precursors to cyclic ketones of different sizes.
The efficiency of the Dieckmann condensation is highly dependent on the stability of the resulting ring. 5- and 6-membered rings are thermodynamically favored due to minimal ring strain.[1]
Comparative Performance in Dieckmann Condensation
| Starting Diester | Product Ring Size | Typical Yield (%) | Reference |
| Diethyl Adipate (1,6-diester) | 5-membered | 82 | [8] |
| Diethyl Pimelate (1,7-diester) | 6-membered | 69 (solvent-free) | [9] |
| Diethyl Suberate (1,8-diester) | 7-membered | Lower yields expected | [10] |
Note: The yield for diethyl suberate cyclization is generally lower due to the higher activation energy and less favorable entropy for forming a 7-membered ring compared to 5- and 6-membered rings.
Alternative to Dieckmann Condensation: The Thorpe-Ziegler Reaction
For the synthesis of cyclic ketones, particularly larger rings, the Thorpe-Ziegler reaction presents a viable alternative to the Dieckmann condensation.[11][12] This reaction involves the intramolecular cyclization of a dinitrile, followed by hydrolysis to the cyclic ketone.[4] It is often more effective for the synthesis of larger ring systems where the Dieckmann condensation may be less efficient.[10]
Experimental Protocol: Dieckmann Condensation of Diethyl Pimelate
This protocol describes the synthesis of ethyl 2-oxocyclohexanecarboxylate, a 6-membered cyclic β-ketoester.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Addition of Diester: A solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate.
C-C Bond Formation: Alkylation and Acylation
The acidic α-protons of β-ketoesters make them ideal substrates for alkylation and acylation reactions, providing a powerful tool for introducing molecular complexity.
Alkylation: The alkylation of β-ketoesters proceeds via the formation of an enolate, which then acts as a nucleophile to displace a halide from an alkyl halide.[13][14] The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation and dialkylation.
Acylation: Acylation introduces an acyl group at the α-position, leading to the formation of 1,3-dicarbonyl compounds.[3] Magnesium-mediated acylation is often employed to favor C-acylation over O-acylation through chelation.[3]
Comparative Performance in Acylation
| Ketoester | Acylating Agent | Product | Typical Yield (%) | Reference |
| Ethyl 3-oxoheptanoate | Acetyl Chloride | Ethyl 2-acetyl-3-oxoheptanoate | 75-85 | [3] |
| Ethyl 3-oxoheptanoate | Propionyl Chloride | Ethyl 2-propionyl-3-oxoheptanoate | 70-80 | [3] |
| Ethyl 3-oxoheptanoate | Benzoyl Chloride | Ethyl 2-benzoyl-3-oxoheptanoate | 65-75 | [3] |
| Ethyl Acetoacetate | Benzoyl Chloride | Ethyl Benzoylacetate | 50-55 | [15] |
Note: The yields for ethyl 3-oxoheptanoate are generally high, demonstrating its utility in these transformations. The longer alkyl chain does not significantly hinder the reactivity of the enolate.
Experimental Protocol: Magnesium-Mediated Acylation of Ethyl 3-Oxoheptanoate
This protocol describes the C-acylation of ethyl 3-oxoheptanoate with propionyl chloride.[3]
Materials:
-
Ethyl 3-oxoheptanoate
-
Magnesium turnings
-
Anhydrous ethanol
-
Propionyl chloride
-
Anhydrous diethyl ether or THF
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried flask under an inert atmosphere, magnesium turnings (1 equivalent) are activated with a crystal of iodine. Anhydrous ethanol (catalytic amount) is added, and the mixture is gently heated to initiate the reaction. After the reaction is complete, the magnesium ethoxide is obtained as a fine white suspension.
-
Enolate Formation: A solution of ethyl 3-oxoheptanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred magnesium ethoxide suspension. The mixture is stirred for 30 minutes at room temperature.
-
Acylation: The reaction mixture is cooled to 0 °C, and a solution of propionyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of cold 2 M HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product, ethyl 2-propionyl-3-oxoheptanoate, is purified by vacuum distillation.
Strategic Advantage of the Heptanoate Chain: Applications in Complex Molecule Synthesis
The seven-carbon chain of this compound is not merely a passive scaffold but a key structural element that can be strategically employed in the synthesis of complex natural products and pharmaceuticals.
Prostaglandin Synthesis: Prostaglandins are a class of biologically active lipids characterized by a cyclopentane ring and two side chains.[16][17] The synthesis of these molecules often involves the alkylation of a cyclopentanone derivative to introduce the side chains.[18] Ethyl 7-bromoheptanoate, a close derivative of this compound, is a common reagent for introducing the seven-carbon α-chain.[18] The ester functionality serves as a precursor to the carboxylic acid found in many prostaglandins.
Pheromone Synthesis: Many insect pheromones are long-chain aliphatic compounds with specific stereochemistry.[19][20] Ketoesters like this compound can serve as versatile starting materials for the synthesis of these molecules, where the heptanoate chain forms a significant portion of the final structure. The keto and ester functionalities provide handles for further chemical modifications to achieve the desired chain length and functional groups.
Conclusion
This compound, as a long-chain γ-ketoester, offers a distinct set of synthetic advantages compared to its shorter-chain β-ketoester counterparts. While β-ketoesters are workhorses for general alkylation and acylation reactions, the true value of this compound lies in its utility as a precursor for cyclic systems and as a significant structural component in the synthesis of complex target molecules like prostaglandins and pheromones. The choice of ketoester is therefore a strategic one, and an understanding of their comparative reactivity and applications is paramount for the modern synthetic chemist. This guide provides a framework for making such informed decisions, backed by experimental data and robust protocols, to facilitate innovation in research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 10. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 11. mdpi.com [mdpi.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ethyl 7-cyano-7-oxoheptanoate | C10H15NO3 | CID 24741056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
Benchmarking the efficiency of Ethyl 7-oxoheptanoate synthesis routes
An Application Scientist's Guide to Benchmarking the Efficiency of Ethyl 7-oxoheptanoate Synthesis Routes
This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, fragrances, and specialty polymers. Its structure, featuring both an ester and an aldehyde, allows for a wide range of subsequent chemical transformations. The efficiency of its synthesis is therefore a critical factor for researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct synthetic strategies for preparing this compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, evaluate the practical advantages and disadvantages of each route, and provide the experimental data necessary for an informed choice of methodology.
This document is structured to provide a logical workflow for comparing these synthetic routes, ensuring that the selection of a particular method is based on a comprehensive understanding of its performance metrics.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-oxoheptanoate
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Ethyl 7-oxoheptanoate (CAS No: 3990-05-4). As a crucial intermediate in various synthetic pathways, including its use as a PROTAC linker in drug development, its lifecycle management from procurement to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge for safe and responsible chemical stewardship.
Foundational Knowledge: Hazard Assessment and Risk Mitigation
Before any handling or disposal of this compound, a thorough understanding of its properties and associated hazards is essential. This proactive assessment is the cornerstone of a safe laboratory environment.
This compound is a combustible liquid that is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3] Therefore, all operations must be predicated on minimizing exposure and mitigating risks.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 3990-05-4 | [1][2][4] |
| Molecular Formula | C₉H₁₆O₃ | [1][2][4] |
| Molecular Weight | 172.22 g/mol | [1][4] |
| Physical Form | Liquid | [2] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [2] |
| Storage | Store in a freezer under -20°C in an inert atmosphere. | [2] |
Mandatory Personal Protective Equipment (PPE) and Handling
The first line of defense is a physical barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Use chemically resistant nitrile gloves.[7] It is critical to establish a regular replacement schedule for gloves to prevent permeation by the chemical.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, consider a chemical-resistant apron or coveralls.[3][9]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]
On-Site Waste Management: A Step-by-Step Protocol
The proper accumulation of chemical waste at the point of generation is a critical step in the disposal lifecycle. This ensures that the waste is handled safely within the lab and is ready for professional pickup without complications.
Step 2.1: Waste Identification and Classification
The moment this compound is designated for disposal, it must be treated as hazardous waste.[3]
-
Action: Immediately designate a specific, dedicated waste container.
-
Causality: This prevents cross-contamination of waste streams and ensures accurate characterization for the disposal vendor. Mixing incompatible wastes can lead to dangerous chemical reactions.[10]
Step 2.2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
-
Action: Select a sturdy, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene).[3][10] The container must have a secure, screw-on cap.[3][11] Makeshift covers like parafilm are unacceptable.[3]
-
Action: Fill the container to no more than 90% capacity, leaving at least 10% headspace.[3]
-
Causality: Headspace allows for vapor expansion due to temperature fluctuations, preventing a dangerous pressure buildup that could rupture the container.
Step 2.3: Labeling
Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.
-
Action: Affix a completed hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[3][10][11]
-
Causality: This practice eliminates the risk of creating "unknown" waste, which is expensive and hazardous to characterize and dispose of.
Step 2.4: Segregation and Storage
Proper storage minimizes risks of fire, dangerous reactions, and exposure.
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be clearly marked.[3]
-
Action: Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[3] Consult a chemical compatibility chart for detailed guidance.[12]
-
Action: Keep the storage area cool, well-ventilated, and away from all sources of ignition such as heat, sparks, or open flames.[3][5]
-
Causality: As a combustible liquid, preventing contact with ignition sources is essential to fire prevention. Segregation from incompatibles prevents exothermic or gas-producing reactions.
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full complement of PPE as described in Section 1.1.
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or cat litter.[3][7]
-
Collection: Carefully scoop the absorbed material and the spilled chemical into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. The first rinse of the spill area should be collected as hazardous waste.[10]
-
Disposal: The container with the spill cleanup material must be sealed, labeled as hazardous waste (e.g., "this compound Spill Debris"), and stored for professional disposal.
The Disposal Workflow: From Laboratory to Decommissioning
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3][5][13] This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally.[14]
Caption: Disposal workflow for this compound.
The Role of the Waste Vendor
Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified hazardous waste disposal company. You must provide them with accurate information about the waste's identity and quantity.[3]
Final Disposition Methods
-
High-Temperature Incineration: This is the most common and environmentally sound method for destroying combustible organic liquid waste.[15][16] Incinerators operating under strict RCRA permits heat the waste to temperatures that ensure a destruction and removal efficiency (DRE) of 99.99% or higher, converting the hazardous organic compounds into less harmful substances like carbon dioxide and water.[16][17][18]
-
Land Disposal: Direct landfilling of liquid hazardous waste is prohibited by the Land Disposal Restrictions (LDRs) program.[14][19] For this chemical to be landfilled, it would first have to be treated (e.g., solidified with an absorbent) to meet specific EPA standards, a less common and generally less preferable route for this type of waste.[14][20]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 19. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 20. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
Hazard Assessment: Understanding the "Why" Behind the Protection
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-oxoheptanoate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This compound, a versatile building block, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Before handling any chemical, a thorough risk assessment is paramount. This compound and its analogues, such as Ethyl 7-chloro-2-oxoheptanoate, present several hazards that dictate the required level of personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Based on aggregated data, the primary hazards include:
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion of the compound is harmful.[1][2][4]
-
Harmful if Inhaled (H332): Inhalation of vapors or mists may be harmful.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract.[1][2]
These classifications are the primary drivers for the PPE and handling protocols outlined below. The objective is to create barriers that prevent the chemical from coming into contact with your skin, eyes, and respiratory system.
Table 1: GHS Hazard Profile for Oxoheptanoate Esters
| Hazard Code | Hazard Statement | GHS Pictogram | Implication for PPE Selection |
|---|---|---|---|
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Reinforces strict prohibition of eating/drinking in the lab; gloves prevent hand-to-mouth transfer. |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Mandates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[1][2] |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Requires tightly fitting safety goggles or a face shield to protect against splashes.[1][2][3] |
| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Necessitates handling in a well-ventilated area, preferably a chemical fume hood, to minimize vapor exposure.[1][2] |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Further emphasizes the need for engineering controls like a fume hood. Respiratory protection may be needed for large spills or poor ventilation.[1][2] |
Core PPE Requirements: The Non-Negotiable Baseline
For any manipulation of this compound, the following minimum PPE is mandatory. This baseline protection is designed to mitigate risks associated with accidental, low-volume splashes and brief contact.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] For tasks with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to safety goggles.[3]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[3] If prolonged contact is anticipated, consider double-gloving.[5] Always use proper glove removal technique to avoid contaminating your skin.[3]
-
Lab Coat: A flame-resistant lab coat that fastens completely is required to protect skin and personal clothing.[5]
-
-
Body Protection: For large-scale operations, a complete chemical-resistant suit may be necessary to protect against significant splashes or immersion.[3]
Operational Plans: Scaling Protection to the Task
A key principle of laboratory safety is that the required level of protection scales with the risk of the operation. The following protocols provide step-by-step guidance for common laboratory scenarios.
Engineering Controls: Your First Line of Defense
All work involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure the sash is kept at the lowest possible height while still allowing for comfortable work. All equipment should be placed at least six inches inside the hood.[5]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: PPE selection workflow for this compound.
Protocol 1: Handling Small Quantities (<100 mL)
This protocol applies to routine tasks like preparing solutions, performing small-scale reactions, and analytical sampling.
-
Preparation: Ensure a chemical fume hood is operational.[5] Cover the work surface with plastic-backed absorbent pads.[5]
-
Don PPE: Put on a lab coat, followed by safety goggles and single-pair nitrile gloves.
-
Handling: Perform all manipulations within the fume hood. Open containers slowly to release any potential pressure.
-
Post-Handling: Securely close the reagent container. Wipe down the work surface.
-
Doff PPE: Remove gloves using the proper technique and dispose of them in the designated waste container. Remove goggles and lab coat. Wash hands thoroughly with soap and water.[3]
Protocol 2: Handling Large Quantities (>100 mL) or Operations with Splash/Aerosol Potential
This protocol is for tasks such as large-scale reactions, distillations, or transfers between large containers.
-
Preparation: Confirm the fume hood certification is current.[5] Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Don PPE: Put on a lab coat. Add a chemical-resistant apron. Put on safety goggles, followed by a full-face shield. Don two pairs of nitrile gloves (double-gloving).
-
Handling: Conduct all operations within the fume hood. Use caution when pouring to minimize splashing.
-
Post-Handling: Securely close all containers. Decontaminate the work area.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. Remove the face shield and apron. Remove the inner pair of gloves. Remove goggles and lab coat. Wash hands thoroughly.
Emergency Procedures and Disposal Plan
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Protect: Use personal protective equipment appropriate for the scale of the spill (see Protocol 2).[3] Avoid breathing vapors.[3]
-
Contain: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical help if irritation occurs or persists.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Get immediate medical help.[1]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[6]
-
Containerization: Collect solid waste (gloves, pads) in a designated, clearly labeled, and sealed hazardous waste bag or container.[5][6] Collect liquid waste in a compatible, sealed, and clearly labeled container, leaving at least 10% headspace.[6]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][8] Do not pour this compound down the drain.[3]
By adhering to these detailed protocols and understanding the rationale behind them, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Ethyl 7-chloro-2-oxoheptanoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
